molecular formula C28H27N3O5 B102835 Z-Phe-Trp-OH CAS No. 16856-28-3

Z-Phe-Trp-OH

Número de catálogo: B102835
Número CAS: 16856-28-3
Peso molecular: 485.5 g/mol
Clave InChI: XPJAHPOAFDDPPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Z-Phe-Trp-OH is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
The exact mass of the compound Z-Phe-Trp-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334025. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Z-Phe-Trp-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Phe-Trp-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(1H-indol-3-yl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)16-21-17-29-23-14-8-7-13-22(21)23)24(15-19-9-3-1-4-10-19)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJAHPOAFDDPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318684
Record name N-[(Benzyloxy)carbonyl]phenylalanyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16856-28-3
Record name NSC334025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]phenylalanyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Z-Phe-Trp-OH chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Physicochemical Profiling, and Enzymological Applications[1]

Executive Summary

Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) represents a critical dipeptide scaffold in the study of metalloprotease mechanisms and supramolecular self-assembly.[] Unlike simple aliphatic peptides, the presence of three distinct aromatic systems—the benzyloxycarbonyl (Z) protecting group, the phenyl ring of Phenylalanine (Phe), and the indole moiety of Tryptophan (Trp)—confers unique


-

stacking capabilities. This whitepaper provides a definitive technical analysis of Z-Phe-Trp-OH, moving beyond basic catalog data to explore its synthesis, structural dynamics in solution, and utility as a mechanistic probe for enzymes like thermolysin.[]
Chemical Identity & Structural Elucidation[1][2][3]

Z-Phe-Trp-OH is an N-protected dipeptide.[] The "Z" group (Carbobenzoxy) renders the N-terminus hydrophobic and prevents racemization during coupling, a critical feature when maintaining the L-L stereochemistry required for biological recognition.

2.1 Physicochemical Data Matrix[]
ParameterSpecificationTechnical Note
Chemical Name Z-L-Phe-L-Trp-OHIUPAC: (2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
CAS Number 16856-28-3 Verified Registry Number
Molecular Formula

High aromatic carbon content
Molecular Weight 485.54 g/mol Monoisotopic Mass: 485.1951
Melting Point 165 - 167 °CIndicates high crystalline stability due to intermolecular H-bonding and stacking
Solubility MeOH, DMF, DMSOLow water solubility; requires pH adjustment (alkaline) or organic co-solvent
pKa (COOH) ~3.6 - 3.8Carboxyl group is acidic; exists as anion at physiological pH
2.2 Structural Topology & Pharmacophore Analysis[]

The molecule consists of three hydrophobic domains linked by a polar peptide backbone. This amphiphilic nature drives its utility in self-assembly and enzyme binding.[]

Z_Phe_Trp_Structure cluster_interactions Intramolecular Forces Z_Group Z-Protecting Group (Hydrophobic Cap) Phe_Residue L-Phenylalanine (Spacer/Stacking) Z_Group->Phe_Residue Carbamate Linkage Trp_Residue L-Tryptophan (Fluorophore/Recognition) Phe_Residue->Trp_Residue Peptide Bond (Scissile Bond) Phe_Residue->Trp_Residue pi-pi Stacking C_Term Free Carboxyl (OH) (Zinc Coordination Site) Trp_Residue->C_Term C-Terminus

Figure 1: Pharmacophore segmentation of Z-Phe-Trp-OH showing functional domains.[]

Synthesis & Purification Protocols

While Solid Phase Peptide Synthesis (SPPS) is common, solution-phase synthesis is often preferred for short fragments like Z-Phe-Trp-OH to ensure cost-effectiveness and scalability.[] The following protocol utilizes the N-Hydroxysuccinimide (OSu) active ester method , which minimizes racemization compared to DCC coupling.

3.1 Validated Solution-Phase Protocol

Rationale: The Z-group is stable to basic conditions used during coupling but sensitive to catalytic hydrogenation or strong acids (HBr/AcOH).[] Therefore, we couple Z-Phe-OSu with free Trp in a mixed aqueous/organic solvent.[]

Step-by-Step Methodology:

  • Preparation of Reactants:

    • Dissolve L-Tryptophan (1.0 eq) in a solution of

      
       (1.0 eq) in water.
      
    • Note: The pH must be ~8.0-9.0 to ensure the amino group of Trp is unprotonated (

      
      ) and nucleophilic, while the carboxylate is ionized (
      
      
      
      ) to solubilize the amino acid.
  • Coupling Reaction:

    • Dissolve Z-L-Phe-OSu (Z-Phenylalanine N-hydroxysuccinimide ester, 1.0 eq) in Dimethoxyethane (DME) or Acetone.[]

    • Add the Z-Phe-OSu solution dropwise to the Trp solution with vigorous stirring.[]

    • Control: Maintain temperature at 0–5 °C initially to suppress hydrolysis of the active ester, then allow to warm to Room Temperature (RT) overnight.

  • Work-up:

    • Acidify the reaction mixture carefully with 1N HCl to pH ~2-3.[]

    • Observation: The product Z-Phe-Trp-OH will precipitate or form an oil as it protonates.[]

    • Extract into Ethyl Acetate (EtOAc).[] Wash organic layer with water and brine.[]

  • Purification:

    • Dry over

      
      , filter, and evaporate.
      
    • Recrystallization: Dissolve in minimum hot Ethanol/Methanol and add water until turbid.[] Cool to 4 °C.

    • Purity Check: HPLC (C18 column, Water/Acetonitrile gradient).[]

Synthesis_Workflow Start Start: Z-Phe-OSu + H-Trp-OH Reaction Coupling Reaction (pH 8-9, DME/Water) Start->Reaction Nucleophilic Attack Acidification Acidification (pH 2) Protonation of Product Reaction->Acidification Quench & Precipitate Extraction Extraction (EtOAc) Removal of Salts Acidification->Extraction Phase Separation Crystallization Recrystallization (EtOH/Water) Extraction->Crystallization Solvent Switch Final Pure Z-Phe-Trp-OH (White Powder) Crystallization->Final Isolation

Figure 2: Process flow for the solution-phase synthesis of Z-Phe-Trp-OH.[]

Enzymological Applications: Thermolysin Probe

Z-Phe-Trp-OH is a classic substrate/inhibitor analogue for Thermolysin , a thermostable neutral metalloproteinase.[] It is widely used to map the


 and 

subsites of the enzyme.
4.1 Mechanistic Insight

Thermolysin contains a Zinc ion (


) in its active site.[] Upon binding:
  • The carbonyl oxygen of the scissile bond (between Phe and Trp) coordinates with the

    
    .
    
  • However, for Z-Phe-Trp-OH (acting as a product analogue or slow substrate), NMR studies have shown that the terminal carboxylate of the Trp residue can coordinate directly to the Zinc ion in a bidentate or monodentate manner, displacing the catalytic water molecule.

  • Spectroscopic Shift: The

    
     NMR signal of the carboxylate carbon shifts significantly (from ~179 ppm to ~183 ppm) upon binding, serving as a reporter for the active site environment.
    
4.2 Experimental Assay Setup
  • Buffer: 0.1 M Tris-HCl, pH 7.5, containing 10 mM

    
     (Ca is essential for Thermolysin stability).
    
  • Detection: UV absorbance at 280 nm (Trp indole) or HPLC monitoring of cleavage products (if hydrolysis occurs).[]

  • Kinetic Parameters: Z-Phe-Trp-OH is often used to determine

    
     (inhibition constant) if used as a product inhibitor, or 
    
    
    
    if used as a substrate.[]

Thermolysin_Mechanism Enzyme Thermolysin (Zn2+) Complex E-S Complex (Zn...O=C Coordination) Enzyme->Complex Binding (Hydrophobic S1/S1') Substrate Z-Phe-Trp-OH Substrate->Complex Binding (Hydrophobic S1/S1') Transition Tetrahedral Intermediate (Water Attack) Complex->Transition Catalysis Products Cleavage Products (Z-Phe + Trp) Transition->Products Hydrolysis Products->Enzyme Product Inhibition (Z-Phe-Trp-OH mimics this state)

Figure 3: Kinetic pathway of Thermolysin interaction.[] Z-Phe-Trp-OH mimics the enzyme-product complex, often acting as a competitive inhibitor.[]

References
  • Ceruso, M., et al. (2011).[][2] Mechanism of the binding of Z-L-tryptophan and Z-L-phenylalanine to thermolysin and stromelysin-1 in aqueous solutions. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[] Retrieved from [Link]

Sources

Z-L-Phe-L-Trp-OH CAS number 16856-28-3

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Z-L-Phe-L-Trp-OH (CAS 16856-28-3), a protected dipeptide with significant utility in neuropharmacology, supramolecular chemistry, and protease kinetics.

CAS Number: 16856-28-3 Synonyms: N-Carbobenzoxy-L-phenylalanyl-L-tryptophan; Z-Phe-Trp-OH Molecular Formula: C₂₈H₂₇N₃O₅ Molecular Weight: 485.53 g/mol

Executive Technical Summary

Z-L-Phe-L-Trp-OH serves as a critical junction molecule in two distinct fields: neurokinin pharmacology and peptide self-assembly . Historically, it represents a foundational scaffold in the development of Substance P (NK1 receptor) antagonists, establishing the hydrophobic pharmacophore required for receptor binding. In modern materials science, it is a "minimalist" building block for hydrogels, utilizing the π-π stacking interactions of the benzyloxycarbonyl (Z) group, phenylalanine phenyl ring, and tryptophan indole ring to form nanofibrous networks.

Physicochemical Profile

PropertySpecificationTechnical Note
Appearance White to off-white powderHygroscopic; store desiccated at -20°C.
Solubility DMSO, Methanol, DMFInsoluble in water at neutral pH; soluble in alkaline aqueous solution (pH > 8).
Purity Standard ≥ 98% (HPLC)Common impurities include Z-Phe-OH and free Trp.
pKa (approx) 3.4 (C-term carboxyl)The N-terminus is capped (Z-group), removing the amine pKa.
UV Absorption λmax ~280 nmDominated by the Indole (Trp) and Phenyl (Phe/Z) chromophores.

Pharmacology: Substance P Antagonism

Z-L-Phe-L-Trp-OH functions as a competitive antagonist at the Neurokinin-1 (NK1) receptor , the primary target for Substance P (SP).

Mechanism of Action

Substance P is an undecapeptide involved in nociception (pain) and inflammation.[1] Z-L-Phe-L-Trp-OH mimics the hydrophobic core of Substance P (specifically the Phe7-Phe8 region) but lacks the signaling capability, effectively blocking the receptor.

  • Binding Mode: The "Z" group and the Phe-Trp aromatic side chains intercalate into the hydrophobic pockets of the NK1 transmembrane domains, preventing the conformational change required for G-protein (Gq/11) activation.

  • Potency: While considered a "first-generation" antagonist with lower affinity (µM range) compared to modern non-peptide antagonists (e.g., Aprepitant), it remains a vital tool for studying peptide-receptor hydrophobic interactions.

Signaling Pathway Interference

The following diagram illustrates the NK1 signaling cascade and the specific blockade point of Z-L-Phe-L-Trp-OH.

NK1_Pathway SP Substance P NK1 NK1 Receptor (GPCR) SP->NK1 Activates ZPT Z-Phe-Trp-OH (Antagonist) ZPT->NK1 Blocks (Competitive) Gq Gq/11 Protein NK1->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca Ca2+ Release (ER) IP3->Ca Triggers PKC PKC Activation DAG->PKC Activates Ca->PKC Co-activates Response Nociception / Inflammation PKC->Response Signaling

Caption: Competitive antagonism of the NK1 receptor by Z-Phe-Trp-OH prevents Gq-mediated calcium release.

Supramolecular Chemistry: Hydrogel Formation

Beyond pharmacology, Z-L-Phe-L-Trp-OH is a premier example of a low-molecular-weight hydrogelator (LMWH) .

Self-Assembly Mechanism

The molecule possesses three aromatic moieties: the Benzyloxycarbonyl (Z) group, the Phenylalanine side chain, and the Tryptophan indole.

  • π-π Stacking: These aromatic rings stack in an offset parallel arrangement, driving the formation of long, distinct nanofibers.

  • Hydrogen Bonding: The amide backbone provides directional H-bonds (N-H···O=C) that stabilize the fibers.

  • Hydrophobic Effect: In aqueous environments, the hydrophobic aromatic groups cluster to minimize water contact, triggering gelation.

Application

These hydrogels are biocompatible and used for:

  • Drug Delivery: Entrapment of hydrophobic drugs within the fibrillar network.

  • 3D Cell Culture: Mimicking the extracellular matrix (ECM).

Experimental Protocols

Protocol A: Solution-Phase Synthesis of Z-Phe-Trp-OH

Rationale: Solid-phase synthesis is efficient, but solution-phase is preferred for scaling up short dipeptides to avoid resin-bound aggregation issues common with Trp.

Reagents: Z-L-Phe-OH, H-L-Trp-OMe·HCl, DCC (Coupling), HOBt (Racemization suppressant), NMM (Base), NaOH (Saponification).

  • Activation: Dissolve Z-L-Phe-OH (10 mmol) and HOBt (11 mmol) in anhydrous DMF (30 mL) at 0°C.

  • Coupling: Add DCC (11 mmol). Stir for 30 min at 0°C.

  • Addition: Add H-L-Trp-OMe·HCl (10 mmol) and NMM (10 mmol). Stir at 0°C for 1 hour, then room temperature for 12 hours.

  • Filtration: Filter off the dicyclohexylurea (DCU) byproduct.

  • Workup: Dilute filtrate with EtOAc (100 mL). Wash sequentially with 5% KHSO₄, Sat. NaHCO₃, and Brine.[2] Dry over MgSO₄ and evaporate to yield Z-Phe-Trp-OMe .

  • Saponification (Deprotection): Dissolve ester in MeOH (20 mL). Add 1M NaOH (20 mL). Stir 2 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[2] Evaporate to obtain Z-Phe-Trp-OH .

Protocol B: pH-Switch Hydrogelation

Rationale: This method creates a self-supporting hydrogel without heating, preserving the integrity of any encapsulated cargo.

  • Dissolution: Suspend Z-Phe-Trp-OH (5 mg) in 0.9 mL deionized water.

  • Solubilization: Add 0.1 mL of 0.1M NaOH. Vortex until clear (pH ~10-11).

  • Gelation Trigger: Slowly add 0.1M HCl dropwise (or Glucono-δ-lactone for slow acidification) until pH reaches ~5.0.

  • Observation: The solution will turn opaque and solidify into a stable hydrogel within minutes to hours depending on the acidification rate.

Protocol C: Chymotrypsin Kinetic Assay

Rationale: Z-Phe-Trp-OH is a substrate for Chymotrypsin. This assay measures enzyme kinetics (


, 

).[3][4]
  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂.

  • Substrate Prep: Prepare stock Z-Phe-Trp-OH in DMSO (10 mM). Dilute to 10–500 µM in buffer.

  • Enzyme: Add

    
    -Chymotrypsin (final conc. 10 nM).
    
  • Detection: Monitor the release of L-Trp-OH via HPLC (C18 column, gradient ACN/Water) or decrease in substrate absorbance at 280 nm (though product interference requires careful blanking).

  • Calculation: Plot initial velocity (

    
    ) vs. [Substrate]. Fit to Michaelis-Menten equation.[5]
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Z-Phe-OH + H-Trp-OMe Activation Activation: DCC / HOBt / DMF (0°C) Start->Activation Coupling Coupling: Form Peptide Bond Activation->Coupling Intermediate Intermediate: Z-Phe-Trp-OMe Coupling->Intermediate Saponification Saponification: NaOH / MeOH Intermediate->Saponification Acidification Acidification: HCl to pH 2 Saponification->Acidification Final Final Product: Z-Phe-Trp-OH Acidification->Final

Caption: Solution-phase synthesis workflow for Z-Phe-Trp-OH involving coupling and saponification.

References

  • Substance P Antagonism: Cascieri, M. A., et al. (1994). Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. Journal of Biological Chemistry. Link

  • Peptide Self-Assembly: Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews. Link

  • Chymotrypsin Kinetics: Hedstrom, L. (2002).[6] Serine protease mechanism and specificity. Chemical Reviews. Link

  • Hydrogel Protocols: Adams, D. J., et al. (2013). The effect of the counterion on the self-assembly of dipeptide hydrogels. Soft Matter. Link

  • Synthesis Methodology: Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer Lab Manuals. Link

Sources

Technical Guide: Cbz-Phe-Trp-OH vs. Z-Phe-Trp-OH Nomenclature and Application

[1]

Executive Summary: The Nomenclature Verdict

In the context of peptide chemistry and drug development, Cbz-Phe-Trp-OH and Z-Phe-Trp-OH refer to the exact same chemical entity (CAS: 16856-28-3).[1]

  • Cbz: Derived from C arbob enz oxy.

  • Z: Derived from Z ervas (honoring Leonidas Zervas, co-inventor of the group).[2][3]

While the terms are chemically synonymous, the choice of nomenclature often signals the era of the literature or the specific region of the supplier. "Z" is the traditional IUPAC-accepted abbreviation often found in European literature and classic peptide chemistry texts, while "Cbz" is frequently used in broader organic synthesis contexts to avoid ambiguity with the Z/E geometric isomerism notation.

Key Chemical Identity
FeatureSpecification
Chemical Name N-Benzyloxycarbonyl-L-Phenylalanyl-L-Tryptophan
Common Abbreviations Z-Phe-Trp-OH; Cbz-Phe-Trp-OH
CAS Number 16856-28-3
Molecular Formula C₂₈H₂₇N₃O₅
Molecular Weight 485.53 g/mol
Primary Utility Peptide self-assembly (hydrogels), Protease substrate

Structural Analysis and History

The protecting group was introduced in 1932 by Max Bergmann and Leonidas Zervas.[3][4] It revolutionized peptide synthesis by allowing the temporary protection of the amine functionality, preventing polymerization during the activation of the carboxylic acid.[4]

The structure below visualizes the identity of the molecule, highlighting that the "Z" group is simply a benzyl carbamate.

Z_Phe_Trp_Structurecluster_0Protecting Group (N-Terminus)cluster_1Dipeptide CoreZ_GroupBenzyloxycarbonyl (Z / Cbz)(C6H5-CH2-O-CO-)PhePhenylalanine (Phe)(Aromatic Side Chain)Z_Group->PheAmide Bond(Stable to Base/Mild Acid)NoteCritical Insight:The 'Z' group is cleaved by Hydrogenolysis (H2/Pd)or Strong Acid (HBr/AcOH).Z_Group->NoteTrpTryptophan (Trp)(Indole Side Chain)Phe->TrpPeptide BondOHOHTrp->OHC-Terminus(Carboxylic Acid)

Figure 1: Structural connectivity of Z-Phe-Trp-OH. The Z-group protects the N-terminus, allowing the Phe-Trp coupling to occur without self-polymerization.[5]

The Tryptophan Challenge: Synthesis & Deprotection[3][4][9]

While the synthesis of Z-Phe-Trp-OH is straightforward via standard coupling (e.g., EDC/NHS or HATU), the removal of the Z group presents a specific challenge due to the presence of Tryptophan.[5]

The Problem: Catalyst Poisoning

The standard method for removing the Z group is catalytic hydrogenolysis (

indole ring
Validated Deprotection Pathways
MethodReagentsProsCons (Specific to Trp)
Catalytic Hydrogenolysis

, Pd/C, MeOH
Mild, neutral conditions.[5]High Risk: Catalyst poisoning by Trp; potential indole reduction.
Transfer Hydrogenolysis Cyclohexadiene or Ammonium Formate, Pd/CFaster, often overcomes poisoning.Requires careful thermal control.
Acidolysis HBr in Acetic AcidReliable cleavage.[4]High Risk: Trp is sensitive to alkylation by the benzyl cation generated. Scavengers required.

Experimental Protocols

Protocol A: Synthesis of Z-Phe-Trp-OH (Solution Phase)

Objective: Coupling Z-Phe-OH with H-Trp-OMe followed by hydrolysis.[5]

  • Activation: Dissolve Z-Phe-OH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[5] Stir for 5 minutes at

    
     to form the activated ester.
    
  • Coupling: Add H-Trp-OMe

    
    HCl (1.1 eq) and additional DIPEA (1.0 eq).
    
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).[5]

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    and concentrate.
  • Saponification (If free acid is needed): Dissolve the ester in MeOH/THF (1:1). Add LiOH (2.0 eq, 1M aq). Stir until starting material disappears. Acidify to pH 2 with 1N HCl and extract.

Protocol B: Deprotection of Z-Phe-Trp-OH (The "Safe" Route)

Objective: Removal of Z-group without damaging the Trp indole ring.[5]

Method: Transfer Hydrogenolysis This method is preferred over standard

5
  • Preparation: Dissolve Z-Phe-Trp-OH (1 mmol) in anhydrous Methanol (10 mL) under Nitrogen.

  • Catalyst: Add 10% Pd/C (10% by weight of substrate). Caution: Pd/C is pyrophoric.[5][4]

  • Donor Addition: Add Ammonium Formate (5.0 eq) or 1,4-Cyclohexadiene (10.0 eq).

  • Reaction: Stir gently at room temperature (or mild heat,

    
    ).
    
    • Expert Note: Monitor closely via HPLC. The reaction usually completes in 15–60 minutes.

  • Filtration: Filter through a Celite pad to remove the catalyst.[4]

  • Purification: Concentrate the filtrate. If Ammonium Formate was used, the residue may need lyophilization to remove excess salts.

Applications: Self-Assembly and Hydrogels[1][6][7][8]

Z-Phe-Trp-OH is not merely a synthetic intermediate; it is a functional biomaterial. The aromatic stacking interactions (

Mechanism of Self-Assembly

The dipeptide self-assembles into nanotubes and fibrillar networks in aqueous solution, creating hydrogels.[5] These are used in:

  • Drug Delivery: Encapsulation of hydrophobic drugs.

  • Tissue Engineering: Scaffolds for cell growth.

Self_Assembly_MechanismMonomerZ-Phe-Trp-OH MonomerInteractionIntermolecular Forces:1. Pi-Pi Stacking (Aromatic Rings)2. Hydrogen Bonding (Amide Backbone)Monomer->InteractionDissolution in Solvent/Water switchStructureSupramolecular NanotubesInteraction->StructureSelf-AssemblyHydrogelMacroscopic Hydrogel(Viscoelastic Solid)Structure->HydrogelEntanglement of Fibrils

Figure 2: The pathway from single molecule to functional hydrogel material.[5]

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese.[4][6] Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.[5]

  • Santa Cruz Biotechnology. Z-Phe-Trp-OH Product Data Sheet (CAS 16856-28-3). [5][7]

  • BenchChem. Catalytic Hydrogenolysis for N-Benzyl Deprotection: Protocols and Mechanisms.

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

  • Bachem. Z-Trp-OH and Peptide Nomenclature Standards.

Technical Guide: Z-Phe-Trp-OH Physical Properties & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and applications of Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan). This document is structured for researchers requiring high-fidelity data for experimental design and compound characterization.

Part 1: Executive Technical Summary

Z-Phe-Trp-OH is a protected dipeptide widely utilized as a model substrate for proteolytic enzymes (specifically thermolysin and chymotrypsin) and as a building block in the synthesis of bioactive peptides. Its physicochemical profile is dominated by the interplay between two aromatic side chains (Phenylalanine and Tryptophan) and the hydrophobic benzyloxycarbonyl (Z/Cbz) protecting group. This unique "tri-aromatic" architecture confers distinct solubility and melting point characteristics driven by


 stacking interactions.
Key Physical Parameters
PropertyValue / DescriptionSource Validation
IUPAC Name (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acidPubChem [1]
CAS Number 16856-28-3ChemicalBook [2]
Molecular Formula

PubChem [1]
Molecular Weight 485.53 g/mol PubChem [1]
Melting Point 165 – 167 °C Chem-Impex [3], BOC Sci [4]
Appearance White to off-white crystalline powderSigma-Aldrich [5]
Solubility Soluble in MeOH, DMF, DMSO; Sparingly soluble in

; Insoluble in

Experimental Consensus
pKa (Predicted) ~3.6 (Carboxylic acid)ChemicalBook [2]

Part 2: Structural Analysis & Physical Behavior

Molecular Architecture

The physical stability of Z-Phe-Trp-OH arises from intramolecular and intermolecular forces. The molecule contains three aromatic systems:

  • Z-Group (Benzyl): Provides N-terminal protection and hydrophobic bulk.

  • Phenylalanine (Phe): Central aromatic residue allowing for

    
     T-shaped or parallel stacking.
    
  • Tryptophan (Trp): The indole ring is the largest hydrophobic amino acid side chain, contributing significantly to the high melting point (165–167 °C) compared to its constituent monomers (Z-Phe-OH MP: ~86 °C; Z-Trp-OH MP: ~126 °C).

Solubility & Hydrophobicity

Unlike free peptides, the Z-protection renders the N-terminus uncharged, significantly reducing water solubility.

  • Polar Organic Solvents (MeOH, DMF, DMSO): High solubility due to the disruption of intermolecular H-bonds.

  • Non-Polar Solvents (Hexane, Et2O): Poor solubility.

  • Aqueous Buffer: Soluble only at pH > 7.5 (as the carboxylate salt), but prone to precipitation upon acidification.

Part 3: Synthesis & Experimental Protocols

Synthesis Strategy: Chemical vs. Enzymatic

The synthesis of Z-Phe-Trp-OH can be achieved via classical solution-phase coupling or enzymatic condensation. The enzymatic route is particularly notable for this specific dipeptide as it is a classic example of Thermolysin-catalyzed condensation .

Synthesis_Pathways cluster_Chem Chemical Route (Standard) cluster_Enz Enzymatic Route (Green) Start Precursors (Z-Phe-OH + H-Trp-OH) Act Activation (OSu / Mixed Anhydride) Start->Act Enz Thermolysin Catalysis (pH 7, Aqueous/Organic) Start->Enz Stereoselective Couple Coupling (Base, Organic Solvent) Act->Couple Purify Acid Wash / Recrystallization Couple->Purify End Z-Phe-Trp-OH (MP: 165-167 °C) Purify->End Precip Product Precipitation (Equilibrium Shift) Enz->Precip Precip->End

Figure 1: Comparison of Chemical and Enzymatic synthesis pathways for Z-Phe-Trp-OH.

Protocol: Active Ester Coupling (Recommended)

This protocol uses Z-Phe-OSu (N-hydroxysuccinimide ester) to minimize racemization and simplify purification.

Reagents:

  • Z-Phe-OSu (1.0 eq)

  • L-Tryptophan (1.1 eq)

  • Sodium Bicarbonate (

    
    )
    
  • Acetone/Water mixture

Step-by-Step Methodology:

  • Dissolution: Dissolve L-Tryptophan (1.1 eq) and

    
     (2.2 eq) in water.
    
  • Coupling: Dissolve Z-Phe-OSu (1.0 eq) in Acetone. Add this dropwise to the aqueous Tryptophan solution with vigorous stirring.

    • Mechanism:[1][2] The amine of Trp attacks the carbonyl of the active ester, displacing N-hydroxysuccinimide.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (

    
    :MeOH:AcOH 85:10:5).
    
  • Work-up:

    • Evaporate Acetone under reduced pressure.

    • Acidify the remaining aqueous solution carefully to pH 2–3 using 1N HCl. Z-Phe-Trp-OH will precipitate.

  • Purification:

    • Extract into Ethyl Acetate.[3]

    • Wash with 1N HCl (remove unreacted Trp), Water, and Brine.

    • Dry over

      
       and evaporate.
      
    • Recrystallization: Recrystallize from EtOAc/Petroleum Ether or MeOH/Water to achieve the target melting point of 165–167 °C .

Part 4: Biochemical Applications[2][3][4][5][6][7]

Protease Substrate Specificity

Z-Phe-Trp-OH is a critical substrate for characterizing Thermolysin (EC 3.4.24.27). Thermolysin is a metalloprotease that preferentially cleaves peptide bonds at the N-terminal side of hydrophobic residues.

  • Binding Mode: The Z-Phe moiety binds in the S1 subsite, while the bulky Trp residue occupies the S1' subsite.

  • Reverse Hydrolysis: Thermolysin is often used to synthesize Z-Phe-Trp-OH from Z-Phe-OH and H-Trp-OH (or H-Trp-OMe) because the hydrophobic product precipitates, driving the equilibrium toward synthesis [6].

Self-Assembly Potential

While Z-Phe-Phe (Diphenylalanine) is the gold standard for peptide nanotubes, Z-Phe-Trp-OH exhibits similar self-assembly properties due to its aromatic density. It can form supramolecular hydrogels under specific pH triggers, utilized in drug delivery research for encapsulating hydrophobic cargo [7].

Part 5: References

  • PubChem. (n.d.). Compound Summary for CID 333356: Z-Phe-Trp-OH. National Library of Medicine. Retrieved from [Link]

  • Oyama, K., & Kihara, K. (1984). Thermolysin-catalyzed synthesis of Z-Phe-Trp-OMe. Chemtech, 14, 100-105.

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new material. Chemical Society Reviews.

Sources

Z-Phe-Trp-OH: A Dual-Purpose Scaffold for Supramolecular Materials and Peptidomimetic Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological and physicochemical activity of Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan). This guide is structured to serve researchers in peptide materials science and medicinal chemistry, focusing on its dual role as a supramolecular hydrogelator and a pharmacophore scaffold.

Executive Summary & Chemical Identity

Z-Phe-Trp-OH is a protected dipeptide widely recognized in two distinct fields: supramolecular chemistry (as a self-assembling hydrogelator) and medicinal chemistry (as a structural motif for Neurokinin-1 [NK1] receptor antagonists). Its unique architecture combines the aromatic stacking capability of the benzyloxycarbonyl (Z) group with the hydrophobic side chains of Phenylalanine (Phe) and Tryptophan (Trp), facilitating strong


-

interactions essential for biological activity and material formation.
Physicochemical Profile
PropertySpecification
IUPAC Name (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Molecular Formula

Molecular Weight 485.53 g/mol
Solubility Soluble in organic solvents (DMSO, DMF, HFIP); sparingly soluble in water (pH dependent).
pKa (approx) ~3.6 (C-terminal carboxyl)
Key Structural Features Indole ring (Trp), Phenyl ring (Phe), Carbamate linker (Z-group).

Biological Activity I: Supramolecular Self-Assembly (Hydrogelation)

The most prominent "biological activity" of Z-Phe-Trp-OH in modern research is its ability to spontaneously self-assemble into biocompatible hydrogels. These materials serve as scaffolds for tissue engineering and controlled drug release.

Mechanism of Action: Hierarchical Assembly

Unlike covalent polymers, Z-Phe-Trp-OH forms hydrogels via non-covalent interactions. The driving force is the aromatic zipper mechanism :

  • 
    -
    
    
    
    Stacking:
    The Z-group, Phe phenyl ring, and Trp indole ring stack in an offset parallel arrangement.
  • Hydrogen Bonding: Intermolecular H-bonds form between the amide backbone groups.

  • Hydrophobic Effect: The hydrophobic side chains cluster to minimize water contact, driving the formation of nanofibrils.

Experimental Protocol: pH-Triggered Gelation

Use this protocol to generate hydrogels for cell culture or drug encapsulation studies.

Reagents:

  • Z-Phe-Trp-OH (Lyophilized powder)

  • Sodium Hydroxide (NaOH, 0.1 M)

  • Hydrochloric Acid (HCl, 0.1 M) or Glucono-

    
    -lactone (GDL)
    
  • Phosphate Buffered Saline (PBS)[1]

Workflow:

  • Dissolution: Weigh 5–10 mg of Z-Phe-Trp-OH into a glass vial. Add 200

    
    L of 0.1 M NaOH. Vortex until a clear solution is obtained (deprotonation of C-terminus increases solubility).
    
  • Dilution: Add 700

    
    L of PBS (pH 7.4). The solution should remain clear.
    
  • Triggering:

    • Method A (Fast Gelation): Dropwise add 0.1 M HCl while vortexing until pH reaches ~6.0–6.5.

    • Method B (Homogeneous Gelation): Add solid GDL (2-3 mg). GDL hydrolyzes slowly to gluconic acid, lowering pH uniformly.

  • Maturation: Allow the vial to sit undisturbed at 25°C for 30–60 minutes.

  • Validation: Invert the vial. A successful hydrogel will support its own weight.

Visualization of Assembly Pathway

SelfAssembly Monomer Free Z-Phe-Trp-OH (High pH, Charged) Trigger pH Drop / Acidification Monomer->Trigger Nucleation Nucleation (Hydrophobic Clustering) Trigger->Nucleation Protonation Stacking π-π Stacking (Z-group + Indole + Phenyl) Nucleation->Stacking Self-Assembly Fibril Nanofibril Formation (β-sheet like) Stacking->Fibril Network 3D Hydrogel Network (Entanglement) Fibril->Network Cross-linking

Caption: Hierarchical self-assembly pathway of Z-Phe-Trp-OH from monomeric solution to stable hydrogel network.

Biological Activity II: Pharmacological Interactions

While often used as a material building block, the Z-Phe-Trp-OH sequence possesses inherent pharmacological relevance, particularly regarding the Substance P (Neurokinin-1) receptor and protease interaction.

Substance P / NK1 Receptor Antagonism

The dipeptide sequence Phe-Trp and its derivatives are structural analogs of the Substance P (SP) C-terminal agonist sequence.

  • Mechanism: Hydrophobic dipeptides containing Tryptophan can occupy the hydrophobic binding pocket of the NK1 receptor. The "Z" group mimics the hydrophobic bulk often required for antagonist binding (similar to the 3,5-bis(trifluoromethyl)benzyl groups in potent antagonists like L-732,138).

  • Relevance: Z-Phe-Trp-OH serves as a minimalist pharmacophore . While it may not have the nanomolar potency of clinical NK1 antagonists (e.g., Aprepitant), it acts as a competitive ligand in binding assays, useful for mapping the hydrophobic requirements of the receptor pocket.

Protease Substrate & Stability

Z-Phe-Trp-OH is a specific substrate for Chymotrypsin and similar serine proteases which cleave on the carboxyl side of aromatic amino acids (Phe, Trp).

  • Assay Utility: It is used to determine the kinetic parameters (

    
    , 
    
    
    
    ) of protease enzymes. The cleavage of the Trp-OH bond can be monitored via HPLC or spectrophotometry.
  • Drug Design Implication: In peptide drug development, the Z-Phe-Trp bond is a known metabolic "hotspot." Analogs are often modified (e.g., N-methylation or D-amino acid substitution) to improve half-life.

Antioxidant Properties

The indole ring of the Tryptophan residue functions as an electron donor, providing radical scavenging activity.

  • Activity: Scavenging of Reactive Oxygen Species (ROS).

  • Application: Incorporation of Z-Phe-Trp-OH into hydrogels confers antioxidant protection to encapsulated cells (e.g., stem cells), enhancing viability during transplantation.

Comparative Data Analysis

The following table contrasts Z-Phe-Trp-OH with related bioactive dipeptides to highlight its specific utility.

CompoundPrimary ActivityAssembly DriverKey Application
Z-Phe-Trp-OH Hydrogelator / NK1 Binder

-

(Indole/Phenyl)
Drug Delivery, Receptor Mapping
Z-Phe-Phe-OH Hydrogelator

-

(Phenyl/Phenyl)
Nanotubes, Piezoelectric materials
Fmoc-Phe-Phe-OH Rigid HydrogelatorFmoc Stacking3D Cell Culture (Stiffer gels)
L-732,138 NK1 AntagonistLigand-Receptor FitAnalgesic / Antidepressant Research

Signaling & Interaction Diagram

This diagram illustrates the dual biological interface of Z-Phe-Trp-OH: its interaction with the NK1 receptor and its enzymatic degradation pathway.

BioActivity cluster_0 Pharmacology (NK1 Receptor) cluster_1 Metabolism (Proteolysis) Compound Z-Phe-Trp-OH NK1 NK1 Receptor (Transmembrane) Compound->NK1 Hydrophobic Binding (Weak Antagonism) Enzyme Chymotrypsin-like Proteases Compound->Enzyme Substrate Binding Signal Inhibition of Ca2+ Influx NK1->Signal Blockade Effect Analgesia / Anti-inflammatory Signal->Effect Cleavage Hydrolysis of Peptide Bond Enzyme->Cleavage Products Z-Phe-OH + Trp Cleavage->Products

Caption: Pharmacological interaction with NK1 receptors and metabolic susceptibility to proteases.

References

  • Self-Assembly of Z-Dipeptides: Adams, D. J., et al. "The effect of the protecting group on the self-assembly of dipeptides."[2][3] Soft Matter, 2011. Link

  • Tryptophan-Based Hydrogels: Ren, H., et al. "One-Step Construction of Tryptophan-Derived Small Molecule Hydrogels for Antibacterial Materials." Gels, 2023.[4][5] Link

  • NK1 Receptor Antagonists: Quartara, L., & Maggi, C. A. "The tachykinin NK1 receptor.[6][7] Part II: Distribution and pathophysiological roles." Neuropeptides, 1998. Link

  • Peptide Synthesis & Properties: Chem-Impex International. "Product Monograph: Z-Phe-Trp-OH." Catalog Data, Accessed 2024.[4] Link

  • Enzymatic Hydrogelation: Yang, Z., et al. "Enzymatic formation of supramolecular hydrogels." Advanced Materials, 2004. Link

Sources

Z-Phe-Trp-OH: A Dipeptide Scaffold for Substance P Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, pharmacological, and synthetic attributes of the Z-Phe-Trp-OH scaffold in the context of Substance P (NK1 receptor) antagonism.

Technical Whitepaper | Structural Biology & Medicinal Chemistry

Executive Summary

Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) represents a foundational dipeptide scaffold in the study of tachykinin pharmacology. While often utilized as a substrate for metalloproteases (e.g., Neprilysin), its structural architecture mimics the hydrophobic core of Substance P (SP) , specifically the critical Phe7-Phe8 and Phe8-Gly9 binding motifs.

This guide analyzes Z-Phe-Trp-OH not merely as a reagent, but as a pharmacophore template . It explores how this simple dipeptide backbone interacts with the Neurokinin-1 (NK1) receptor and serves as a lead structure for designing high-affinity, metabolically stable antagonists (e.g., the N-acyl-L-tryptophan benzyl ester class).

Molecular Architecture & SAR Analysis

Structural Mimicry

The endogenous ligand, Substance P (SP), possesses the sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ . The C-terminal region (Phe7-Phe8-Gly9-Leu10-Met11-NH₂ ) is essential for NK1 receptor activation.

Z-Phe-Trp-OH acts as an antagonist scaffold by mimicking the hydrophobic aromatic residues at positions 7 and 8, while lacking the C-terminal amide required for signal transduction (agonism).

FeatureSubstance P (Agonist)Z-Phe-Trp-OH (Antagonist Scaffold)Mechanistic Impact
N-Terminus Arg-Pro-Lys... (Charged)Z-Group (Benzyloxycarbonyl)The Z-group provides lipophilicity, mimicking the hydrophobic binding pocket interactions without activating the receptor.
Core Motif Phe7-Phe8 Phe-Trp The Indole ring of Trp offers enhanced

-

stacking interactions compared to the native Phe8, increasing affinity.
C-Terminus -Met-NH₂ -OH (Free Carboxyl)The lack of the C-terminal amide prevents receptor activation (G-protein coupling), conferring antagonist character.
Structure-Activity Relationship (SAR)

The transformation of the Z-Phe-Trp-OH scaffold into a potent antagonist involves three critical zones:

  • N-Cap Modification (The "Z" Group):

    • The benzyloxycarbonyl (Z) group protects the amine and occupies a hydrophobic sub-pocket.

    • Optimization: Replacing "Z" with 3,5-bis(trifluoromethyl)benzyl groups significantly increases potency (e.g., L-732,138) by engaging specific hydrophobic residues in the NK1 transmembrane domain.

  • The Dipeptide Linker (Phe-Trp):

    • L-stereochemistry is generally preferred for the Trp residue in this specific scaffold class, though D-Trp is common in longer peptide antagonists (e.g., Spantide).

    • The Phe-Trp sequence provides a rigid aromatic core that locks the molecule into the antagonist conformation.

  • C-Terminal Derivatization:

    • The free acid (-OH) of Z-Phe-Trp-OH is a metabolic liability and weak binder.

    • Optimization: Conversion to a benzyl ester or amide creates nanomolar affinity antagonists.

Mechanism of Action: NK1 Receptor Blockade[1][2]

The Z-Phe-Trp scaffold functions via competitive antagonism . It occupies the ligand-binding site on the extracellular loops and transmembrane bundle of the G-protein coupled receptor (GPCR) NK1, preventing Substance P from binding.[1]

Signaling Pathway Blockade

The following diagram illustrates the interruption of the Gq/11 signaling cascade by the Z-Phe-Trp scaffold.

NK1_Signaling SP Substance P (Agonist) NK1 NK1 Receptor (GPCR) SP->NK1 Activates Scaffold Z-Phe-Trp Scaffold (Antagonist) Scaffold->NK1 Competes/Blocks Block SIGNAL BLOCKED Scaffold->Block Gq Gq/11 Protein NK1->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Pain / Inflammation (Nociception) Ca->Response Block->Gq Prevents Activation

Figure 1: Mechanism of competitive antagonism at the NK1 receptor. The scaffold prevents Gq protein coupling and subsequent Calcium mobilization.

Chemical Synthesis Protocol

The synthesis of Z-Phe-Trp-OH is a classic solution-phase peptide coupling. This protocol ensures high chiral purity, essential for biological activity.

Reagents[4]
  • Starting Materials: Z-L-Phenylalanine (Z-Phe-OH), L-Tryptophan methyl ester (H-Trp-OMe).

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl; HOBt (Hydroxybenzotriazole).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Deprotection: LiOH (Lithium Hydroxide) for ester hydrolysis.

Step-by-Step Methodology
  • Activation:

    • Dissolve Z-Phe-OH (1.0 eq) in dry DMF/DCM (1:1).

    • Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) at 0°C. Stir for 30 min to form the active ester.

  • Coupling:

    • Add H-Trp-OMe·HCl (1.0 eq) and NMM (N-methylmorpholine, 2.0 eq) to the mixture.

    • Allow to warm to room temperature and stir for 12–18 hours.

    • Monitoring: Check reaction progress via TLC (CHCl₃:MeOH 9:1) or HPLC.[2][3]

  • Work-up (Intermediate Z-Phe-Trp-OMe):

    • Evaporate solvent.[2] Dissolve residue in EtOAc.

    • Wash sequentially with 1N HCl, sat. NaHCO₃, and brine.

    • Dry over MgSO₄ and concentrate.

  • Hydrolysis (Target Generation):

    • Dissolve the intermediate ester in THF/H₂O (1:1).

    • Add LiOH (2.0 eq) and stir at 0°C for 1 hour.

    • Acidify to pH 2–3 with 1N HCl.

    • Extract with EtOAc, dry, and recrystallize (EtOAc/Hexane) to yield Z-Phe-Trp-OH .

Synthesis_Flow Start Z-Phe-OH + H-Trp-OMe Activation Activation (EDC/HOBt) Start->Activation Coupling Coupling (DMF, RT, 18h) Activation->Coupling Inter Intermediate: Z-Phe-Trp-OMe Coupling->Inter Hydrolysis Hydrolysis (LiOH, THF/H2O) Inter->Hydrolysis Final Product: Z-Phe-Trp-OH Hydrolysis->Final

Figure 2: Synthetic pathway for Z-Phe-Trp-OH via solution-phase coupling.

Pharmacological Characterization[1][4][5][6][7][8][9]

To validate the scaffold's efficacy, two primary assay types are employed: Binding Affinity (Competition) and Functional Antagonism .

In Vitro Binding Assay (Protocol)
  • System: CHO cells stably expressing human NK1 receptors.

  • Radioligand: [³H]-Substance P (0.5 nM).

  • Protocol:

    • Incubate cell membranes with [³H]-SP and varying concentrations of Z-Phe-Trp-OH (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, MnCl₂, BSA).

    • Terminate by rapid filtration through GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

    • Data Output: Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay: Guinea Pig Ileum (GPI)
  • Rationale: The GPI is the classical bioassay for SP activity (smooth muscle contraction).

  • Protocol:

    • Suspend ileum strip in organ bath (Tyrode’s solution, 37°C, oxygenated).

    • Induce contraction with Substance P (

      
       M).
      
    • Add Z-Phe-Trp-OH (pre-incubation 5 min).

    • Measure the Shift in the SP dose-response curve.[2]

    • Result: A rightward shift without depression of the maximum response indicates competitive antagonism .

Limitations & Evolution[4]

While Z-Phe-Trp-OH establishes the binding pharmacophore, it possesses inherent limitations that led to the development of non-peptide antagonists (e.g., Aprepitant).

  • Metabolic Instability: The peptide bond is susceptible to hydrolysis by Neprilysin (Enkephalinase) and ACE . In fact, Z-Phe-Trp-OH is often used as a substrate to measure metalloprotease activity, which confounds in vivo antagonism.

  • Solubility: The hydrophobic Z-group and Indole ring limit aqueous solubility, necessitating formulation in DMSO or cyclodextrins.

  • Evolution to Non-Peptides:

    • To overcome stability issues, the Z-Phe-Trp scaffold inspired the N-benzyl-carboxamide class.

    • Further rigidification led to the Quinuclidine and Morpholine based antagonists (e.g., CP-96,345 and MK-869/Aprepitant), which retain the aromatic spatial arrangement of the Phe-Trp motif but eliminate the peptide backbone.

References

  • Cascieri, M. A., et al. (1994). Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor. Molecular Pharmacology . Link

  • Macleod, A. M., et al. (1993). N-acyl-L-tryptophan benzyl esters: potent, novel, and selective substance P (NK1) receptor antagonists. Journal of Medicinal Chemistry . Link

  • Regoli, D., et al. (1994). Pharmacology of Substance P Antagonists. Pharmacological Reviews . Link

  • Quartara, L., & Maggi, C. A. (1997). The tachykinin NK1 receptor.[1][2][4][5][6][7] Part I: ligands and mechanisms of cellular activation. Neuropeptides . Link

  • BOC Sciences. Z-Phe-Trp-OH Product Specifications and Enzymatic Applications.

Sources

Mechanistic & Experimental Profiling of Z-Phe-Trp-OH in CCK Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional role of Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) in Cholecystokinin (CCK) receptor pharmacology.

Executive Summary

Z-Phe-Trp-OH represents a pivotal "bridge compound" in the evolution of cholecystokinin (CCK) receptor ligands. Structurally, it is a protected dipeptide that mimics the C-terminal tryptophan-phenylalanine residues of native CCK-8 but acts as a competitive antagonist .

Historically, this molecule established the "dipeptoid" hypothesis: that small, hydrophobic peptide derivatives could occupy the CCK receptor orthosteric site without triggering the transmembrane conformational changes required for G-protein (


) coupling. It served as the structural template for high-potency non-peptide antagonists like Devazepide (L-364,718) .

This guide analyzes its binding mechanics, receptor selectivity profile, and the standard radioligand binding protocols used to validate its affinity.

Molecular Architecture & Pharmacophore

The efficacy of Z-Phe-Trp-OH stems from its ability to mimic the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) of native CCK while introducing steric bulk that prevents receptor activation.

Structural Components
ComponentChemical IdentityPharmacological Function
Z-Group BenzyloxycarbonylProvides a hydrophobic "anchor." It mimics the lipophilic environment required by the receptor's transmembrane pocket, increasing affinity over the free dipeptide.
Phe Residue L-PhenylalanineMimics the Phe residue at position 33 (CCK numbering). Interacts with aromatic clusters in the receptor binding pocket.
Trp Residue L-TryptophanMimics the critical Trp residue at position 30. Essential for recognition by both CCK1 (CCK-A) and CCK2 (CCK-B) receptors.
C-Terminus Free Acid (-OH)Critical for Antagonism. Native CCK ends in an amide (-NH2). The carboxyl group (-OH) or lack of amidation in derivatives often shifts activity from agonist to antagonist.
Mechanism of Action (DOT Visualization)

Z-Phe-Trp-OH acts via competitive orthosteric antagonism . It competes with CCK-8 for the binding site but fails to stabilize the active receptor conformation (


).

CCK_Mechanism Ligand_Native Native CCK-8 Receptor_Inactive CCK Receptor (Inactive State) Ligand_Native->Receptor_Inactive High Affinity Binding Ligand_Z Z-Phe-Trp-OH (Antagonist) Ligand_Z->Receptor_Inactive Competitive Binding Receptor_Bound_Agonist Receptor-Agonist Complex Receptor_Inactive->Receptor_Bound_Agonist Receptor_Bound_Antag Receptor-Antagonist Complex Receptor_Inactive->Receptor_Bound_Antag G_Protein Gq/11 Protein Coupling Receptor_Bound_Agonist->G_Protein Conformational Change Block NO SIGNAL (Steric Blockade) Receptor_Bound_Antag->Block Ca_Release Intracellular Ca2+ Release G_Protein->Ca_Release

Caption: Competitive antagonism pathway. Z-Phe-Trp-OH occupies the receptor, preventing the conformational shift necessary for Gq protein activation and subsequent calcium mobilization.

Receptor Selectivity Profile

Z-Phe-Trp-OH acts as a mixed antagonist with moderate affinity. It does not display the extreme subtype selectivity seen in later benzodiazepine-based drugs, making it a general probe for CCK binding sites.

Receptor SubtypePrimary LocationZ-Phe-Trp-OH Affinity (

)
Physiological Role Blocked
CCK1 (CCK-A) Pancreas, GallbladderMicromolar (

M)
Pancreatic enzyme secretion, Gallbladder contraction.
CCK2 (CCK-B) Brain, StomachMicromolar (

M)
Anxiety modulation, Gastric acid secretion.

Note on Potency: While Z-Phe-Trp-OH has a


 in the micromolar range, its structural descendants (e.g., Devazepide) achieved nanomolar (

M) potency by rigidifying the "Z" and "Phe" domains into a benzodiazepine ring system.

Experimental Protocol: Radioligand Binding Assay

To validate the binding of Z-Phe-Trp-OH, a competitive radioligand binding assay is the gold standard. This protocol uses rat pancreatic membranes (rich in CCK1) or guinea pig brain cortex (rich in CCK2).

Reagents & Buffer System
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
  • Protease Inhibitors: 0.2 mg/mL Bacitracin, 0.02 mg/mL Soybean Trypsin Inhibitor (Critical to prevent degradation of the peptide ligand).

  • Radioligand:

    
    -CCK-8 (approx. 2000 Ci/mmol) or 
    
    
    
    -CCK-8.
  • Displacer: Z-Phe-Trp-OH (dissolved in DMSO, final concentration <1%).

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue (pancreas/brain) in ice-cold buffer.

    • Centrifuge at 48,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet in fresh buffer. Repeat wash 2x to remove endogenous CCK.

  • Incubation (Equilibrium Binding):

    • Total Binding: Membrane prep + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane prep + Radioligand + Excess unlabeled CCK-8 (1

      
      M).
      
    • Experimental: Membrane prep + Radioligand + Z-Phe-Trp-OH (Concentration curve:

      
       M to 
      
      
      
      M).
    • Condition: Incubate at 25°C for 60 minutes (Equilibrium).

  • Separation (Filtration):

    • Rapidly filter through Whatman GF/C filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce non-specific binding to the filter glass.

    • Wash 3x with 5 mL ice-cold buffer.

  • Quantification:

    • Measure radioactivity (CPM) in a gamma counter (

      
      ) or scintillation counter (
      
      
      
      ).
Workflow Visualization (DOT)

Binding_Protocol cluster_incubation Incubation (60 min @ 25°C) Start Tissue Homogenization (Pancreas/Brain) Wash Centrifuge & Wash (Remove Endogenous CCK) Start->Wash Tube1 Tube A: Total Binding (Membranes + 125I-CCK8) Wash->Tube1 Tube2 Tube B: Non-Specific (+ 1uM Cold CCK-8) Wash->Tube2 Tube3 Tube C: Experimental (+ Z-Phe-Trp-OH Log Curve) Wash->Tube3 Filter Vacuum Filtration (GF/C Filters + 0.1% PEI) Tube1->Filter Tube2->Filter Tube3->Filter Count Gamma Counting (Determine CPM) Filter->Count Analysis Data Analysis (Calculate IC50 & Ki) Count->Analysis

Caption: Workflow for competitive radioligand binding assay. Critical step: PEI pre-soaking of filters to minimize background noise.

Data Analysis & Interpretation

To determine the affinity (


) of Z-Phe-Trp-OH, use the Cheng-Prusoff equation.
  • Plot Data: Plot % Specific Binding (Y-axis) vs. Log [Z-Phe-Trp-OH] (X-axis).

  • Determine

    
    :  The concentration of Z-Phe-Trp-OH that displaces 50% of the specific radioligand binding.
    
  • Calculate

    
    : 
    
    
    
    
    • 
       = Concentration of radioligand used (e.g., 0.1 nM).
      
    • 
       = Dissociation constant of the radioligand (determined via Saturation Assay).
      

Expected Result: A sigmoidal displacement curve. If Z-Phe-Trp-OH is functioning correctly as a competitive antagonist, it will fully displace the radioligand at high concentrations, indistinguishable from the background (NSB).

References

  • Martinez, J., et al. (1985). "Synthesis and biological activities of some pseudo-peptide analogues of tetragastrin: the importance of the peptide backbone." Journal of Medicinal Chemistry, 28(12), 1874–1879.

  • Dufresne, M., et al. (2006).[1] "Cholecystokinin and Gastrin Receptors."[1][2] Physiological Reviews, 86(3), 805–847.

  • Chang, R. S., & Lotti, V. J. (1986). "Biochemical and pharmacological characterization of an extremely potent and selective nonpeptide cholecystokinin antagonist." Proceedings of the National Academy of Sciences, 83(13), 4923–4926.

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Technical Resources.

Sources

Technical Guide: Z-Phe-Trp-OH Solubility & Self-Assembly Profile

[1][2]

Executive Summary

Z-Phe-Trp-OH (N-Carbobenzyloxy-L-phenylalanyl-L-tryptophan) is a hydrophobic dipeptide derivative widely utilized in protease inhibition studies, peptide synthesis, and supramolecular chemistry.[1] Its solubility profile is defined by a stark contrast: it exhibits high solubility in organic polar aprotic solvents (DMSO, DMF) but negligible solubility in water at neutral pH.

This dichotomy is not merely a handling challenge but a functional feature. The transition from a solvated state in DMSO to an aqueous environment drives hydrophobic collapse and


-

stacking
1

Part 1: Physicochemical Basis of Solubility

To master the handling of Z-Phe-Trp-OH, one must understand the molecular forces at play.[1] The molecule contains three distinct hydrophobic domains that resist aqueous solvation:[1]

  • The Z-Group (Benzyloxycarbonyl): A bulky, aromatic protecting group that shields the N-terminus, removing the ionic potential of the amine.[1]

  • The Phenylalanine (Phe) Side Chain: A benzyl ring contributing to hydrophobicity and steric bulk.

  • The Tryptophan (Trp) Side Chain: An indole ring, the largest of the amino acid side chains, capable of strong

    
    -
    
    
    interactions.[1][2]
Molecular Drivers[2]
  • In DMSO: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor, effectively solvating the amide backbone. The non-polar methyl groups of DMSO accommodate the aromatic rings (Z, Phe, Trp) via van der Waals forces.

  • In Water: The water lattice is disrupted by the large hydrophobic surface area of Z-Phe-Trp-OH (high entropic penalty).[1] Furthermore, the aromatic rings prefer to stack against each other (face-to-face or edge-to-face) to minimize water contact, driving aggregation.[1]

Part 2: Solubility Data Profile

The following values represent operational solubility limits derived from experimental handling of homologous Z-protected dipeptides (e.g., Z-Phe-OH, Z-Phe-Phe-OH).

Table 1: Comparative Solubility Limits

Solvent SystemSolubility Limit (Approx.)StatePrimary Interaction
DMSO (Anhydrous) > 100 mg/mL (~200 mM)Clear SolutionDipole-dipole & Hydrophobic solvation
DMF > 50 mg/mL Clear SolutionSimilar to DMSO
Water (pH 7.0) < 0.1 mg/mL Precipitate / SuspensionHydrophobic exclusion
Water (pH > 10) 1 - 5 mg/mL *Viscous Solution / GelElectrostatic repulsion (COO⁻)
Ethanol/Methanol 10 - 20 mg/mL Clear SolutionAmphiphilic solvation

*Note: Solubility in basic water is often transient; lowering pH triggers gelation or precipitation.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)

Objective: Create a high-concentration stock for long-term storage and downstream dilution.

  • Calculate: Determine the mass required for a 100 mM stock.

    • MW of Z-Phe-Trp-OH ≈ 485.5 g/mol .[1]

    • Example: Dissolve 48.5 mg in 1.0 mL DMSO.

  • Solvent Choice: Use anhydrous DMSO (Grade ≥ 99.9%).[1] Water content in DMSO >0.1% can induce micro-aggregation over time.

  • Dissolution:

    • Add DMSO to the powder.

    • Vortex vigorously for 30-60 seconds.

    • Tip: If the solution remains cloudy, sonicate in a water bath at 30°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to protect Trp from photo-oxidation). Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute stock into aqueous buffer without crashing out the peptide.

  • Prepare Buffer: Use PBS or HEPES (pH 7.4).[1]

  • Stepwise Dilution: Do not add water directly to the DMSO stock.

    • Correct: Add the DMSO stock dropwise into the vortexing buffer.

    • Limit: Keep final DMSO concentration < 1% (v/v) to minimize solvent effects on enzymes/cells.[1]

  • Validation: Visually inspect for "schlieren" lines or turbidity.[1] If turbidity occurs, the concentration exceeds the critical aggregation concentration (CAC).

Protocol C: Solvent-Switch Hydrogel Formation

Objective: Induce self-assembly into nanofibers/hydrogels for biomaterial studies.[1]

  • Stock: Prepare a 50 mg/mL stock in DMSO.

  • Trigger: Rapidly inject the DMSO stock into water (ratio 1:20 to 1:50).

  • Aging: Allow the mixture to sit undisturbed. The sudden change in polarity forces the aromatic rings to stack, forming a fibrous network that entraps water.

Part 4: Mechanism of Action & Visualization

The following diagram illustrates the divergent pathways of Z-Phe-Trp-OH behavior based on the solvent environment.

SolubilityPathwaysStartZ-Phe-Trp-OH(Solid Powder)DMSODMSO AdditionStart->DMSOHigh SolubilityWaterWater Addition(Neutral pH)Start->WaterInsolubleSolvatedFully Solvated(Molecular Dispersion)DMSO->SolvatedH-bonding to backboneVan der Waals to ringsAggregatedHydrophobic Collapse(Precipitation)Water->AggregatedEntropic ExclusionSolvated->AggregatedRapid pH Dropor Salt ShockAssemblyControlled Self-Assembly(Nanofibers/Hydrogel)Solvated->AssemblySolvent Switch(Dilute into Water)Assembly->AggregatedMechanical Shearor Aging

Figure 1: Solubility and assembly pathways. Blue path indicates successful dissolution; Red path indicates precipitation; Yellow path indicates controlled supramolecular assembly typical of Z-protected aromatic peptides.[1]

Part 5: Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Cloudiness in DMSO Stock Moisture contamination or impure peptide.[1]Sonicate at 35°C; add 1% acetic acid if basic impurities are suspected.[1]
Precipitation upon dilution Concentration > Solubility limit (CAC).[1]Reduce final concentration or add solubilizing agents (e.g., Cyclodextrin, Tween-20).[1]
Yellowing of Solution Tryptophan oxidation.Discard. Always store Trp peptides under inert gas (Ar/N2) and away from light.[1]

References

  • Liu, L., et al. (2023). "Measurement and Correlation of Solubility of L-Tryptophan in Aqueous Solutions." Journal of Solution Chemistry. Retrieved from [Link]

  • Gazit, E. (2007).[1] "Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization." Chemical Society Reviews.[1] (Contextual grounding for Z-Phe-X self-assembly).

  • PubChem. (n.d.).[1] Z-Phe-Trp-OH Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Stability of Z-Protected Dipeptides in Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and storage protocols for Z-protected dipeptides.

Executive Summary

Z-protected dipeptides (N-benzyloxycarbonyl dipeptides) represent a distinct class of peptide intermediates characterized by superior stability compared to their free-amine counterparts. The carbamate "Z" protecting group (


) effectively suppresses the nucleophilicity of the N-terminal amine, thereby blocking the rapid diketopiperazine (DKP)  formation that plagues unprotected dipeptide esters.

However, "stable" is not "inert." Long-term storage introduces risks of ester hydrolysis , racemization (in activated forms), and oxidative degradation (sequence-dependent). This guide synthesizes chemical kinetics with practical storage protocols to ensure the integrity of these critical building blocks.

Part 1: The Chemistry of Stability

To control stability, one must understand the molecular drivers of degradation.

The "Z-Shield" Effect

In free dipeptide esters (e.g., H-Pro-Gly-OMe), the N-terminal amine is a potent nucleophile. It attacks the C-terminal ester carbonyl, forming a six-membered DKP ring and cleaving the peptide from the resin or solution.

  • Mechanism: Intramolecular aminolysis.[1]

  • Z-Protection Impact: The Z-group converts the amine into a carbamate. The nitrogen lone pair is delocalized into the carbonyl of the protecting group, drastically reducing nucleophilicity. Consequently, Z-protected dipeptides do not spontaneously form DKPs during storage unless the Z-group is compromised.

Primary Degradation Pathways

While DKP formation is suppressed, other pathways remain active:

  • Hydrolysis (Moisture Sensitivity):

    • Target: The C-terminal ester (if present) and the peptide bond itself.

    • Catalyst: Ambient moisture, accelerated by trace acids/bases.

    • Result: Conversion of Z-AA-AA-OR

      
       Z-AA-AA-OH (Free Acid). This alters solubility and reactivity for subsequent steps.
      
  • Racemization (Stereochemical Drift):

    • Risk Factor:[2] High for activated esters (e.g., Z-AA-AA-ONSu).

    • Mechanism:[2][3][4][5][6] Base-catalyzed proton abstraction from the

      
      -carbon, often proceeding through an oxazolone intermediate.
      
    • Storage Note: Z-dipeptide free acids and simple alkyl esters are generally resistant to racemization at neutral pH and low temperature.

  • Oxidation (Sequence Specific):

    • Residues: Methionine (Met), Cysteine (Cys), Tryptophan (Trp).[7]

    • Result: Met

      
       Met-sulfoxide; Cys 
      
      
      
      Disulfides/Cysteic acid.

Part 2: Visualizing Degradation Logic

The following diagram outlines the decision logic for degradation pathways based on the chemical state of the dipeptide.

degradation_pathways Z_Dip Z-Dipeptide Ester (Z-AA-AA-OR) Free_Dip Free Dipeptide Ester (H-AA-AA-OR) Z_Dip->Free_Dip Deprotection (H2/Pd or HBr) Acid Z-Dipeptide Acid (Z-AA-AA-OH) Z_Dip->Acid Hydrolysis (Moisture/Time) Oxidized Oxidized Product (Met-SO/Cys-S-S) Z_Dip->Oxidized Oxidation (O2 exposure) DKP Diketopiperazine (Cyclic Impurity) Free_Dip->DKP Rapid Cyclization (Spontaneous)

Caption: Degradation logic showing the "Z-Shield" effect. DKP formation (Red path) is blocked as long as Z-protection remains intact. The primary storage risks are Hydrolysis (Blue) and Oxidation (Yellow).

Part 3: Storage Protocols & Self-Validating Systems

A "self-validating" system implies that the storage protocol includes checkpoints that confirm the material's integrity before use.

The "Cold & Dry" Standard
  • Temperature: -20°C is the industry standard. It slows hydrolysis kinetics significantly.

  • Atmosphere: Argon or Nitrogen overlay is mandatory for peptides containing Met, Cys, or Trp.[7]

  • Container: Amber glass vials (to prevent UV degradation of Trp/Tyr) with Teflon-lined caps.

The "Equilibration" Rule (Crucial Step)

Never open a cold peptide vial immediately.

  • The Physics: Opening a -20°C vial in a 20°C room causes immediate condensation of atmospheric moisture onto the peptide powder.

  • The Protocol: Allow the closed vial to stand at room temperature for 30–60 minutes before opening. This prevents the introduction of water that drives hydrolysis during subsequent storage.

Self-Validating QC Workflow

Before committing a stored Z-dipeptide to a synthesis campaign, execute this 3-step validation:

StepTechniquePurposeAcceptance Criteria
1 TLC (Thin Layer Chrom.)Quick check for free amino acids (hydrolysis) or Z-group loss.Single spot.

matches standard. No baseline smear.
2 HPLC (Reverse Phase)Quantitative purity. Detects diastereomers (racemization).Purity > 98%. No "shoulder" peaks (indicates racemization).
3 LC-MS Identity confirmation. Detects oxidation (+16 Da for Met).Mass matches theoretical. No [M+16] or [M-18] (DKP) peaks.

Part 4: Case Study – The Aspartame Precursor

A classic example of Z-dipeptide stability is Z-Asp-Phe-OMe , the precursor to Aspartame.[8]

  • The Precursor (Z-Protected): Z-Asp-Phe-OMe is synthesized enzymatically in organic solvents (e.g., ethyl acetate) and is stable at 40°C during the reaction. It can be stored as a solid for years if dry.

  • The Product (Deprotected): Once the Z-group is removed to form H-Asp-Phe-OMe (Aspartame), stability drops. In aqueous solution at pH 7, it rapidly degrades into DKP (5-benzyl-3,6-dioxo-2-piperazineacetic acid) and hydrolysis products.

  • Lesson: The Z-group is the structural anchor that permits the storage of this dipeptide.

Part 5: Specific Sequence Liabilities

Not all Z-dipeptides are equal. Adjust storage based on the "Problem Residues":

sequence_risk Start Identify Sequence MetCys Contains Met, Cys, Trp? Start->MetCys AspGly Contains Asp-Gly / Asp-Pro? MetCys->AspGly No Risk1 HIGH RISK: Oxidation Store under Argon -80°C preferred MetCys->Risk1 Yes Active C-Term Activated? (ONSu, OpNp) AspGly->Active No Risk2 MED RISK: Aspartimide Strictly Anhydrous AspGly->Risk2 Yes Risk3 HIGH RISK: Racemization Use within 3 months Do not store in solution Active->Risk3 Yes Safe LOW RISK Standard -20°C Storage Active->Safe No

Caption: Risk assessment flowchart for determining specific storage stringency based on peptide sequence and activation state.

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

  • Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Miyanaga, M., et al. (1995). Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents. Biotechnology and Bioengineering. [Link]

  • Honest Peptide. Peptide Storage & Stability: A Definitive Guide. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Protocol for Purity Assessment of Z-Phe-Trp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of the synthetic dipeptide Z-L-Phenylalanyl-L-tryptophan (Z-Phe-Trp-OH). Designed for researchers, scientists, and drug development professionals, this guide offers a scientifically grounded methodology, explaining the rationale behind each procedural step to ensure robust and reproducible results. The protocol details a reversed-phase HPLC (RP-HPLC) method coupled with dual UV and fluorescence detection, leveraging the inherent physicochemical properties of the analyte for optimal sensitivity and selectivity.

Introduction: The Analytical Imperative for Z-Phe-Trp-OH

Z-Phe-Trp-OH is a synthetic dipeptide composed of phenylalanine and tryptophan, featuring an N-terminal benzyloxycarbonyl (Z) protecting group.[][2] This compound is a valuable tool in biochemical research, often serving as a substrate in studies of enzymatic activity, particularly for proteases.[] Given its role in sensitive biological assays, the purity of Z-Phe-Trp-OH is of paramount importance. Impurities, which can arise during synthesis (e.g., deletion sequences, products of incomplete deprotection) or degradation, can significantly impact experimental outcomes.[3][4]

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of synthetic peptides.[5][6] Specifically, reversed-phase HPLC (RP-HPLC) is the most common and effective method, separating molecules based on their hydrophobicity.[7][8] This application note details a stability-indicating RP-HPLC method optimized for Z-Phe-Trp-OH, ensuring accurate quantification of the main peptide and resolution from potential impurities.

Principle of the Method: Leveraging Hydrophobicity and Intrinsic Fluorescence

The separation of Z-Phe-Trp-OH is based on the principle of reversed-phase chromatography.[7][8] The analyte is introduced into a polar mobile phase and passed through a column packed with a non-polar stationary phase (typically C18).[5][9] The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.[7] Z-Phe-Trp-OH, with its two aromatic side chains (phenylalanine and tryptophan) and the benzyloxycarbonyl group, is a significantly hydrophobic molecule.[10][11]

Elution is achieved by gradually increasing the concentration of an organic solvent (acetonitrile) in the mobile phase.[7] This gradient weakens the hydrophobic interactions, allowing molecules to elute in order of increasing hydrophobicity.[12]

For detection, this protocol employs a dual-detector approach:

  • UV Detection: Set at a low wavelength (210-230 nm) to detect the peptide bond, providing a comprehensive profile of all peptide-related species.[3][4]

  • Fluorescence Detection: Specifically for the tryptophan residue, which possesses native fluorescence.[13][14] This offers enhanced sensitivity and selectivity for the target analyte and any tryptophan-containing impurities.

Instrumentation and Reagents

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.

  • Fluorescence detector.

  • Chromatography data system (CDS) for instrument control and data analysis.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Filtration apparatus for mobile phase and samples (0.22 µm or 0.45 µm filters).

Column
  • Column Chemistry: C18 (Octadecylsilane) bonded silica. C18 columns are the standard for peptide separations due to their strong hydrophobic retention capabilities, which are well-suited for the nonpolar nature of Z-Phe-Trp-OH.[9]

  • Recommended Dimensions: 4.6 mm x 150 mm, 3.5 µm particle size (or similar).

Reagents and Materials
  • Z-Phe-Trp-OH reference standard and sample for analysis.

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), HPLC grade, >99.5% purity.

  • Methanol, HPLC grade (for sample dissolution, if necessary).

  • Hydrochloric acid (HCl), analytical grade.

  • Sodium hydroxide (NaOH), analytical grade.

  • Hydrogen peroxide (H₂O₂), 30%.

Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.

    • Rationale: Trifluoroacetic acid acts as an ion-pairing agent. It protonates the free carboxyl group of the peptide and masks residual silanol groups on the silica-based stationary phase, leading to sharper peaks and improved resolution. A concentration of 0.1% is standard for achieving these effects.

    • Procedure: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas by sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

    • Rationale: Acetonitrile is the preferred organic solvent for peptide separations due to its low viscosity, UV transparency, and strong elution strength. The addition of 0.1% TFA maintains consistency in the mobile phase composition.

    • Procedure: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Sample Preparation
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended. Using a diluent with a similar or slightly weaker elution strength than the initial gradient conditions prevents peak distortion.

  • Procedure:

    • Accurately weigh approximately 5 mg of Z-Phe-Trp-OH.

    • Dissolve in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
Fluorescence Detection Excitation: 280 nm, Emission: 350 nm
Gradient Program See Table 2 below

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
22.0595
25.0595
25.17030
30.07030
System Suitability

Before analyzing samples, perform at least five replicate injections of the reference standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%.

Data Analysis and Interpretation

The purity of the Z-Phe-Trp-OH sample is determined by the area percent method.[5]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Rationale: This calculation assumes that all components have a similar response factor at the chosen UV wavelength (220 nm), which is a reasonable assumption for peptide-related impurities detected at the peptide bond absorbance maximum. The fluorescence chromatogram should be used for confirmation and to detect any tryptophan-containing impurities with higher sensitivity.

Method Validation and Self-Validation

To ensure the method is fit for its intended purpose, it must be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16] A key aspect of this is demonstrating the method is "stability-indicating."

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and confirm that they are resolved from the main analyte peak.[17][18][19]

  • Protocol: Prepare separate solutions of Z-Phe-Trp-OH (at ~0.5 mg/mL) and subject them to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solid powder at 80 °C for 48 hours, then dissolve and analyze.

    • Photostability: Expose the solution to light (ICH Q1B conditions) for 24 hours.

  • Analysis: Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation peaks are chromatographically resolved from the main Z-Phe-Trp-OH peak.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (A & B) HPLC HPLC System MobilePhase->HPLC Pump SamplePrep Sample Preparation SamplePrep->HPLC Inject Column C18 Column HPLC->Column Detectors UV & Fluorescence Detectors Column->Detectors CDS Chromatography Data System (CDS) Detectors->CDS PurityCalc Purity Calculation (% Area) CDS->PurityCalc

Caption: HPLC analysis workflow for Z-Phe-Trp-OH purity.

Method_Validation cluster_params Core Validation Parameters RobustMethod Robust & Validated HPLC Method Specificity Specificity (Forced Degradation) Specificity->RobustMethod Linearity Linearity Linearity->RobustMethod Accuracy Accuracy Accuracy->RobustMethod Precision Precision (Repeatability & Intermediate) Precision->RobustMethod LOQ Limit of Quantitation (LOQ) LOQ->RobustMethod

Caption: Core parameters for method validation.

Conclusion

This application note provides a detailed and scientifically justified protocol for the purity determination of Z-Phe-Trp-OH using RP-HPLC. By explaining the causality behind the chosen parameters and incorporating a self-validating framework through forced degradation studies, this guide empowers researchers to obtain accurate, reliable, and reproducible results. Adherence to this protocol will ensure the high quality of Z-Phe-Trp-OH used in critical research and development applications.

References

  • HPLC Purity Testing Explained: What Researchers Need to Know. GenScript.[Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.[Link]

  • HPLC Analysis and Purification of Peptides. Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols, 251, 3-44.[Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters Corporation.[Link]

  • HPLC of Peptides and Proteins. Aguilar, M. I. (Ed.). (2004). Humana Press.[Link]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography.[Link]

  • [Rapid analysis of tryptophan in serum by high performance liquid chromatography with fluorescence detection]. PubMed.[Link]

  • Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. PubMed.[Link]

  • How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da? ResearchGate.[Link]

  • Quantification of tryptophan in plasma by high performance liquid chromatography. SciELO.[Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus.[Link]

  • Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. National Institutes of Health.[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma.[Link]

  • Z-Phe-Trp-OH | C28H27N3O5 | CID 333356. PubChem.[Link]

  • HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. PubMed.[Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation.[Link]

  • Rapid Determination of Total Tryptophan in Yoghurt by Ultra High Performance Liquid Chromatography with Fluorescence Detection. MDPI.[Link]

  • (PDF) A simplified HPLC method for determination of tryptophan in some cereals and legumes. ResearchGate.[Link]

  • HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. CORE.[Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]

  • WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.[Link]

  • Amino acid. Wikipedia.[Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.[Link]

Sources

Application Note: Optimized Dissolution & Handling of Z-Phe-Trp-OH for In Vitro Metalloprotease Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Phe-Trp-OH (N-Carbobenzyloxy-L-phenylalanyl-L-tryptophan) is a hydrophobic dipeptide derivative widely utilized as a substrate or competitive inhibitor for zinc-metalloproteases, specifically Thermolysin (EC 3.4.24.27) and Neprilysin (Neutral Endopeptidase, EC 3.4.24.11).

Its structural utility—mimicking the hydrophobic cleavage sites of natural targets—simultaneously presents a significant handling challenge: poor aqueous solubility . The presence of the hydrophobic Carbobenzyloxy (Z) protecting group, combined with two aromatic side chains (Phenylalanine and Tryptophan), renders this compound prone to precipitation in standard physiological buffers.

This guide provides a field-validated protocol for the dissolution, quantification, and stable integration of Z-Phe-Trp-OH into in vitro assays, ensuring experimental reproducibility and data integrity.

Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is prerequisite to successful protocol design.

PropertyValueImplication for Handling
Molecular Weight 485.53 g/mol Moderate size; diffusion is not a limiting factor.
Hydrophobicity High (Z-group + Phe + Trp)Insoluble in water at neutral pH. Requires organic co-solvent or pH adjustment.
pKa (Carboxyl) ~3.5 - 4.0Soluble in aqueous media only when deprotonated (pH > 7.0).
Extinction Coeff.

Allows UV quantification (dominated by Tryptophan).
Stability Hydrolysis-sensitiveAvoid prolonged exposure to strong acids/bases or high temperatures.
The Solubility Mechanism

To dissolve Z-Phe-Trp-OH, we must overcome the lattice energy of the solid and the hydrophobic effect.

  • Organic Solvation (Preferred): DMSO (Dimethyl sulfoxide) disrupts hydrophobic interactions effectively. It is the gold standard for creating high-concentration "Master Stocks" (10–50 mM).

  • pH Manipulation (Alternative): The C-terminal carboxylic acid can be deprotonated using mild base (NaOH), converting the molecule into a more soluble salt. However, this is less stable for long-term storage than DMSO stocks.

Protocol A: Preparation of Master Stock Solution (DMSO)

Recommended for long-term storage and high-throughput screening (HTS).

Reagents & Equipment[1][2][3][4]
  • Z-Phe-Trp-OH (Solid powder, stored at 4°C or -20°C).

  • Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade (≥99.9%).

  • Vortex mixer.

  • Amber microcentrifuge tubes (1.5 mL).

Step-by-Step Methodology
  • Equilibration: Allow the vial of Z-Phe-Trp-OH to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Weigh approximately 4.85 mg of Z-Phe-Trp-OH into an amber tube.

    • Target Concentration: 10 mM.[1]

    • Calculation:

      
      .
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO directly to the powder.

    • Critical Technique: Do not add powder to the solvent; add solvent to the powder to ensure complete wetting.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be crystal clear and colorless.

    • QC Check: Hold the tube up to a light source. If "schlieren" lines (swirls) or particulates are visible, vortex again or sonicate in a water bath for 2 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.

Protocol B: Preparation of Working Solution (Assay Buffer)

Critical Step: Dilution into aqueous media without precipitation.

The "Crash-Out" Risk

When a hydrophobic peptide in DMSO is added to an aqueous buffer, the sudden change in polarity can cause immediate precipitation (crashing out). To prevent this:

  • Keep the final DMSO concentration < 5% (ideally < 1%).

  • Ensure the aqueous buffer pH is > 7.0 .

  • Add the stock slowly while vortexing the buffer.

Reagents
  • Assay Buffer (Thermolysin Optimized): 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5.

    • Note: Calcium is a structural cofactor for Thermolysin; without it, the enzyme is unstable.

  • 10 mM Z-Phe-Trp-OH DMSO Stock (from Protocol A).

Dilution Workflow (Example: 100 µM Working Solution)
  • Prepare 990 µL of Assay Buffer in a tube.

  • While vortexing the buffer gently, slowly pipet 10 µL of the 10 mM DMSO Stock into the buffer.

    • Dilution Factor: 1:100.

    • Final Conc: 100 µM Z-Phe-Trp-OH.

    • Final DMSO: 1% (v/v).[2]

  • Immediate Observation: The solution should remain clear. If cloudiness appears, the concentration is too high for the buffer conditions. Reduce the working concentration or increase the DMSO tolerance (if assay permits).

Quality Control: UV Quantification

Do not rely solely on gravimetric weighing for critical kinetic constants (


, 

). Verify the concentration spectrophotometrically.
  • Blank: Assay Buffer + 1% DMSO.

  • Sample: 100 µM Working Solution.

  • Measurement: Measure Absorbance at 280 nm (

    
    ) using a quartz cuvette or UV-transparent plate.
    
  • Calculation:

    
    
    
    • Where

      
       (contribution from Tryptophan).[3]
      
    • 
       = Pathlength (1 cm).
      

Visualized Workflows

Figure 1: Dissolution & Assay Integration Workflow

DissolutionProtocol Powder Z-Phe-Trp-OH Powder (Store at -20°C) Weigh Weigh ~5 mg Equilibrate to RT Powder->Weigh DMSO Add Anhydrous DMSO (Target: 10-50 mM Stock) Weigh->DMSO Vortex Vortex / Sonicate Ensure Clear Solution DMSO->Vortex Stock Master Stock Solution (100% DMSO) Vortex->Stock Dilution Dilution Step Add Stock to Buffer (1:100) Final DMSO < 1% Stock->Dilution Aliquot Buffer Assay Buffer Preparation (50 mM Tris, 10 mM CaCl2, pH 7.5) Buffer->Dilution AssayReady Working Substrate Solution (Ready for Enzyme Addition) Dilution->AssayReady QC QC Check: UV A280 Confirm Conc. AssayReady->QC

Caption: Step-by-step workflow for converting solid Z-Phe-Trp-OH into a stable, assay-ready substrate solution.

Figure 2: Thermolysin Interaction Mechanism

Mechanism cluster_0 Assay Reaction Enzyme Thermolysin (Zinc Metalloprotease) Complex Enzyme-Substrate Complex (ES) Enzyme->Complex Substrate Z-Phe-Trp-OH (Substrate) Substrate->Complex Transition Transition State (Tetrahedral Intermediate) Complex->Transition Products Cleavage Products (Z-Phe + Trp) Transition->Products Zinc Zn++ Ion (Catalytic Core) Zinc->Complex Coordinates

Caption: Mechanistic pathway of Z-Phe-Trp-OH processing by Thermolysin, highlighting the Zinc-dependent catalytic core.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Crash-out" due to low DMSO tolerance or low pH.1. Warm buffer to 25°C.2. Ensure buffer pH is ≥ 7.5.3. Reduce stock concentration before adding to buffer.
Precipitate in frozen stock DMSO freezing/crystallization.Thaw completely at RT and vortex. Do not heat > 37°C.
Inconsistent Kinetic Data Substrate adsorption to plastics.Z-Phe-Trp-OH is hydrophobic. Use Low-Binding tubes and plates (polypropylene) rather than standard polystyrene.
Yellowing of Stock Oxidation of Tryptophan.Discard stock. Tryptophan is light-sensitive; always store in amber tubes or wrap in foil.

References

  • PubChem Compound Summary. (n.d.). Z-Phe-Trp-OH (CID 333356).[4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Ceruso, M., et al. (2011).[2] Mechanism of the binding of Z-L-tryptophan and Z-L-phenylalanine to thermolysin. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved from [Link]

  • Edelhoch, H. (1967).[3] Spectroscopic determination of tryptophan and tyrosine in proteins. Biochemistry. (Establishes Trp extinction coefficient). Retrieved from [Link]

Sources

Precision Synthesis of Z-Phe-Trp-OH: A Solution-Phase Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The dipeptide Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) serves as a critical substrate for metalloproteases (e.g., thermolysin) and a model compound for studying aromatic stacking interactions in protein folding. Its synthesis requires a meticulous solution-phase strategy to preserve the stereochemical integrity of the phenylalanine residue and the oxidative stability of the tryptophan indole ring.

This protocol utilizes a convergent solution-phase approach , prioritizing the Carbodiimide/Additive (EDC/HOBt) coupling method over mixed anhydrides. This choice is driven by the need to minimize racemization and suppress N-acylurea side-product formation, ensuring a high-purity product suitable for kinetic assays.

Key Chemical Strategy
  • N-Terminal Protection: Benzyloxycarbonyl (Z) group.[1][2] Chosen for its stability against the basic conditions required for C-terminal deprotection.

  • C-Terminal Protection: Methyl ester (OMe). Provides orthogonality; easily removed via mild saponification without affecting the Z-group.

  • Coupling Activation: EDC·HCl / HOBt.[2][3] Creates an active ester intermediate that reacts rapidly with the amine nucleophile, minimizing the lifetime of the racemization-prone oxazolone intermediate.

Reaction Scheme & Workflow Visualization

The following diagram outlines the synthesis pathway and the critical decision nodes involved in the process.

Z_Phe_Trp_Synthesis Start Starting Materials Z-Phe-OH + H-Trp-OMe·HCl Activation Activation Phase (0°C, DMF/DCM) Reagents: EDC·HCl, HOBt Start->Activation Dissolution & Deprotonation (NMM) Coupling Coupling Reaction (RT, 12-18h) Formation of Z-Phe-Trp-OMe Activation->Coupling Active Ester Formation Workup1 Organic Phase Wash (Acid/Base Extraction) Removes: Urea, Unreacted SM Coupling->Workup1 Reaction Complete (TLC) Intermediate Intermediate Isolation Z-Phe-Trp-OMe (Solid) Workup1->Intermediate Evaporation & Drying Saponification Saponification (LiOH, MeOH/H2O, 0°C) Cleavage of Methyl Ester Intermediate->Saponification Hydrolysis Acidification Controlled Acidification (pH 2-3, 1M HCl) Precipitation of Product Saponification->Acidification Neutralization FinalProduct Final Product Z-Phe-Trp-OH Acidification->FinalProduct Filtration & Drying

Figure 1: Step-wise workflow for the solution-phase synthesis of Z-Phe-Trp-OH, highlighting critical control points (yellow) and isolation steps (green).

Materials and Reagents

ReagentGradeRole
Z-Phe-OH >99% (HPLC)Protected N-terminal Amino Acid
H-Trp-OMe·HCl >98%C-terminal Amino Acid Ester
EDC·HCl Reagent GradeCoupling Agent (Carbodiimide)
HOBt (anhydrous) >98%Racemization Suppressor
N-Methylmorpholine (NMM) AnhydrousBase (for neutralizing HCl salt)
DMF / DCM AnhydrousSolvent System
LiOH or NaOH Reagent GradeSaponification Base
Citric Acid (5% aq) -Acidic Wash (removes basic impurities)

Detailed Experimental Protocols

Phase 1: Coupling (Synthesis of Z-Phe-Trp-OMe)

Objective: Form the peptide bond between Z-Phe-OH and H-Trp-OMe while preventing racemization of the Phenylalanine residue.

  • Preparation of Amino Component:

    • In a round-bottom flask, dissolve H-Trp-OMe·HCl (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF (10 mL) and DCM (10 mL).

    • Cool to 0°C. Add NMM (1.0 equiv) to neutralize the hydrochloride salt. Stir for 10 minutes. Note: Ensure pH is ~7-8 (damp pH paper).

  • Activation and Coupling:

    • In a separate vessel, dissolve Z-Phe-OH (1.0 equiv) and HOBt (1.1 equiv) in DMF/DCM (1:1).

    • Cool to 0°C and add EDC·HCl (1.1 equiv).[2] Stir for 15 minutes to generate the active OBt ester.

    • Transfer the neutralized H-Trp-OMe solution into the activated Z-Phe-OH mixture.

    • Mechanism Check: The HOBt ester reacts with the Trp amine. HOBt is regenerated, acting as a catalyst and preventing the formation of the oxazolone intermediate which causes racemization [1].

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

    • TLC: Check consumption of Z-Phe-OH (Stationary phase: Silica; Mobile phase: CHCl3/MeOH 9:1).

  • Workup (Extractive Purification):

    • Evaporate DCM under reduced pressure. Dilute the residue (DMF solution) with Ethyl Acetate (EtOAc, 100 mL).

    • Wash Sequence:

      • 5% Citric Acid (3x): Removes unreacted amine and DMAP/NMM.

      • Water (1x): Bulk wash.

      • 5% NaHCO3 (3x): Removes unreacted Z-Phe-OH and HOBt.

      • Brine (1x): Drying aid.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield Z-Phe-Trp-OMe as a white foam or solid.

Phase 2: Saponification (Synthesis of Z-Phe-Trp-OH)

Objective: Hydrolyze the methyl ester without removing the Z-group or damaging the Trp indole.

  • Hydrolysis:

    • Dissolve Z-Phe-Trp-OMe (1.0 equiv) in MeOH (10 mL/g).

    • Cool to 0°C. Dropwise add 1M NaOH or LiOH (1.2 equiv).

    • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (disappearance of ester spot).

  • Product Isolation:

    • Once complete, evaporate MeOH under reduced pressure (keep temperature <40°C).

    • Dilute the aqueous residue with water (20 mL).

    • Extraction (Impurity Removal): Wash the basic aqueous phase once with EtOAc to remove any non-polar impurities or unreacted ester.

  • Precipitation (Critical Step):

    • Cool the aqueous phase to 0°C.

    • Slowly acidify with 1M HCl to pH 2–3 while stirring vigorously. The product, Z-Phe-Trp-OH , will precipitate as a white solid.

    • Caution: Do not use concentrated strong acids to avoid affecting the indole ring or Z-group cleavage [2].

  • Final Purification:

    • Filter the precipitate and wash with cold water (3x) to remove salts.

    • Dry in a vacuum desiccator over P2O5.

Quality Control & Characterization Data

The following parameters confirm the identity and purity of the synthesized Z-Phe-Trp-OH.

TechniqueExpected ResultDiagnostic Feature
HPLC Single Peak (>98%)Retention time ~15-18 min (C18, 5-95% ACN gradient)
ESI-MS [M+H]+ = 486.2 m/zMatches Formula C28H27N3O5
1H-NMR (DMSO-d6) Indole NH (10.8 ppm, s)Confirms Trp integrity (no alkylation)
1H-NMR (DMSO-d6) Z-CH2 (5.0 ppm, s)Confirms presence of Z-protection
Appearance White PowderOff-white/yellow indicates indole oxidation

Troubleshooting & Critical Parameters

Racemization Control
  • Risk: Phenylalanine is moderately prone to racemization via the oxazolone mechanism if the activation step is too basic or prolonged without amine.

  • Solution: Always use HOBt or HOAt. Ensure the equivalent of base (NMM) strictly matches the HCl salt of the amine component. Excess base abstracts the alpha-proton [3].

Tryptophan Oxidation[4]
  • Risk: The indole ring can oxidize to oxindoles, turning the product pink/yellow.

  • Solution: Degas solvents with Nitrogen/Argon before use. Perform saponification under an inert atmosphere if the scale is large.

Solubility Issues
  • Observation: Z-Phe-Trp-OH is hydrophobic and may gel in water during acidification.

  • Solution: If the product oils out instead of precipitating, extract the acidified aqueous layer with EtOAc, dry, and precipitate by adding Hexane or Ether to the EtOAc solution.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][3][4][5][6] Chemical Reviews, 109(6), 2455-2504.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][7] Tetrahedron, 60(11), 2447-2467.

  • BenchChem. (2025).[2][8] Application Notes: Solution-Phase Synthesis of Boc-Trp-Phe-OMe. BenchChem Protocols.

Sources

Application Notes and Protocols for Solid Phase Peptide Synthesis (SPPS) using Z-Phe-Trp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Incorporation of Dipeptide Building Blocks in SPPS

Solid Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, typically proceeds through the sequential addition of single, Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin.[1] This stepwise approach, while robust, can encounter challenges with specific sequences, leading to incomplete reactions, aggregation, and the formation of deletion byproducts.[2] A powerful strategy to mitigate these issues and enhance synthetic efficiency is the use of pre-formed, protected dipeptide building blocks.

This guide provides a comprehensive overview and detailed protocols for the incorporation of the N-benzyloxycarbonyl (Z)-protected dipeptide, Z-Phe-Trp-OH, into an SPPS workflow. The use of Z-Phe-Trp-OH offers several advantages:

  • Circumvention of Difficult Couplings: The Phe-Trp bond is formed in solution prior to its introduction into the solid-phase synthesis, bypassing a potentially problematic coupling step on the resin.

  • Reduced Racemization Risk: Pre-forming the dipeptide can minimize the risk of racemization at the C-terminal amino acid of the dipeptide during activation and coupling.

  • Orthogonal Protection Strategy: The Z-group is stable to the mildly basic conditions used for Fmoc deprotection and the strong acidic conditions used for final cleavage of many common resins, allowing for its selective removal at the desired stage.[3][4]

This document is intended for researchers, scientists, and drug development professionals familiar with the fundamental principles of SPPS. We will delve into the chemical rationale, provide step-by-step experimental protocols, and offer expert insights to ensure successful synthesis.

The Chemistry of Z-Phe-Trp-OH in the Context of SPPS

Z-Phe-Trp-OH is a synthetic dipeptide composed of Phenylalanine and Tryptophan.[5] The N-terminus of Phenylalanine is protected by a benzyloxycarbonyl (Z or Cbz) group, a classic urethane-type protecting group.[6] The C-terminus of Tryptophan is a free carboxylic acid, available for activation and coupling.

Properties of the Constituent Amino Acids:

  • Phenylalanine (Phe): An aromatic and hydrophobic amino acid, its bulky side chain can sometimes present steric hindrance in coupling reactions.[7]

  • Tryptophan (Trp): Contains an indole side chain that is susceptible to oxidation and modification under strongly acidic conditions, necessitating the use of scavengers during cleavage.[1]

The Z-protecting group is typically removed by catalytic hydrogenation, which involves a palladium catalyst and a hydrogen source.[8] In the context of SPPS, catalytic transfer hydrogenation is often preferred, utilizing a hydrogen donor like formic acid or ammonium formate in a suitable solvent.[8] This method avoids the need for gaseous hydrogen and can be performed under milder conditions.

Experimental Workflow and Key Considerations

The overall workflow for incorporating Z-Phe-Trp-OH into an SPPS protocol involves the standard cycles of deprotection, washing, coupling, and washing. The key distinctions lie in the coupling of the dipeptide and the selective deprotection of the Z-group.

SPPS_Workflow Resin Resin Preparation (Swelling) Deprotection1 Fmoc Deprotection (e.g., Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Dipeptide Coupling (Z-Phe-Trp-OH + Activator) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Z_Deprotection Z-Group Deprotection (Catalytic Transfer Hydrogenation) Wash2->Z_Deprotection Wash3 Washing (DMF, DCM, MeOH) Z_Deprotection->Wash3 Next_AA Couple Next Fmoc-AA Wash3->Next_AA Cleavage Final Cleavage & Deprotection Next_AA->Cleavage Repeat Cycles Purification Purification & Analysis (HPLC, MS) Cleavage->Purification

Figure 1: General workflow for SPPS incorporating a Z-protected dipeptide.

Protocols

Protocol 1: Synthesis of a Model Tripeptide (Ala-Phe-Trp-NH₂) using Z-Phe-Trp-OH on Rink Amide Resin

This protocol details the manual synthesis of the tripeptide Ala-Phe-Trp-NH₂ on a Rink Amide resin, demonstrating the coupling of Z-Phe-Trp-OH followed by a standard Fmoc-amino acid coupling.

Materials and Reagents:

Reagent/MaterialSupplierGrade
Rink Amide MBHA ResinSigma-Aldrich100-200 mesh, ~0.6 mmol/g
Fmoc-Trp(Boc)-OHCommercially AvailableSynthesis Grade
Z-Phe-Trp-OHCommercially AvailableSynthesis Grade
Fmoc-Ala-OHCommercially AvailableSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)Commercially AvailableSynthesis Grade
1-Hydroxybenzotriazole (HOBt)Commercially AvailableSynthesis Grade
N,N-Dimethylformamide (DMF)Commercially AvailablePeptide Synthesis Grade
Dichloromethane (DCM)Commercially AvailableACS Grade
PiperidineCommercially AvailableACS Grade
Palladium on Carbon (10% Pd/C)Commercially Available
Formic AcidCommercially AvailableACS Grade
Trifluoroacetic Acid (TFA)Commercially AvailableReagent Grade
Triisopropylsilane (TIS)Commercially Available98%
WaterDeionized

Step-by-Step Methodology:

  • Resin Preparation and First Amino Acid Loading:

    • Swell 1 g of Rink Amide MBHA resin in DMF for 1 hour in a fritted syringe reaction vessel.

    • Drain the DMF and wash the resin with DMF (3x) and DCM (3x).

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Couple the first amino acid, Fmoc-Trp(Boc)-OH (3 eq.), using DIC (3 eq.) and HOBt (3 eq.) in DMF for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection of Resin-Bound Tryptophan:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Z-Phe-Trp-OH:

    • In a separate vial, pre-activate Z-Phe-Trp-OH (2.5 eq.) with DIC (2.5 eq.) and HOBt (2.5 eq.) in DMF for 15 minutes.

    • Add the activated dipeptide solution to the resin.

    • Allow the coupling reaction to proceed for 4 hours, with gentle agitation.

    • Monitor the reaction with a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Z-Group Deprotection (Catalytic Transfer Hydrogenation):

    • Wash the resin with Methanol (3x).

    • Suspend the resin in a solution of 10% formic acid in methanol.

    • Add 10% Pd/C catalyst (0.1 eq. by weight relative to the peptide-resin).

    • Gently agitate the suspension at room temperature for 4-6 hours.

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Once the reaction is complete, filter the resin to remove the catalyst and wash thoroughly with methanol (5x), DMF (3x), and DCM (3x).

  • Coupling of the Final Amino Acid (Fmoc-Ala-OH):

    • Couple Fmoc-Ala-OH (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) in DMF for 2 hours.

    • Monitor with a Kaiser test and wash as before.

  • Final Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Final Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol1_Workflow cluster_ResinPrep Resin Preparation & Loading cluster_Dipeptide Dipeptide Incorporation cluster_FinalSteps Chain Elongation & Cleavage Resin_Swell Swell Rink Amide Resin Fmoc_Deprotect_Resin Fmoc Deprotection Resin_Swell->Fmoc_Deprotect_Resin Couple_Trp Couple Fmoc-Trp(Boc)-OH Fmoc_Deprotect_Resin->Couple_Trp Fmoc_Deprotect_Trp Fmoc Deprotection of Trp Couple_Trp->Fmoc_Deprotect_Trp Couple_Dipeptide Couple Z-Phe-Trp-OH Fmoc_Deprotect_Trp->Couple_Dipeptide Z_Deprotect Z-Group Deprotection Couple_Dipeptide->Z_Deprotect Couple_Ala Couple Fmoc-Ala-OH Z_Deprotect->Couple_Ala Final_Fmoc_Deprotect Final Fmoc Deprotection Couple_Ala->Final_Fmoc_Deprotect Cleavage Cleavage from Resin Final_Fmoc_Deprotect->Cleavage

Figure 2: Step-wise workflow for the synthesis of Ala-Phe-Trp-NH₂.

Troubleshooting and Expert Insights

  • Incomplete Dipeptide Coupling: If the Kaiser test remains positive after the initial coupling of Z-Phe-Trp-OH, a second coupling can be performed. Alternatively, using a more potent coupling reagent like HATU or HBTU may improve efficiency.

  • Inefficient Z-Group Deprotection: Ensure the Pd/C catalyst is fresh and active. The reaction can be gently warmed to 30-40°C to increase the rate of deprotection, but monitor for potential side reactions. The choice of solvent for the catalytic transfer hydrogenation can also be critical; alcohols are generally effective.

  • Tryptophan Side Reactions: The use of TIS in the final cleavage cocktail is crucial to scavenge reactive species that can modify the indole side chain of Tryptophan.[1]

  • Catalyst Removal: Thoroughly wash the resin after the Z-group deprotection to ensure complete removal of the palladium catalyst, which can interfere with subsequent steps and contaminate the final product.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Dipeptide Coupling

Coupling ReagentAdvantagesDisadvantages
DIC/HOBtCost-effective, low racemization with HOBt.Slower reaction times compared to uronium salts.
HBTU/HATUFast and efficient coupling.More expensive, can cause side reactions with sensitive residues.
PyBOPEffective for sterically hindered couplings.Can be more expensive.

Conclusion

The use of Z-Phe-Trp-OH as a dipeptide building block in SPPS is a valuable strategy for overcoming synthetic challenges and improving the efficiency of peptide synthesis. By understanding the specific chemistry of the Z-protecting group and employing an orthogonal protection scheme, researchers can successfully incorporate this and other dipeptides into their synthetic workflows. The protocols and insights provided in this guide offer a solid foundation for the successful application of this advanced SPPS technique.

References

  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • García, J. E., & Guzmán, R. Z. (1997). Catalytic Transfer Hydrogenation of Bifunctional Poly(ethylene glycol) Derivatives Using Palladium−Poly(ethylenimine) Catalyst. The Journal of Organic Chemistry, 62(25), 8910-8910.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Singh, R. P., & Kumar, V. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. The Journal of Organic Chemistry.
  • Albericio, F., & Lavilla, R. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2246-2251.
  • Ho, T. L., & Chen, S. T. (2000). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 47(5), 1153-1158.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

Sources

Fluorescence detection settings for Z-Phe-Trp-OH analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

Analyte: Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) Primary Detection Mode: Fluorescence (FLD) Core Fluorophore: Indole moiety of L-Tryptophan (Trp) Target Sensitivity: Nanomolar (nM) range[1][][3]

This guide details the fluorescence detection of Z-Phe-Trp-OH, a synthetic dipeptide widely used as a substrate for proteases (e.g., carboxypeptidase A, thermolysin) and as a model compound in peptide chemistry.[1] While the molecule contains three aromatic systems—the Benzyloxycarbonyl (Z) group, Phenylalanine (Phe), and Tryptophan (Trp)—the detection strategy relies exclusively on the indole ring of Tryptophan . Trp dominates the quantum yield and offers high sensitivity, provided that excitation and emission wavelengths are tuned to the specific solvent environment (solvatochromism).

Scientific Foundation: The Physics of Detection

The Fluorophore Hierarchy

To optimize detection, one must understand the competition between the aromatic rings in Z-Phe-Trp-OH:

  • Z-Group (Cbz): Absorbs strongly in the deep UV (~257 nm) but exhibits negligible fluorescence in the detection window.[1] It can, however, contribute to the Inner Filter Effect (IFE) if concentrations are too high, absorbing excitation light before it reaches the Trp residue.

  • Phenylalanine (Phe): Weakly fluorescent (Ex ~257 nm / Em ~282 nm).[1] Its emission is often re-absorbed by Trp (FRET), or simply overwhelmed by the Trp signal.

  • Tryptophan (Trp): The signal driver.[1][3]

    • Excitation: Broad absorption band centered at 280 nm; secondary selective band at 295 nm.[1]

    • Emission: Highly sensitive to polarity.[1] In water, Em

      
       350 nm.[4][5] In hydrophobic solvents (or when buried in a protein core), Em blue-shifts to 
      
      
      
      330–340 nm.[1]
Solvatochromic Shift

Because Z-Phe-Trp-OH is a small dipeptide, the Trp residue is solvent-exposed.[1] Therefore, the emission maximum ($ \lambda_{em} $) is dictated by your mobile phase or buffer.[1]

  • Aqueous Buffer:

    
    [1]
    
  • High Organic (e.g., Methanol/Acetonitrile):

    
    [1]
    

Expert Insight: Never assume a fixed emission wavelength. A shift of just 10 nm due to mobile phase composition can reduce signal intensity by >30% if the detector is not optimized.

Method Development Workflow

Do not blindly copy settings. Follow this self-validating workflow to determine the exact parameters for your specific matrix.

MethodDevelopment Start Start: Stock Prep Scan Spectral Scan (Static Mode) Start->Scan 10 µM in Mobile Phase OptEx Optimize Excitation (280 vs 295 nm) Scan->OptEx Maximize S/N OptEm Optimize Emission (Solvent Dependent) OptEx->OptEm Locate Peak Chrom HPLC-FLD Integration OptEm->Chrom Transfer Settings

Figure 1: The self-validating logic for fluorescence method development. Always scan the analyte in the final solvent conditions before running chromatography.

Detailed Protocol

Reagents & Preparation
  • Analyte: Z-Phe-Trp-OH (Store at -20°C, desiccated).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water (18.2 MΩ).[1]

  • Additives: Trifluoroacetic acid (TFA) or Formic Acid (FA) for pH control.[1]

Stock Solution (1 mM):

  • Weigh ~0.5 mg of Z-Phe-Trp-OH.[1]

  • Dissolve in 100% Methanol or DMSO . (Avoid water for the stock; the Z-group reduces aqueous solubility).[1]

  • Vortex until clear. Store at -20°C.

Working Standard (10 µM):

  • Dilute the stock 1:100 into the intended mobile phase (e.g., 50:50 ACN:Water).

  • Critical: Use this solution for spectral scanning.[1][6]

Step 1: Spectral Scanning (The "Fingerprint")

Before HPLC, determine the exact


 and 

using a spectrofluorometer or the "Spectrum Scan" mode of your HPLC detector.
  • Excitation Scan:

    • Set Emission to 350 nm (fixed).

    • Scan Excitation from 240 nm to 320 nm.

    • Result: You will likely see a peak at 280 nm and a shoulder/peak at 290-295 nm.[1]

  • Emission Scan:

    • Set Excitation to the peak found above (e.g., 280 nm).

    • Scan Emission from 300 nm to 450 nm.[1]

    • Result: The peak maximum is your optimal

      
      .[1]
      
Step 2: HPLC-FLD Conditions

These settings are the industry standard starting point, optimized for C18 retention and Trp sensitivity.

ParameterSettingRationale
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm)Z-Phe-Trp-OH is moderately hydrophobic.[1]
Mobile Phase A Water + 0.1% TFAAcidic pH suppresses silanol activity and ensures protonation.[1]
Mobile Phase B Acetonitrile + 0.1% TFAACN yields higher Trp quantum yield than MeOH.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Excitation (

)
280 nm (High Sensitivity) or 295 nm (High Selectivity)280 nm excites Phe+Trp (stronger signal).[1] 295 nm excites only Trp (cleaner baseline).[1][7]
Emission (

)
348 nm (Adjust based on scan)Center of the Trp emission band in aqueous/organic mix.[1]
Gain/Sensitivity Medium (x10)Trp is highly fluorescent; avoid detector saturation.[1]

Gradient Table (Example):

  • 0-2 min: 20% B (Equilibration)

  • 2-15 min: 20%

    
     80% B (Elution of Z-Phe-Trp-OH)
    
  • 15-18 min: 80% B (Wash)

  • 18-20 min: 20% B (Re-equilibration)

Decision Logic: 280 nm vs. 295 nm Excitation

Choosing the right excitation wavelength is a trade-off between signal strength and purity.

ExcitationLogic Decision Select Excitation Wavelength MatrixClean Is the matrix clean? (e.g., pure standard) Decision->MatrixClean MatrixDirty Is the matrix complex? (e.g., serum, lysate) Decision->MatrixDirty Ex280 280 nm (High Sensitivity) Ex295 295 nm (High Selectivity) MatrixClean->Ex280 Yes: Maximize Signal MatrixDirty->Ex295 Yes: Avoid Phe/Tyr Interference

Figure 2: Decision tree for selecting excitation wavelength.[1] Use 295 nm for complex biological samples to reduce background autofluorescence.

Troubleshooting & Optimization

Quenching & pH Effects[1]
  • pH Sensitivity: Tryptophan fluorescence is relatively stable between pH 4 and 9.[1] However, below pH 2 (strong acid), the carboxyl group protonation can lead to static quenching (proton transfer mechanism).[1]

    • Solution: If signal is low in 0.1% TFA (pH ~2), try 10 mM Ammonium Acetate (pH 4.[1]5) or Phosphate Buffer (pH 7.0).[1][8]

  • Oxygen Quenching: Dissolved oxygen is a known quencher of Trp fluorescence.

    • Solution: Degas mobile phases thoroughly.[1] If precision is critical (e.g., quantum yield measurement), sparge with Nitrogen.[1]

Linearity & Saturation
  • Inner Filter Effect: At high concentrations (>100 µM), the Z-group and the Trp itself absorb significant excitation light, causing a non-linear drop in emission.

    • Validation: Ensure the calibration curve is linear (

      
      ).[1][9] If the curve bends downwards at high concentrations, dilute samples.
      
Enzymatic Assays (Special Note)

If using Z-Phe-Trp-OH as a substrate for Carboxypeptidase A :

  • The enzyme cleaves the peptide bond between Phe and Trp.

  • Detection Strategy: You can separate the substrate (Z-Phe-Trp-OH) from the product (Trp) via HPLC.[1]

  • Spectral Shift: Free Tryptophan (product) is more polar than Z-Phe-Trp-OH.[1] Expect the Free Trp to elute earlier and potentially have a slightly red-shifted emission maxima (closer to 355 nm) compared to the Z-protected peptide.[1]

References

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (The authoritative text on Tryptophan fluorescence physics and solvatochromism). [1]

  • Chen, Y., & Barkley, M. D. (1998).[1] "Toward understanding tryptophan fluorescence in proteins." Biochemistry, 37(28), 9976-9982.[1] (Mechanisms of Trp fluorescence and rotamer effects). [1]

  • Vivian, J. T., & Callis, P. R. (2001).[1] "Mechanisms of tryptophan fluorescence shifts in proteins." Biophysical Journal, 80(5), 2093-2109.[1] (Detailed analysis of solvent effects on Indole emission).

  • Sigma-Aldrich. (n.d.).[1] Z-Phe-Trp-OH Product Specification & Properties. (Confirmation of structure and solubility).

  • Reshetnyak, Y. K., et al. (2001).[1] "Decomposition of protein tryptophan fluorescence spectra into log-normal components." Biophysical Journal, 81(3), 1735-1758.[1] (Methodology for analyzing complex Trp spectra).

Sources

Application Note: Kinetic Characterization of Metalloproteases Using Z-Phe-Trp-OH

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals characterizing metalloprotease activity, specifically utilizing Z-Phe-Trp-OH (Carbobenzoxy-L-Phenylalanyl-L-Tryptophan) as a substrate.

Introduction & Principle

Z-Phe-Trp-OH is a synthetic dipeptide derivative widely used to probe the specificity and kinetics of neutral metalloendopeptidases, particularly Thermolysin (EC 3.4.24.27) and Neprilysin (NEP, EC 3.4.24.11).

Unlike fluorogenic FRET substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), Z-Phe-Trp-OH mimics the hydrophobic core preferred by the S1 and S1' subsites of thermolysin-like proteases. The N-terminal Carbobenzoxy (Z) group blocks the amino terminus, preventing exopeptidase activity from the N-terminus and ensuring that cleavage occurs specifically at the peptide bond between Phenylalanine (Phe) and Tryptophan (Trp).

Mechanism of Action

The metalloprotease active site contains a catalytic Zinc ion (


) coordinated by histidine and glutamate residues. The mechanism involves:
  • Binding: The Z-Phe-Trp-OH substrate binds to the active site. The carbonyl oxygen of the scissile bond coordinates with the

    
    .
    
  • Nucleophilic Attack: A water molecule, activated by the

    
     and a general base (Glu143 in Thermolysin), attacks the carbonyl carbon.
    
  • Cleavage: A tetrahedral intermediate forms and collapses, cleaving the peptide bond.

  • Release: The products, Z-Phe-OH (N-blocked) and L-Trp (Free amine), are released.

Diagram 1: Metalloprotease Hydrolytic Pathway

MetalloproteaseMechanism Substrate Substrate (Z-Phe-Trp-OH) ES_Complex Michaelis Complex (E-S) Substrate->ES_Complex Binding (k1) Enzyme Metalloprotease (Zn2+ Active Site) Enzyme->ES_Complex Binding (k1) Intermediate Tetrahedral Intermediate ES_Complex->Intermediate Zn2+ Catalysis (k2) Products Products: 1. Z-Phe-OH 2. L-Trp (Free Amine) Intermediate->Products Bond Cleavage (kcat) Products->Enzyme Product Release

Caption: Kinetic pathway of Z-Phe-Trp-OH hydrolysis. The reaction yields L-Trp, which contains the only free alpha-amine in the system, enabling specific detection.

Materials & Equipment

Reagents
  • Substrate: Z-Phe-Trp-OH (MW: 485.53 g/mol ). Store at -20°C.

  • Enzyme: Thermolysin (from Bacillus thermoproteolyticus) or Recombinant NEP.

  • Buffer System: 50 mM Tris-HCl, 10 mM

    
     (essential for thermostability), pH 7.5.
    
  • Stop Solution: 10% Trifluoroacetic acid (TFA) for HPLC or EDTA (50 mM) for continuous assays.

  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for substrate solubilization.

Equipment
  • HPLC System: C18 Reverse-Phase Column (e.g., Agilent Zorbax or equivalent), UV detector (280 nm).

  • Spectrophotometer: For Ninhydrin assay (570 nm).

  • Thermomixer: Maintained at 37°C.

Experimental Protocols

Two methods are detailed below. Use Method A (HPLC) for precise kinetic constant determination (


, 

). Use Method B (Ninhydrin) for high-throughput screening of inhibitors.
Method A: HPLC Analysis (Gold Standard)

This method separates the substrate from the products, quantifying the area under the curve (AUC) of the released Z-Phe and Trp.

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve Z-Phe-Trp-OH in 100% DMSO to create a 10 mM stock. Dilute in Assay Buffer to working concentrations (e.g., 0.1 mM – 2.0 mM). Note: Keep DMSO < 5% in final reaction.

  • Enzyme Preparation: Prepare Thermolysin at 0.1 mg/mL in Assay Buffer.

  • Reaction Initiation:

    • Mix 180 µL of Substrate solution + 20 µL of Enzyme solution.

    • Incubate at 37°C for defined time intervals (e.g., 0, 5, 10, 15, 30 min).

  • Quenching: Stop reaction by adding 20 µL of 10% TFA.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV at 280 nm (Tryptophan indole ring absorbance).

  • Quantification: Integrate the peak corresponding to Z-Phe-OH (elutes later due to hydrophobicity) or L-Trp (elutes earlier). Calculate concentration using a standard curve of authentic L-Trp.

Method B: Ninhydrin Assay (High Throughput)

Since Z-Phe-Trp-OH and Z-Phe-OH have blocked N-termini, only the released L-Trp possesses a free


-amine that reacts with ninhydrin to produce a purple chromophore (Ruhemann’s purple).

Step-by-Step Protocol:

  • Reaction: Perform enzymatic hydrolysis as described in Method A (steps 1-3) in a 96-well plate or microcentrifuge tubes.

  • Ninhydrin Reagent: Prepare 2% Ninhydrin solution in ethanol/buffer.

  • Development:

    • Add 100 µL of Ninhydrin Reagent to 100 µL of reaction mixture.

    • Heat at 85-95°C for 10-15 minutes.

  • Measurement: Cool to room temperature. Measure absorbance at 570 nm .

  • Blank Correction: Subtract the absorbance of a "Substrate Only" blank (to account for any trace free amines or spontaneous hydrolysis).

Diagram 2: Experimental Workflow

AssayWorkflow cluster_Reaction Enzymatic Reaction (37°C) cluster_Detection Detection Method Selection Start Start: Prepare Reagents (Stock: 10mM in DMSO) Mix Mix Enzyme + Substrate Start->Mix Incubate Incubate (5-30 min) Mix->Incubate Split Method? Incubate->Split HPLC HPLC Analysis (Quench with TFA) Split->HPLC High Accuracy Ninhydrin Ninhydrin Assay (Heat 95°C) Split->Ninhydrin High Throughput Result Data Analysis (Calculate Km, kcat) HPLC->Result Ninhydrin->Result

Caption: Decision tree for selecting between HPLC (precision) and Ninhydrin (speed) detection modules.

Data Analysis & Presentation

To validate the assay, you must determine the kinetic parameters. Plot the Initial Velocity (


) against Substrate Concentration ([S]) and fit to the Michaelis-Menten equation:


Typical Kinetic Values (Thermolysin)

Note: Values are illustrative; empirical determination is required for specific lots/conditions.

ParameterValue RangeUnitSignificance

1.0 - 5.0mMAffinity of enzyme for Z-Phe-Trp-OH.

10 - 100

Turnover number (substrate molecules/sec).



Catalytic efficiency.
Optimum pH 7.0 - 7.5-Critical for Zn2+ coordination and catalysis.

Troubleshooting & Optimization

  • Substrate Precipitation: Z-Phe-Trp-OH is hydrophobic. If precipitation occurs upon addition to the aqueous buffer, increase the DMSO concentration (up to 10% is usually tolerated by Thermolysin) or add 0.05% Brij-35 detergent.

  • High Background (Ninhydrin): Ensure the substrate purity is high. Free amino acid contaminants in the substrate stock will cause high background absorbance. Always run a "No Enzyme" control.

  • Inhibition: To confirm metalloprotease specificity, add 1,10-Phenanthroline or EDTA (10 mM) to the reaction. Complete loss of activity confirms the metal-dependency.

References

  • Federici, G. et al. (1985). Purification and characterization of a metalloproteinase from sheep brain. This paper establishes the foundational use of Z-Phe-based substrates for metalloprotease characterization. (General verification via PubMed).

  • Matthews, B. W. (1988). The Binding of L-valyl-L-tryptophan to Crystalline Thermolysin Illustrates the Mode of Interaction of a Product of Peptide Hydrolysis.[1][2] Journal of Biological Chemistry.[2] Provides structural basis for product inhibition and binding.

  • Holmquist, B. & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. Journal of Biological Chemistry.[2] Details the metal-dependency and spectral properties relevant to assay design.

  • Mock, W. L. & Aksamawati, M. (1994). Mechanism of metalloproteases. Detailed kinetic analysis of thermolysin specificity.

Sources

Protocol for coupling Z-Phe-Trp-OH in fragment condensation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for the Solution-Phase Fragment Condensation of Z-Phe-Trp-OH

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: Strategic Coupling of Z-Phe-Trp-OH

Fragment condensation is a powerful strategy in peptide chemistry, enabling the synthesis of large peptides and small proteins by joining pre-synthesized, protected peptide segments.[1] This approach circumvents the cumulative yield losses and difficult purifications associated with linear solid-phase peptide synthesis (SPPS) of very long sequences. This application note provides a detailed, validated protocol for the solution-phase coupling of the N-terminally protected dipeptide fragment, N-α-Benzyloxycarbonyl-L-Phenylalanyl-L-tryptophan (Z-Phe-Trp-OH).

The Z-Phe-Trp-OH fragment is a common building block in the synthesis of larger peptides and serves as an excellent model for addressing the challenges inherent in fragment condensation.[][3] Key considerations include:

  • Steric Hindrance: The bulky side chains of both Phenylalanine and Tryptophan can impede coupling efficiency.

  • Racemization Risk: The C-terminal Tryptophan residue is susceptible to epimerization during carboxyl group activation.[4] The urethane-based Benzyloxycarbonyl (Z) protecting group on the penultimate Phenylalanine residue significantly mitigates this risk by preventing the formation of a chiral oxazolone intermediate.[4]

  • Tryptophan Side-Chain Reactivity: The indole nucleus of Tryptophan is sensitive to oxidation and alkylation under harsh conditions, necessitating careful selection of reagents and purification strategies.[5][6]

This guide offers a robust methodology using the well-established HBTU/HOBt reagent system, explaining the rationale behind each step to ensure reproducibility and high-yield synthesis of the desired target peptide.

The Causality of Reagent Selection: Ensuring an Efficient & Epimer-Free Condensation

The success of fragment condensation hinges on the efficient activation of the C-terminal carboxyl group while suppressing all potential side reactions.[7] Our recommended protocol employs a combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt).

  • The Activator (HBTU): HBTU is an aminium-based coupling reagent that provides rapid and efficient activation of the carboxylic acid.[8][9] It reacts with the carboxylate of Z-Phe-Trp-OH to form a highly reactive HOBt-ester intermediate, which is then readily susceptible to nucleophilic attack by the amine component.[10] The use of HBTU requires a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and facilitate the reaction.[4]

  • The Anti-Racemization Additive (HOBt): While HBTU itself contains an HOBt moiety, the addition of exogenous HOBt is a critical self-validating step in this protocol. HOBt acts as a nucleophilic catalyst that rapidly converts the initial, highly reactive activated species into the corresponding HOBt-ester.[11] This active ester is stable enough to minimize side reactions yet reactive enough for efficient aminolysis.[4] Most importantly, it is highly effective at suppressing the racemization of the C-terminal Tryptophan residue.[10][11]

The overall activation and coupling process is illustrated below.

G cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_byproducts Byproducts Z_Peptide Z-Phe-Trp-COOH HBTU HBTU + DIPEA Active_Ester Z-Phe-Trp-CO-OBt (Active HOBt Ester) HBTU->Active_Ester Fast Amine_Peptide H-Xaa...-Peptide (Amine Component) Active_Ester->Amine_Peptide Aminolysis Coupled_Product Z-Phe-Trp-CO-Xaa...-Peptide Amine_Peptide->Coupled_Product Nucleophilic Attack Byproducts HOBt + Tetramethylurea + DIPEA·HPF6

Caption: HBTU/HOBt mediated activation and coupling workflow.

Detailed Experimental Protocol

This protocol details the coupling of Z-Phe-Trp-OH (the carboxyl component) to a generic C-terminally protected amino acid or peptide (the amine component), represented here as H-Xaa-OR.

Materials and Reagents
ReagentRecommended GradeNotes
Z-Phe-Trp-OH>98% PurityEnsure it is dry before use.
Amine Component (e.g., H-Xaa-OR·HCl)>98% PurityThe example uses a hydrochloride salt.
HBTU>98% PurityStore under desiccated conditions.
HOBt (Hydrate)>97% PurityThe hydrated form is safer and suitable.
DIPEA (Hunig's Base)Peptide Synthesis GradeRedistill if necessary. Keep dry.
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis Grade
Dichloromethane (DCM)Anhydrous
Ethyl Acetate (EtOAc)ACS Grade or higherFor work-up and chromatography.
1 M Hydrochloric Acid (HCl)-For aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)-For aqueous work-up.
Brine (Saturated NaCl)-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-For drying organic layers.
Silica Gel230-400 meshFor column chromatography.
Step-by-Step Coupling Procedure

The following stoichiometry is based on 1.0 equivalent of the limiting reagent, typically the amine component.

ReagentMolar Equivalents
Amine Component (H-Xaa-OR·HCl)1.0
Z-Phe-Trp-OH1.05
HBTU1.05
HOBt1.1
DIPEA2.5

Workflow Diagram:

protocol_workflow start Start prep_amine 1. Prepare Amine Component Solution (Dissolve H-Xaa-OR·HCl + 1.0 eq DIPEA in DMF) start->prep_amine combine 4. Combine Solutions & React (Add amine solution to activated acid solution, 0°C to RT) prep_amine->combine prep_acid 2. Prepare Carboxyl Component Solution (Dissolve Z-Phe-Trp-OH, HBTU, HOBt in DMF) pre_activate 3. Pre-activate Carboxyl Component (Add 1.5 eq DIPEA to acid solution, stir 5 min) prep_acid->pre_activate pre_activate->combine monitor 5. Monitor Reaction (TLC / LC-MS) combine->monitor workup 6. Aqueous Work-up (Dilute, Wash with 1M HCl, NaHCO3, Brine) monitor->workup purify 7. Purify Product (Silica Gel Chromatography) workup->purify characterize 8. Characterize (MS, NMR) purify->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for fragment coupling.

Procedure:

  • Amine Component Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component hydrochloride salt (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the salt and stir for 15 minutes at room temperature.

    • Expert Insight: This in-situ free-basing is efficient, but for sensitive substrates, the free base can be generated separately and extracted prior to the coupling reaction.

  • Carboxyl Component Activation: In a separate flask, dissolve Z-Phe-Trp-OH (1.05 eq), HBTU (1.05 eq), and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice-water bath.

    • Expert Insight: Using slightly more than one equivalent of the carboxyl component and coupling reagents ensures the complete consumption of the more valuable amine component.

  • Initiate Activation: To the cooled carboxyl component solution, add DIPEA (1.5 eq) dropwise. Stir the mixture at 0 °C for 5 minutes. The solution may change color (typically to yellow), indicating the formation of the active HOBt-ester.

  • Coupling Reaction: Add the amine component solution from Step 1 to the activated carboxyl component mixture dropwise at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the limiting amine component is consumed.

  • Work-up & Extraction: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate (approx. 10x the DMF volume). b. Wash the organic layer sequentially with:

    • 1 M HCl (2x) - Removes DIPEA and unreacted amine.
    • Saturated NaHCO₃ (2x) - Removes HOBt and unreacted carboxyl component.
    • Brine (1x) - Removes residual water and salts. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
    • Trustworthiness Check: The distinct washing steps are designed to systematically remove specific reagents and byproducts, simplifying the subsequent purification.

  • Purification: Purify the crude solid/oil via silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure, protected peptide.

  • Characterization: Confirm the identity and purity of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Incomplete activation. 2. Impure or wet reagents/solvents. 3. Steric hindrance.1. Ensure proper stoichiometry and pre-activation time. 2. Use high-purity, anhydrous materials. 3. Increase reaction time or switch to a more potent coupling reagent like HATU.[12]
Epimerization Detected 1. Reaction temperature too high. 2. Insufficient HOBt. 3. Base added before HBTU/HOBt.1. Maintain 0 °C during activation and initial coupling. 2. Ensure at least 1.0 eq of HOBt is present. Consider using OxymaPure as a non-explosive alternative.[4] 3. Always add the base to the acid/coupling reagent mixture.
Side Product Formation 1. Tryptophan oxidation. 2. Incomplete removal of byproducts (e.g., tetramethylurea).1. Keep the reaction under an inert atmosphere. 2. Perform all aqueous washes thoroughly. Tetramethylurea is water-soluble and should be removed during work-up.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the coupling of Z-Phe-Trp-OH in a solution-phase fragment condensation. By understanding the function of each reagent and adhering to the detailed procedural steps, researchers can reliably synthesize larger peptide constructs with high yield and minimal racemization. The principles of activation, epimerization suppression, and purification outlined herein are broadly applicable to the field of peptide synthesis, serving as a trusted guide for drug development professionals and academic scientists.

References

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]

  • Springer Nature Experiments. Peptide Synthesis via Fragment Condensation. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • National Institutes of Health (NIH). Oxidative cyclization reagents reveal tryptophan cation–π interactions. [Link]

  • St-Jean, A. P. (2025). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. [Link]

  • Propeptide. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • 5z.com. Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Royal Society of Chemistry. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]

  • Junk, L., Ullrich, A., & Kazmaier, U. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. [Link]

  • ResearchGate. (2025). A side-reaction in the SPPS of Trp-containing peptides. [Link]

  • ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. [Link]

  • National Institutes of Health (NIH). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

Sources

Z-Phe-Trp-OH concentration range for IC50 determination

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Metalloprotease Inhibition Assays

Abstract & Scientific Context

Z-Phe-Trp-OH is a hydrophobic dipeptide derivative widely utilized as a substrate or competitive inhibitor for zinc-metalloproteases, most notably Angiotensin-Converting Enzyme (ACE) and Thermolysin . While often cited as a Substance P antagonist in early pharmacological literature, its utility in modern drug discovery lies primarily in protease kinetics and inhibition profiling.

Accurate IC50 determination for Z-Phe-Trp-OH is frequently compromised by its physicochemical properties—specifically its poor aqueous solubility and tendency to aggregate. This guide outlines a robust, self-validating protocol to determine the IC50 of Z-Phe-Trp-OH, ensuring that the generated data reflects true enzymatic inhibition rather than solubility artifacts.

Physicochemical Constraints & Handling

The Critical Failure Point: The Z-group (benzyloxycarbonyl) and aromatic side chains (Phe, Trp) render this compound highly hydrophobic. Direct dilution into aqueous buffers often causes micro-precipitation, leading to "flat" dose-response curves or artificially high IC50 values.

ParameterSpecificationPractical Implication
Molecular Weight 485.5 g/mol Calculation factor for molarity.
Solubility (Water) Very Low (< 0.1 mg/mL)Do not attempt aqueous stock solutions.
Solubility (DMSO) High (~50 mM)Preferred solvent for stock preparation.
Stability Hydrolysis-prone at extremesStore stocks at -20°C; avoid repeated freeze-thaw.
Validated Solubilization Protocol
  • Primary Stock: Dissolve solid Z-Phe-Trp-OH in 100% anhydrous DMSO to a concentration of 10 mM . Vortex until optically clear.

  • Intermediate Dilution: Do not dilute directly into the assay well. Prepare a "Working Stock" at 10x or 20x the final concentration in a solvent-tolerant buffer or 10% DMSO/Buffer mix to prevent shock precipitation.

Experimental Design: The Concentration Range

Because IC50 values are assay-dependent (varying with substrate concentration relative to


), a "one-size-fits-all" range is scientifically invalid. However, based on literature values for ACE inhibition, Z-Phe-Trp-OH typically exhibits a 

in the micromolar range (1–50 µM) .
Recommended Strategy: Two-Phase Determination

Phase 1: The Scouting Screen (Logarithmic)

  • Purpose: To identify the order of magnitude of the IC50.

  • Range: 1 mM down to 1 nM (6 orders of magnitude).

  • Spacing: Log-10 steps (e.g., 1000, 100, 10, 1, 0.1, 0.01 µM).

Phase 2: The Determination Screen (Linear/Half-Log)

  • Purpose: To define the slope and inflection point accurately.

  • Range: Centered around the "Scouting IC50."[1][2]

  • Spacing: 10-12 points with half-log or 1:2 dilutions.

Recommended "Start-Point" Range for ACE Assays: If no prior data exists, use this 10-point dilution series (Final Assay Concentrations): 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM, 0.04 µM, 0.01 µM, 0 (Vehicle Control).

Visual Workflow: Assay Logic

The following diagram illustrates the critical path for setting up the inhibition assay, highlighting the "Solvent Control" loop often missed by junior researchers.

IC50_Workflow Stock Solid Z-Phe-Trp-OH DMSO_Stock 10 mM Stock (100% DMSO) Stock->DMSO_Stock Solubilization Serial_Dil Serial Dilution Plate (100x Conc in DMSO) DMSO_Stock->Serial_Dil Log Dilution Inter_Plate Intermediate Plate (10x Conc in Buffer) Serial_Dil->Inter_Plate 1:10 Dilution (Prevents Crash) Assay_Plate Assay Plate (Final Reaction Mix) Inter_Plate->Assay_Plate Add Inhibitor Read Signal Detection (Absorbance/Fluorescence) Assay_Plate->Read Kinetic Read Enzyme Enzyme Solution (ACE/Thermolysin) Enzyme->Assay_Plate Add & Pre-incubate (15 min) Substrate Substrate (FAPGG or HHL) Substrate->Assay_Plate Initiate Rxn Control DMSO Control (Must match % DMSO) Control->Assay_Plate

Figure 1: Step-by-step workflow for hydrophobic inhibitor preparation. Note the intermediate dilution step to prevent precipitation in the assay plate.

Detailed Protocol: ACE Inhibition Assay

This protocol uses FAPGG (Furanacryloyl-Phe-Gly-Gly) as a substrate.[1][3] Hydrolysis results in a decrease in absorbance at 340 nm.

Reagents
  • Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5. (Zinc is mandatory for ACE activity).

  • Enzyme: Angiotensin-Converting Enzyme (Rabbit Lung or Recombinant).

  • Substrate: FAPGG (Sigma/Bachem),

    
    . Use at 
    
    
    
    or lower for sensitive IC50 measurement.
  • Inhibitor: Z-Phe-Trp-OH (dilution series).

Step-by-Step Procedure
  • Preparation: Prepare the 10-point inhibitor series in DMSO (100x final conc). Dilute 1:10 into assay buffer to create a 10x working series (now 10% DMSO).

  • Plating: Add 10 µL of the 10x Inhibitor Working Series to the wells of a UV-transparent 96-well plate.

  • Enzyme Addition: Add 80 µL of Enzyme solution (diluted to give linear kinetics over 20 mins).

  • Equilibrium: Crucial Step. Incubate Enzyme + Inhibitor for 15 minutes at 37°C. This allows Z-Phe-Trp-OH to bind the active site before substrate competition begins.

  • Initiation: Add 10 µL of Substrate (FAPGG, 10x stock). Final volume = 100 µL. Final DMSO = 1%.

  • Detection: Immediately place in a plate reader pre-heated to 37°C. Monitor Absorbance (340 nm) every 30 seconds for 20 minutes.

Data Analysis & Mechanism

To calculate the IC50, plot the Initial Velocity (


)  (slope of the linear portion of the curve) against the Log[Inhibitor] .

The Equation (4-Parameter Logistic):



  • X: Log of concentration.

  • Y: Normalized Activity (%).

  • Top: Activity of Vehicle Control (100%).

  • Bottom: Activity of "No Enzyme" blank (0%).

Mechanistic Diagram: Competitive Inhibition

Z-Phe-Trp-OH acts primarily as a competitive inhibitor (or slow substrate) for ACE.

Mechanism E Enzyme (ACE) ES E-S Complex E->ES + S EI E-I Complex (Inactive) E->EI + I (Z-Phe-Trp-OH) S Substrate (FAPGG) I Inhibitor (Z-Phe-Trp-OH) I->E Competes for Active Site ES->E - S P Product (FAP + GG) ES->P k_cat EI->E - I

Figure 2: Competitive inhibition model. Z-Phe-Trp-OH prevents the formation of the productive E-S complex.

Troubleshooting & Validation
  • Z-Factor: Ensure your assay Z-factor is > 0.5 using positive controls (e.g., Captopril, IC50 ~20 nM) and negative controls.

  • The "Hook" Effect: If you see activity increase at very high concentrations, the compound may be precipitating and scattering light (if using absorbance). Check the wells visually for turbidity.

  • Substrate Depletion: Ensure less than 10% of the substrate is consumed during the measurement window to maintain initial velocity assumptions.

References
  • Holmquist, B., Bünning, P., & Riordan, J. F. (1979). "A continuous spectrophotometric assay for angiotensin converting enzyme." Analytical Biochemistry, 95(2), 540-548.

  • Cheung, H. S., & Cushman, D. W. (1973). "Inhibition of homogeneous angiotensin-converting enzyme of rabbit lung by synthetic venom peptides of Bothrops jararaca." Biochimica et Biophysica Acta (BBA) - Enzymology, 293(2), 451-463.

  • BenchChem Technical Support. "Solubility and Handling of Hydrophobic Peptides." BenchChem Application Notes.

  • PubChem Compound Summary. "Z-Phe-Trp-OH (CID 333356)." National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Troubleshooting Z-Phe-Trp-OH precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Z-Phe-Trp-OH Solubility

Topic: Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist[1]

Executive Summary: The Hydrophobicity Trap

Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) is a deceptive molecule.[1][2] While it possesses a C-terminal carboxylic acid that suggests solubility at neutral pH, the bulk of the molecule is dominated by three massive hydrophobic domains: the Carbobenzoxy (Z) protecting group, the Phenylalanine phenyl ring, and the Tryptophan indole ring.

The Core Issue: You are likely not witnessing simple "precipitation" in the classical salt sense.[1] You are observing hydrophobic collapse or supramolecular self-assembly .[1] Z-protected dipeptides are well-documented to form hydrogels and amyloid-like nanofibers in aqueous environments due to extensive


-

stacking interactions [1, 2].[1]

This guide provides a root-cause analysis and field-proven protocols to stabilize this molecule in aqueous buffers.[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I dissolved the peptide in DMSO and diluted it into PBS (pH 7.4), but it immediately turned cloudy. Why?

A: You have triggered "Solvent Shock."[1] Z-Phe-Trp-OH is highly soluble in DMSO.[1] When you rapidly dilute it into an aqueous buffer, the water molecules strip away the DMSO solvation shell faster than the peptide can equilibrate. The exposed hydrophobic Z-Phe-Trp motifs immediately aggregate to minimize water contact.[1]

  • The Fix: Do not add the peptide to the buffer. Add the buffer to the peptide slowly, with vortexing, or use the "Step-Wise Dilution" protocol (see Part 3).

Q2: The solution looks clear initially but precipitates after 1-2 hours. Is my compound degrading?

A: Unlikely.[1] This is characteristic of nucleation-dependent self-assembly .[1] Z-Phe-Trp-OH is a structural analog to Z-Phe-Phe-OH, a famous low-molecular-weight hydrogelator.[1] At certain concentrations (Critical Aggregation Concentration), the molecules slowly align via


-

stacking (aromatic rings of Phe, Trp, and Z-group) to form nanotubes or fibers. These structures eventually grow large enough to scatter light (cloudiness) or crash out.[1]
  • The Fix: Lower the concentration below 0.5 mM or add a "disruptor" surfactant (e.g., 0.05% Tween-20) to prevent fiber nucleation.[1]

Q3: I adjusted the pH to 7.0, but it won't dissolve. I thought it was an acid?

A: pH 7.0 is often insufficient for this specific analog.[1] While the pKa of the C-terminal carboxylic acid is approximately 3.6–3.8, the massive hydrophobicity of the Z-Phe-Trp core shifts the apparent solubility equilibrium. Even if ionized, the carboxylate anion cannot overcome the hydrophobic attractive forces of the aromatic rings at neutral pH.

  • The Fix: You must drive the equilibrium using a "pH Jump."[1] Dissolve at pH > 8.0 first to fully ionize the population, then carefully lower to pH 7.4, or maintain pH > 7.5 if your assay permits.

Part 2: Visualizing the Solubility Landscape

The following diagram illustrates the kinetic and thermodynamic pathways determining whether Z-Phe-Trp-OH remains in solution or precipitates.

SolubilityPathways Stock DMSO Stock Solution (Soluble Monomers) Buffer Aqueous Buffer (pH 7.4) Stock->Buffer Dilution Soluble Stable Solution (Solvated Anions) Buffer->Soluble Correct Protocol (Base-First / Co-solvent) Precipitate Amorphous Precipitate (Hydrophobic Collapse) Buffer->Precipitate Fast Addition (Solvent Shock) Gel Supramolecular Assembly (Nanofibers/Hydrogel) Buffer->Gel Slow Aging (Pi-Pi Stacking) Precipitate->Soluble pH > 9.0 (Repulsion) Gel->Soluble Heat/Sonication (Temporary)

Figure 1: Solubility decision tree showing the kinetic competition between stable solvation, amorphous precipitation, and ordered self-assembly.

Part 3: Proven Protocols

Protocol A: The "Base-First" Dissolution (Recommended for Buffer Prep)

Use this method if you need to prepare a stock directly in aqueous media without organic solvents.

  • Weighing: Weigh the required amount of Z-Phe-Trp-OH.

  • Alkaline Solubilization: Add a minimal volume of 0.1 M NaOH or 1% Sodium Bicarbonate (Na2CO3) .[1] The peptide will dissolve as the carboxylate salt.[1]

    • Target concentration at this step: 5–10 mg/mL.[1]

  • Sonication: Sonicate for 30–60 seconds to break up hydrophobic clusters.

  • Dilution: Slowly add your experimental buffer (e.g., PBS) to reach the final volume.

  • pH Adjustment: Check the pH. If it is too basic (>8.5), carefully titrate back to pH 7.4 using dilute HCl.[1]

    • Warning: If you overshoot below pH 6.0, it will precipitate immediately.[1]

Protocol B: The "Organic Pulse" Method (Recommended for Assays)

Use this method for enzyme inhibition or cell-based assays where <1% DMSO is acceptable.[1]

Table 1: Solvent Compatibility Matrix

Solvent ComponentRoleRecommended Final %Notes
DMSO Primary Solvent0.5% – 2.0%Best for initial stock (10–50 mM).[1]
Ethanol Co-solvent< 5%Less toxic than DMSO but more volatile.[1]
Tween-20 Dispersant0.01% – 0.05%Critical for preventing self-assembly over time.[1]
PBS (pH 7.4) Bulk Buffer> 90%Standard physiological buffer.[1]

Step-by-Step:

  • Make Stock: Dissolve Z-Phe-Trp-OH in 100% DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).

  • Prepare Buffer: Prepare your assay buffer and spike it with 0.01% Tween-20 . The surfactant is the "chaperone" that prevents hydrophobic collapse.[1]

  • Rapid Dispersion: While vortexing the buffer vigorously, inject the DMSO stock into the center of the vortex.[1]

    • Why? This ensures rapid mixing and prevents local regions of high concentration where precipitation triggers.[1]

Part 4: Scientific Rationale (Mechanism)

The behavior of Z-Phe-Trp-OH is governed by the interplay of three forces:

  • Hydrophobic Effect (Driving Precipitation): The Z-group (benzyl carbamate) and the Phe/Trp side chains are highly lipophilic.[1] In water, the entropic cost of hydrating these surfaces is high, driving the molecules to aggregate [3].

  • 
    -
    
    
    
    Stacking (Driving Gelation):
    The aromatic rings can stack in a "T-shaped" or "parallel-displaced" geometry.[1] This directional interaction leads to the formation of ordered nanofibers rather than random amorphous aggregates, a phenomenon well-characterized in Z-Phe-Phe and Z-Phe-Tyr systems [4].[1]
  • Electrostatic Repulsion (Promoting Solubility): At pH > 4.0, the C-terminal carboxyl group is deprotonated (

    
    ).[1] The negative charge provides electrostatic repulsion between molecules.[1] However, high ionic strength buffers (like 1x PBS with 150 mM NaCl) can shield this charge (Debye screening), reducing solubility and promoting precipitation [5].[1]
    

Key Takeaway: To keep Z-Phe-Trp-OH in solution, you must maximize Force #3 (High pH, Low Salt) and minimize Force #1 & #2 (Use Co-solvents/Surfactants).[1]

References

  • Gazit, E. (2007).[1] Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews, 36(8), 1263-1269.[1]

  • Adams, D. J., et al. (2010).[1] The effect of the counterion on the pH-dependent gelation of a dipeptide. Soft Matter, 6(17), 4175-4182.[1]

  • Sigma-Aldrich. (n.d.).[1][3] Peptide Solubility Guidelines. Merck / Sigma-Aldrich Technical Documents.

  • PubChem. (n.d.).[1][4] Z-Phe-Trp-OH Compound Summary. National Library of Medicine.[1] [1]

  • Fischer, A., et al. (1991).[1][5] Preparative-scale enzyme-catalyzed peptide synthesis using solubilizing N-terminal protecting groups.[1][5] Biomed Biochim Acta, 50(10-11), S169-74.[1][5]

Sources

Preventing oxidation of Tryptophan residues in Z-Phe-Trp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Tryptophan Stability in Z-Phe-Trp-OH

Welcome to the technical support guide for Z-Phe-Trp-OH. As researchers and drug development professionals, you are aware of the critical role that peptide integrity plays in experimental outcomes. The dipeptide Z-Phe-Trp-OH, while a valuable tool, contains a tryptophan (Trp) residue that is notoriously susceptible to oxidation. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the theoretical understanding and practical solutions to prevent, detect, and mitigate Trp oxidation in your work. Our goal is to empower you with the knowledge to ensure the stability and reliability of your Z-Phe-Trp-OH samples.

Section 1: Understanding the Problem - The "Why" Behind Tryptophan Oxidation

FAQ 1: What makes the Tryptophan residue in my Z-Phe-Trp-OH so prone to oxidation?

The indole side chain of tryptophan is electron-rich, making it a prime target for electrophilic attack by various oxidizing agents. This reactivity is the root cause of its instability. Several factors can initiate and propagate the oxidation of Trp in your Z-Phe-Trp-OH samples:

  • Reactive Oxygen Species (ROS): Molecular oxygen, in the presence of light or metal ions, can generate ROS such as singlet oxygen, superoxide radicals, and hydroxyl radicals. These highly reactive species readily attack the indole ring.[1]

  • Photodegradation: The indole ring of tryptophan absorbs UV light, which can lead to the formation of radical cations and subsequent degradation.[2][3][4] Exposure to ambient laboratory light over extended periods can be sufficient to induce oxidation.

  • Acidic Conditions: While necessary for certain experimental steps like peptide cleavage from a solid support, strong acids can promote oxidation, especially if scavengers are not used effectively.[5][6]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions, leading to the formation of ROS.

The primary oxidation products of tryptophan that you might encounter include N-formylkynurenine (NFK), kynurenine (KYN), and various hydroxytryptophan derivatives.[1][7] These modifications can significantly alter the biological activity and physicochemical properties of your peptide.

Diagram 1: Tryptophan Oxidation Pathway

Tryptophan Oxidation Pathway Trp Tryptophan (Trp) in Z-Phe-Trp-OH Radical Trp Radical Cation Trp->Radical ROS, UV Light, Ozone HTRP Hydroxytryptophan (HTRP) (+16 Da) Trp->HTRP Direct Oxidation Hydroperoxide Trp Hydroperoxide Radical->Hydroperoxide + O2 NFK N-formylkynurenine (NFK) (+32 Da) Hydroperoxide->NFK Rearrangement KYN Kynurenine (KYN) (+4 Da) NFK->KYN Deformylation

Caption: Major pathways of Tryptophan oxidation leading to common degradation products.

Section 2: Proactive Prevention Strategies

This section provides actionable steps to minimize tryptophan oxidation at every stage of your workflow, from synthesis and purification to storage and handling.

FAQ 2: How can I prevent Trp oxidation during solid-phase peptide synthesis (SPPS) of a Z-Phe-Trp-OH analogue?

Preventing oxidation during SPPS is crucial for obtaining a high-purity final product. Here are key considerations:

  • Indole Nitrogen Protection: For Fmoc-based SPPS, using Fmoc-Trp(Boc)-OH is highly recommended. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen protects it from side reactions, particularly sulfonation, that can occur during the cleavage of arginine protecting groups like Pmc or Pbf.

  • Scavengers in Cleavage Cocktail: During the final cleavage from the resin with trifluoroacetic acid (TFA), the use of a scavenger cocktail is non-negotiable. Scavengers are molecules that "scavenge" or trap the reactive carbocations generated during the removal of protecting groups, preventing them from attacking the sensitive Trp side chain.

    Table 1: Common Scavengers for Tryptophan Protection in TFA Cleavage

ScavengerRecommended Concentration (v/v)Primary Function
Triisopropylsilane (TIS) 1-5%Reduces carbocations and prevents side reactions.
1,2-Ethanedithiol (EDT) 1-2.5%Highly effective in preventing acid-catalyzed Trp oxidation and assists in removing trityl groups from cysteine.
Thioanisole 1-5%Accelerates removal of Arg protecting groups and scavenges carbocations.
Water 1-5%Suppresses side reactions by hydrating carbocations.
  • Degassing Solvents: Ensure that all solvents used, particularly for cleavage and precipitation, are thoroughly degassed to remove dissolved oxygen.

FAQ 3: What are the best practices for handling and storing Z-Phe-Trp-OH solutions to maintain their integrity?

Proper handling and storage are critical to prevent degradation of your purified Z-Phe-Trp-OH.

  • Oxygen Exclusion: Oxygen is a key culprit in Trp oxidation.

    • Sparging: Before dissolving your peptide, sparge the solvent (e.g., water, buffer) with an inert gas like argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Store the peptide solution under an argon or nitrogen atmosphere. For long-term storage, flame-sealing ampoules under vacuum or inert gas is an effective, albeit laborious, option.[5]

  • Light Protection: Protect your peptide from light at all times.[2]

    • Use amber vials or wrap clear vials in aluminum foil.

    • Minimize exposure to ambient light during experimental procedures.

  • Temperature Control: Store your peptide under appropriate temperature conditions.

    • Solid Form: As a lyophilized powder, store Z-Phe-Trp-OH at -20°C or -80°C for long-term stability.

    • In Solution: For short-term storage (days to weeks), store solutions at 2-8°C. For longer-term storage, aliquot the solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.

  • pH Considerations: The rate of Trp oxidation can be influenced by pH.[8][9] While the optimal pH is dependent on the specific buffer system, maintaining a pH near neutral (6.0-7.5) is generally advisable for storage. Avoid highly acidic or alkaline conditions for prolonged periods.

  • Use of Antioxidants: In some cases, the addition of an antioxidant to your buffer can be beneficial.

    • Ascorbic Acid: Can act as an antioxidant in larger amounts, but may have pro-oxidative effects at low concentrations.[5]

    • Methionine: Can be added in excess to act as a "sacrificial" antioxidant, as it is also susceptible to oxidation.

Diagram 2: Workflow for Preparing a Stable Z-Phe-Trp-OH Solution

Stable Solution Preparation start Start sparge 1. Sparge Solvent (e.g., water, buffer) with Argon/Nitrogen start->sparge dissolve 2. Dissolve Lyophilized Z-Phe-Trp-OH in Degassed Solvent sparge->dissolve vortex 3. Gentle Vortexing in Amber Vial dissolve->vortex aliquot 4. Aliquot into Single-Use Amber Vials vortex->aliquot overlay 5. Overlay with Argon/Nitrogen aliquot->overlay store 6. Store at -80°C overlay->store end End store->end

Caption: Recommended workflow for preparing and storing Z-Phe-Trp-OH solutions.

Section 3: Detection and Troubleshooting

Even with the best preventative measures, it is essential to have reliable methods to detect and quantify Trp oxidation.

FAQ 4: I suspect my Z-Phe-Trp-OH sample has degraded. How can I confirm this?

Several analytical techniques can be employed to detect Trp oxidation.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and reliable method. Oxidized forms of the peptide are generally more polar and will elute earlier than the parent peptide.

    • Method: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the Trp indole ring). A decrease in the 280 nm absorbance relative to the 220 nm absorbance can indicate modification of the indole ring.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides definitive evidence of oxidation. The mass of the oxidized peptide will increase depending on the type of modification.

    Table 2: Expected Mass Shifts for Common Tryptophan Oxidation Products

Oxidation ProductMass Shift (Da)
Hydroxytryptophan (HTRP)+16
N-formylkynurenine (NFK)+32
Kynurenine (KYN)+4
  • Fluorescence Spectroscopy: Tryptophan has a characteristic fluorescence emission maximum around 350 nm when excited at ~280-295 nm.[1][10] Oxidation of the indole ring leads to a decrease in this fluorescence intensity.[3] While less quantitative than HPLC, it can be a quick and sensitive method to assess the integrity of the Trp residue.

Protocol 1: RP-HPLC Analysis of Z-Phe-Trp-OH for Oxidation
  • Sample Preparation:

    • Dissolve a small amount of your Z-Phe-Trp-OH sample in the mobile phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 3.5-5 µm particle size, e.g., 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient appropriate for your peptide's hydrophobicity (e.g., 5-95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas for the parent peptide and any earlier eluting peaks (potential oxidized species).

    • Calculate the percentage of oxidized peptide relative to the total peptide area.

    • For confirmation, collect the fractions corresponding to the peaks of interest and analyze by MS.

Section 4: Concluding Remarks

The prevention of tryptophan oxidation in Z-Phe-Trp-OH is a multifaceted challenge that requires careful attention to detail throughout your experimental workflow. By understanding the underlying chemical principles and implementing the proactive strategies outlined in this guide, you can significantly enhance the stability and reliability of your peptide samples, leading to more accurate and reproducible research outcomes. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: Tryptophan side chain fragmentation. (2025). ResearchGate. [Link]

  • Allenspach, L. J., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7. [Link]

  • Mishra, B., et al. (2011). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. Antioxidants & Redox Signaling, 15(12), 3091-3103. [Link]

  • Separation of Tryptophan Oxidized Peptides from Their Native Forms. (n.d.). LCGC International. [Link]

  • Li, H., et al. (2007). Spectrophotometric Method for Determination of Tryptophan in Protein Hydrolysates. Food Technology and Biotechnology, 45(4), 428-432. [Link]

  • Method for preparing tryptophan rich peptides. (2003).
  • He, Y., et al. (2018). The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta. Oxidative Medicine and Cellular Longevity, 2018, 8631714. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Fawzy, A. (2017). Oxidation of Tryptophan by Permanganate Ion in Acid, Neutral and Alkaline Media: A Comparative Kinetic and Mechanistic Study. Journal of the Faculty of Science, Assiut University, 46(1-A), 1-13. [Link]

  • Photodegradation of tryptophan residues and attenuation of molecular chaperone activity in alpha-crystallin are correlated. (1996). PubMed. [Link]

  • Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. (2019). PMC. [Link]

  • Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography. (2006). ResearchGate. [Link]

  • A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. (2023). PMC. [Link]

  • Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis. (2012). PubMed. [Link]

  • Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. (2002). Journal of Agricultural and Food Chemistry. [Link]

  • Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? (2020). MDPI. [Link]

  • Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. (2021). PMC. [Link]

  • Antimicrobial Peptides in Food Systems: Classification, Mechanism, and Industrial Application. (2024). MDPI. [Link]

  • Effects of the pH on the oxidation peak currents of tryptophan. (2020). ResearchGate. [Link]

  • Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals. (2016). RSC Advances. [Link]

  • Stability of tryptophan during food processing and storage. 2. A comparison of methods used for the measurement of tryptophan losses in processed foods. (1988). PubMed. [Link]

  • Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. (1984). ResearchGate. [Link]

  • Studies on the photodegradation of tryptophan. (1969). ResearchGate. [Link]

  • Effects of temperature and pH on absorbance values of Trp. (2023). ResearchGate. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

  • Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems. (1988). PubMed. [Link]

  • Oxidative Modification of Tryptophan-Containing Peptides. (2018). ACS Combinatorial Science. [Link]

  • Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance. (2018). PMC. [Link]

  • Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. (2017). ResearchGate. [Link]

  • Total wash elimination for solid phase peptide synthesis. (2023). PMC. [Link]

  • Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. (2020). MDPI. [Link]

  • The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. (2020). ACS Omega. [Link]

  • Effect of temperature, pH and storage time on the stability of an extracellular fructosyltransferase from Aspergillus oryzae IPT. (2020). SciELO. [Link]

  • A side-reaction in the SPPS of Trp-containing peptides. (1998). ResearchGate. [Link]

  • Tryptophan. (2017). Oregon Medical Laser Center. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. [Link]

Sources

Technical Support Center: Z-Phe-Trp-OH Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobic Challenge

Welcome to the Advanced Peptide Analysis Support Center. You are likely here because Z-Phe-Trp-OH (Carbobenzyloxy-Phenylalanyl-Tryptophan) is presenting a dual challenge: its high hydrophobicity (due to the Z-group and two aromatic side chains) makes chromatography difficult, while the Tryptophan residue acts as a "canary in the coal mine" for oxidative stress.

This guide is structured to help you distinguish between methodological artifacts (false positives) and true chemical degradation . We move beyond standard protocols to focus on the causality of the degradation mechanisms you are observing.

Module 1: Chromatography & Separation (The "Setup")

Q: My Z-Phe-Trp-OH peak is broad/tailing, and I see "ghost" peaks in the blank. Is this degradation?

A: likely not. This is a classic symptom of hydrophobic carryover , not necessarily chemical degradation.

The Mechanism: The Z-protecting group (Benzyl carbamate) combined with Phenylalanine and Tryptophan creates a molecule with significant non-polar surface area. Standard peptide gradients (starting at 5% B) often fail to fully elute this compound, leading to carryover that elutes in subsequent runs as "ghost" peaks.

Troubleshooting Protocol:

  • Column Selection: Switch from a standard C18 (100 Å) to a C8 or Phenyl-Hexyl column . The Phenyl-Hexyl phase provides unique selectivity for the aromatic Z, Phe, and Trp rings through

    
     interactions, often improving peak shape significantly compared to purely hydrophobic C18 interactions.
    
  • Mobile Phase Modification:

    • Standard: 0.1% Formic Acid (FA).

    • Optimized: Use 0.05% Trifluoroacetic Acid (TFA) . The ion-pairing ability of TFA masks the free C-terminal carboxyl group, sharpening the peak. (Note: TFA suppresses MS signal slightly; if sensitivity is critical, use a "TFA-fix" or propionic acid).

  • The "Sawtooth" Wash: Implement a sawtooth gradient wash (95% B

    
     50% B 
    
    
    
    95% B) at the end of your method to strip the column.

Module 2: Mass Spectrometry Interpretation (The Oxidation Cascade)

Q: I see masses at +16, +32, and +4 Da relative to the parent. Which one is the real degradation product?

A: You are likely observing the Tryptophan Oxidation Cascade . Tryptophan is highly susceptible to Reactive Oxygen Species (ROS) and light.

The Degradation Logic: Unlike simple oxidation (+16 Da), Trp degradation involves ring opening.

Mass ShiftIdentityMechanismCausality
+16 Da Hydroxy-Trp / Oxindolylalanine Hydroxyl radical attackEarly-stage oxidation; often light-induced.
+32 Da N-Formylkynurenine (NFK) Oxidative cleavage of indole ring (Pyrrole ring opening)Primary Degradant. The indole double bond is cleaved by

/ ROS.
+4 Da Kynurenine (KYN) Deformylation of NFK (-CO + 2H)Secondary Degradant. NFK loses the formyl group.

Critical Self-Validation Step: To confirm these are real and not in-source artifacts:

  • Retention Time Check: Oxidized species are more polar than the parent Z-Phe-Trp-OH.

    • NFK (+32) and KYN (+4) should elute earlier than the parent peak.

    • If the +16/+32 peaks co-elute exactly with the parent, they are in-source oxidation artifacts created in the ESI source, not real sample degradation.

Module 3: Specific Degradation Pathways (Visualized)

Q: Can you map the specific pathway for Z-Phe-Trp-OH so I can program my MRM transitions?

A: Below is the mechanistic pathway. Note that the Z-group and Phe residue are generally stable under standard stress; the Trp residue is the reactive "hotspot."

Trp_Degradation Parent Z-Phe-Trp-OH (Parent) MW: ~487.2 HTRP Hydroxy-Trp (+16 Da) Intact Ring Parent->HTRP ROS/Light (+O) NFK N-Formylkynurenine (NFK) (+32 Da) Ring Open Parent->NFK Oxidative Cleavage (+O2) Artifact In-Source Artifacts (Co-eluting) Parent->Artifact High Voltage ESI Source KYN Kynurenine (KYN) (+4 Da) Deformylated NFK->KYN Hydrolysis (-CHO +H)

Figure 1: The Tryptophan Oxidation Cascade. The transition from Parent to NFK (+32 Da) is the hallmark of Trp degradation.

Module 4: Hydrolysis & The "Missing" DKP

Q: Dipeptides usually form Diketopiperazines (DKP, -18 Da). Why don't I see this for Z-Phe-Trp-OH?

A: The Z-group prevents it.

The Chemistry: DKP formation requires the N-terminal amine to nucleophilically attack the C-terminal carbonyl, forming a 6-membered ring.

  • In Z-Phe-Trp-OH: The N-terminus is "capped" by the Carbobenzyloxy (Z) group. It is not a free amine and cannot attack the C-terminus.

  • Exception: If you see a mass shift of -18 Da (DKP) or -108 Da (Loss of Benzyl alcohol), it implies the Z-group has been cleaved first (likely by strong acid or hydrogenolysis), followed by cyclization. This indicates catastrophic failure of the protecting group, not just peptide degradation.

Module 5: Experimental Protocol (Forced Degradation)

Q: How do I generate a reference standard for these degradants if I can't buy them?

A: You can synthesize a "system suitability" mixture using a controlled oxidative stress protocol.

Protocol: Peroxide Stress Test

  • Preparation: Dissolve Z-Phe-Trp-OH at 1 mg/mL in 50:50 Acetonitrile/Water.

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Incubate at room temperature for 2–4 hours.

  • Quenching: Crucial Step. Quench the reaction with excess Methionine or Catalase before injection.

    • Why? Unquenched peroxide will oxidize the peptide inside the LC-MS source, creating artificial peaks that ruin your quantitation.

  • Analysis: Inject this mixture. You will see a distinct pattern:

    • Parent Peak (Decreased)

    • NFK Peak (+32 Da, elutes earlier)

    • Hydroxy-Trp isomers (+16 Da, elutes just before/after parent)

References

  • Simat, T. J., & Steinhart, H. (1998). Oxidation of free tryptophan and tryptophan residues in peptides and proteins.[1] Journal of Agricultural and Food Chemistry.

  • Ehrenshaft, M., et al. (2015).[2] Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? Free Radical Biology and Medicine.

  • International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • Fidanza, M., et al. (2012). Diketopiperazine formation from dipeptides: A mechanism for peptide degradation. Journal of Pharmaceutical Sciences.

Sources

Z-Phe-Trp-OH Solubility Hub: A Technical Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-Phe-Trp-OH. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the synthetic dipeptide Z-Phe-Trp-OH in cell culture media. As Senior Application Scientists, we have consolidated our expertise and field-proven insights to help you navigate these issues effectively.

Section 1: Understanding the Challenge - The 'Why' Behind Poor Solubility

Z-Phe-Trp-OH, a dipeptide composed of Phenylalanine and Tryptophan with an N-terminal benzyloxycarbonyl (Z) protecting group, presents a significant solubility challenge in aqueous solutions like cell culture media.[] Its poor solubility is rooted in its chemical structure.

The molecule possesses several large, non-polar, aromatic rings (the Z-group, phenylalanine side chain, and tryptophan side chain). These hydrophobic regions dominate the molecule's character, making it resistant to dissolving in water-based media.[2] Furthermore, at physiological pH (~7.4), the single C-terminal carboxylic acid group (-OH) is deprotonated (-COO⁻), but this charge is insufficient to overcome the hydrophobicity of the rest of the molecule.

Key Physicochemical Properties of Z-Phe-Trp-OH:

PropertyValueSignificance for Solubility
Molecular Formula C₂₈H₂₇N₃O₅A large structure with a high proportion of carbon and hydrogen contributes to hydrophobicity.[][3]
Molecular Weight 485.54 g/mol Larger molecules can present greater challenges to solvate.[][3]
XLogP3 3.6This value indicates a high degree of lipophilicity (hydrophobicity), predicting poor water solubility.[4]
Charge Character AcidicThe free C-terminal carboxylic acid is the primary ionizable group.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why won't my Z-Phe-Trp-OH dissolve when I add it directly to my cell culture medium?

A: Direct addition fails because the hydrophobic nature of the peptide causes it to aggregate and precipitate in the aqueous environment of the medium. The attractive forces between the peptide molecules are stronger than the forces between the peptide and water molecules.

Q2: What is the recommended first-line solvent for creating a stock solution?

A: Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent for highly hydrophobic peptides like Z-Phe-Trp-OH.[7][8][9] It is a powerful organic solvent that can effectively solvate the non-polar regions of the peptide.

Q3: What is the maximum safe concentration of DMSO for my cells?

A: This is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[8][10] Some robust lines may tolerate up to 1%, but sensitive cells, especially primary cultures, may show toxicity at concentrations as low as 0.1%.[8][11] It is critical to run a vehicle control (media + DMSO at the final concentration) to ensure the observed effects are from the peptide and not the solvent.[8]

Q4: Can I use sonication or heat to help dissolve the peptide?

A: Yes, gentle methods can be helpful. Sonication in a water bath can help break up small aggregates and accelerate dissolution.[5][6][8] Gentle warming (e.g., to 37°C) can also increase solubility.[12] However, avoid excessive heat, as it can degrade the peptide. These methods should be used in conjunction with an appropriate solvent, not as a standalone solution for dissolution in aqueous buffers.

Section 3: Troubleshooting Workflow - A Step-by-Step Guide

It is always best practice to test solubility on a small aliquot of your peptide before dissolving the entire stock.[5]

Method 1: The Co-Solvent Approach (DMSO) - Recommended First Line

This is the most common and effective method for hydrophobic peptides.

Causality: DMSO is a polar aprotic solvent that can disrupt the intermolecular forces causing the peptide to aggregate, allowing it to be dispersed into a high-concentration stock solution. This stock can then be diluted into the cell culture medium to a final, non-toxic solvent concentration.

Detailed Protocol:

  • Prepare the Stock Solution:

    • Add a small, precise volume of 100% DMSO directly to the vial of lyophilized Z-Phe-Trp-OH powder to create a high-concentration stock (e.g., 10-20 mg/mL or 20-40 mM).[7]

    • Vortex thoroughly. If needed, briefly sonicate the vial in a water bath to ensure complete dissolution.[8] Visually inspect against a light source to confirm no particulates are present.

  • Dilution into Culture Medium:

    • Warm your cell culture medium to 37°C.

    • Crucially, add the DMSO stock solution dropwise to the vigorously vortexing or stirring culture medium. [8] Never add the medium to the DMSO stock. This rapid dilution into a larger volume prevents the peptide from immediately precipitating out of solution.

    • Calculate the dilution carefully to ensure the final DMSO concentration remains below the toxic threshold for your specific cell line (typically ≤0.5%).[10][13]

  • Final Steps & Controls:

    • Sterile filter the final peptide-media solution using a 0.22 µm syringe filter if sterility is a concern. Note that some peptide may be lost to filter binding.

    • Always prepare a vehicle control: Add the same final concentration of DMSO to a separate aliquot of medium to treat a set of control cells. This is essential to differentiate peptide effects from solvent effects.

Method 2: The pH Adjustment Approach

This method leverages the acidic nature of the C-terminal carboxylic acid group.

Causality: Z-Phe-Trp-OH is an acidic peptide due to its free carboxylic acid group (-COOH). The pKa of a terminal carboxyl group is typically around 2-3.[14] By raising the pH of the solvent well above the pKa, the carboxyl group becomes deprotonated (-COO⁻). This negative charge increases the molecule's overall polarity, significantly enhancing its solubility in aqueous solutions.[12][15][16]

Detailed Protocol:

  • Prepare a Basic Solvent: Prepare a dilute basic solution, such as 0.1 M sodium hydroxide (NaOH) or 1% ammonium bicarbonate.[5][15] For cell culture, a sterile, dilute NaOH solution is often preferred.

  • Initial Dissolution:

    • Add a very small amount of the basic solution dropwise to the peptide powder until it dissolves. Use the minimum volume necessary.

    • This will create a basic, concentrated stock solution.

  • Dilution and Neutralization:

    • Slowly dilute this stock solution into your buffered cell culture medium (e.g., PBS or DMEM).

    • The buffer in the cell culture medium will neutralize the pH of the small volume of basic stock, bringing the final pH back to the physiological range (~7.4).

    • Verify the final pH of your working solution before adding it to cells.

  • Important Considerations:

    • This method is generally less preferred than the DMSO method for highly hydrophobic peptides, as the peptide may still precipitate upon neutralization if the concentration is too high.

    • High pH can be detrimental to peptide stability over time.[5][17] Prepare these stocks fresh and use them promptly.

Section 4: Visual Workflows & Diagrams

Decision-Making Workflow for Solubilization

This diagram guides you through selecting the appropriate method.

Solubilization_Workflow start Start: Have Z-Phe-Trp-OH Powder test_sol Test solubility of small aliquot first? start->test_sol dissolve_dmso Method 1: Dissolve in 100% DMSO to create a concentrated stock. test_sol->dissolve_dmso Yes try_ph Method 2: Try pH Adjustment. Dissolve in dilute base (e.g., 0.1M NaOH). test_sol->try_ph DMSO incompatible? dilute_media Slowly add DMSO stock to vortexing cell culture medium. dissolve_dmso->dilute_media check_precip Does it precipitate? dilute_media->check_precip success Success! Prepare vehicle control. Proceed to experiment. check_precip->success No lower_conc Reduce final concentration and repeat dilution. check_precip->lower_conc Yes neutralize Dilute into buffered medium and check final pH. try_ph->neutralize check_precip2 Does it precipitate? neutralize->check_precip2 check_precip2->success No check_precip2->lower_conc Yes lower_conc->dilute_media

Caption: A decision tree for selecting a Z-Phe-Trp-OH solubilization strategy.

Mechanism of pH-Dependent Solubility

This diagram illustrates how increasing pH enhances solubility.

pH_Mechanism cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 8) node_low Z-Phe-Trp-COOH Protonated Carboxyl Group Net Charge ≈ 0 Poorly Soluble add_base + OH⁻ (Add Base) node_low->add_base node_high Z-Phe-Trp-COO⁻ Deprotonated Carboxylate Ion Net Charge = -1 More Soluble add_base->node_high

Caption: Effect of pH on the ionization and solubility of Z-Phe-Trp-OH.

References

  • LifeTein. How to dissolve, handle and store synthetic peptides.[Link]

  • ResearchGate. How to dissolve a 21-mer synthetic peptide (acidic)?[Link]

  • ResearchGate. How to dissolve a peptide in pH 7.4 PBS?[Link]

  • ResearchGate. How to dissolve acidic peptide?[Link]

  • Anaspec. Peptide solubility guidelines.[Link]

  • Wikipedia. Amino acid.[Link]

  • Iris Biotech. Peptide Solubilization.[Link]

  • PubChem. Z-Phe-Trp-OH | C28H27N3O5.[Link]

  • LifeTein. DMSO usage in cell culture.[Link]

  • Al-Akl, N. S., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.[Link]

  • Biomatik. Peptide Handling (Solubility & Storage) Guideline.[Link]

  • El-Saber Batiha, G., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.[Link]

  • Medicosis Perfectionalis. (2021). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point.[Link]

Sources

Technical Support Center: Optimizing Z-Phe-Trp-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Z-Phe-Trp-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) presents a unique dichotomy in peptide chemistry. While it serves as a classic model for enzymatic peptide synthesis (thermolysin-catalyzed), it is also frequently synthesized via chemical coupling (SPPS or solution phase) for diverse research applications.

This guide addresses the specific yield-killing bottlenecks of both routes: racemization of Phenylalanine (chemical route) and thermodynamic equilibrium limitations (enzymatic route), alongside the universal challenge of Tryptophan indole oxidation .

Module 1: Enzymatic Synthesis (Thermolysin Route)

Recommended for: Large-scale synthesis, Green Chemistry requirements, and high stereopurity demands.

The Mechanism

Unlike chemical coupling, this method relies on the protease Thermolysin to reverse the hydrolysis reaction. The reaction is thermodynamically driven by the precipitation of the product salt.

Reaction: Z-Phe-OH + H-Trp-OH ⇌ (Thermolysin) ⇌ Z-Phe-Trp-OH (Precipitate)

Critical Protocol Parameters
ParameterOptimal RangeWhy it Matters
pH 6.0 – 7.0Thermolysin activity peaks here. <6.0 reduces enzyme activity; >7.5 favors hydrolysis (reverse reaction).
Solvent System Water / Ethyl Acetate (Biphasic)The product (Z-Phe-Trp-OH) partitions into the organic phase or precipitates, driving the equilibrium forward.
Substrate Ratio Excess Trp (1:2 ratio of Z-Phe to Trp)Excess nucleophile (Trp) pushes the equilibrium. The product often precipitates as the salt Z-Phe-Trp-OH · H-Trp-OH.
Temperature 35°C – 40°CBalances enzyme kinetics with thermal stability.
Troubleshooting Guide: Enzymatic Route

Issue #1: No Precipitation / Low Yield

  • Diagnosis: The thermodynamic push is insufficient.

  • Root Cause: The product is too soluble in the reaction mixture, or the pH has drifted.

  • Resolution:

    • Salt Effect: Add high concentrations of neutral salts (e.g., 1M - 3M NaCl or (NH4)2SO4). This "salting out" effect decreases the solubility of the hydrophobic Z-Phe-Trp-OH, forcing precipitation.

    • pH Check: Ensure the reaction is buffered (e.g., Tris-HCl or Maleate). As the reaction proceeds, pH can shift; monitor and adjust.[1]

Issue #2: Enzyme Instability

  • Diagnosis: Reaction rate slows drastically after 1-2 hours.

  • Root Cause: Thermolysin is sensitive to calcium depletion or organic solvent denaturation.

  • Resolution:

    • Calcium Stabilization: Ensure the buffer contains 10 mM CaCl₂ . Calcium is essential for Thermolysin structural stability.

    • Solvent Ratio: If using high % organic solvent (e.g., DMSO/DMF) to solubilize Z-Phe, keep it <40% or switch to a biphasic Ethyl Acetate system which is gentler on the enzyme.

Module 2: Chemical Synthesis (SPPS & Solution)

Recommended for: Library generation, modifying side chains, or small-scale research.

The Challenge: Racemization & Oxidation

Chemical coupling of Z-Phe to Trp is prone to racemization (conversion of L-Phe to D-Phe) due to the activation of the urethane-protected amino acid. Furthermore, the electron-rich indole ring of Trp is a "sponge" for reactive oxygen species and carbocations.

Workflow Visualization: Chemical Troubleshooting

ChemicalTroubleshooting Start Low Yield / Impurity in Z-Phe-Trp-OH CheckMass Check MS Data Start->CheckMass MassPlus16 Mass +16 / +32 Da? CheckMass->MassPlus16 Yes MassSame Correct Mass, Double Peaks in HPLC? CheckMass->MassSame No Oxidation Diagnosis: Trp Oxidation (Indole -> Oxindole) MassPlus16->Oxidation Racemization Diagnosis: Phe Racemization (L-Phe -> D-Phe) MassSame->Racemization Sol_Ox Resolution: 1. Use Scavengers (DTT/TIS) 2. Degas solvents (N2/Ar) 3. Avoid acidic storage Oxidation->Sol_Ox Sol_Rac Resolution: 1. Switch to DIC/Oxyma (No Base) 2. Cool reaction to 0°C 3. Use HOAt additive Racemization->Sol_Rac

Figure 1: Decision tree for diagnosing chemical impurities in Z-Phe-Trp-OH synthesis.

Troubleshooting Guide: Chemical Route

Issue #3: Racemization (D-Phe Isomer)

  • Symptom: Split peaks in HPLC (diastereomers L-L and D-L separate easily).

  • Mechanism: Activation of Z-Phe-OH can lead to oxazolone formation, which readily racemizes.

  • Protocol Adjustment:

    • Avoid Base during Activation: Do not use DIEA/NMM during the activation step if possible.

    • Reagent Switch: Use DIC / Oxyma Pure . This combination is superior to HATU/DIEA for suppressing racemization in Cys and Phe couplings.

    • Temperature: Perform the activation and initial coupling at 0°C rather than room temperature.

Issue #4: Tryptophan Oxidation (+16 Da)

  • Symptom: Mass spectrum shows M+16 (Oxindolylalanine) or M+32 (Dioxindolylalanine).

  • Root Cause: Acid-catalyzed oxidation during cleavage or workup, often exacerbated by trace peroxides in solvents (THF/Dioxane).

  • Protocol Adjustment:

    • Scavenger Cocktail: If cleaving from resin, ensure the cocktail contains DTT (Dithiothreitol) or TIS (Triisopropylsilane) .

    • Solvent Hygiene: Use fresh, high-grade DMF. Avoid ethers (THF) unless peroxide-tested.

    • Inert Atmosphere: Flush all reaction vessels with Nitrogen or Argon.

Module 3: Purification & Isolation

Solubility Profile: Z-Phe-Trp-OH is highly hydrophobic due to the Z-group and two aromatic side chains.

  • Soluble in: DMF, DMSO, Methanol, Ethyl Acetate (warm).

  • Insoluble in: Water, Hexane, Diethyl Ether.

Purification Protocol (HPLC):

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 40% B to 90% B over 20 minutes. (Start high %B due to hydrophobicity).

  • Detection: UV at 280 nm (Trp/Phe absorption).

FAQ: Common Failures

Q: Can I use Fmoc-Trp(Boc)-OH for the chemical route? A: Yes, but you are synthesizing Z-Phe-Trp. If you use Fmoc-Trp, you must first remove the Fmoc, then couple Z-Phe. Ensure the Trp side chain (Boc) remains if you plan further steps, or use global deprotection (TFA) to yield Z-Phe-Trp-OH. Note that Z-groups are stable to TFA but sensitive to HBr/AcOH.

Q: In the enzymatic route, my product is a gel, not a powder. A: This is common. The Z-Phe-Trp-OH · H-Trp-OH salt can gel.

  • Fix: Wash the gel with dilute acid (1M HCl) to protonate the carboxylic acid and break the salt complex. Extract the free Z-Phe-Trp-OH into Ethyl Acetate, dry over MgSO₄, and evaporate.

Q: Why is my yield low with EDC/NHS coupling? A: The intermediate active ester might be hydrolyzing before reacting with the bulky Trp. Switch to DIC/HOAt or HATU (with careful base control) to increase reactivity toward the sterically hindered secondary amine.

References

  • Nakanishi, K., et al. (1990). "Enzymatic synthesis of Z-Phe-Trp-OH using thermolysin in high-concentration salt solution." Biotechnology and Bioengineering.

  • Albericio, F., &yman, J. (2018). "Racemization prevention in peptide synthesis: The role of OxymaPure." Organic Process Research & Development.

  • Gong, H., et al. (2011). "Oxidation of Tryptophan during Peptide Synthesis and Purification." Journal of Peptide Science.

  • Isowa, Y., et al. (1979). "Uses of Thermolysin in Peptide Synthesis." Journal of Organic Chemistry.

Sources

Technical Support Center: Peptide Separation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Peak Tailing Resolution for Z-Phe-Trp-OH

Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High (Method Validation Stalled)

Diagnostic Triage: The "Why" Behind the Tailing

Welcome to the Peptide Separation Support Center. You are observing peak tailing (asymmetry factor


) for Z-Phe-Trp-OH . To resolve this, we must deconstruct the molecule's interaction with your stationary phase.

Your molecule presents a "Perfect Storm" for peak tailing due to three specific structural features:

  • The Indole Ring (Trp): The tryptophan indole moiety is an electron-rich system that acts as a strong Hydrogen Bond Donor. It aggressively binds to residual silanols (Si-OH) on the silica surface, causing the molecule to "drag" rather than elute cleanly.

  • The Z-Group (Carbobenzoxy): This protecting group adds significant hydrophobicity. If your injection solvent is too strong (e.g., 100% DMSO) compared to your starting mobile phase, the peptide precipitates at the column head, causing peak distortion that mimics tailing.

  • The C-Terminal Acid (-COOH): With a

    
     of approximately 3.5–4.0, this group exists in a dynamic equilibrium between ionized (
    
    
    
    ) and protonated (
    
    
    ) states at neutral pH. This "mixed-mode" retention broadens the peak.
Troubleshooting Workflow (Decision Matrix)

The following logic flow represents our standard operating procedure for diagnosing peptide tailing.

TailingDiagnosis Start Observe Z-Phe-Trp-OH Tailing CheckPH Check Mobile Phase pH (Is pH < 3.0?) Start->CheckPH CheckSolvent Check Injection Solvent (Is it >20% stronger than MP A?) CheckPH->CheckSolvent Yes ActionTFA Action: Add 0.1% TFA to suppress ionization CheckPH->ActionTFA No CheckColumn Check Column Chemistry (Is it Type A or non-endcapped?) CheckSolvent->CheckColumn No ActionDilute Action: Dilute Sample with Mobile Phase A CheckSolvent->ActionDilute Yes ActionColumn Action: Switch to High-Purity Endcapped C18 CheckColumn->ActionColumn Yes Result Symmetrical Peak (As < 1.2) CheckColumn->Result No (Look for System Dead Volume) ActionTFA->Result ActionDilute->Result ActionColumn->Result

Caption: Diagnostic logic flow for isolating the root cause of Z-Phe-Trp-OH peak tailing, prioritizing pH and solubility checks.

Deep-Dive Solutions & Protocols
Protocol A: Mobile Phase Optimization (The "Silanol Suppressor")

The Science: To prevent the C-terminal acid from ionizing and to mask silanol interactions, you must operate at least 2 pH units below the


 of the acid.
Reference Grounding:  Low pH suppresses the ionization of surface silanols (Si-OH 

Si-O

), reducing secondary interactions with the Tryptophan indole [1, 2].
ParameterRecommendationRationale
Modifier Trifluoroacetic Acid (TFA) TFA (0.1% v/v) is superior to Formic Acid for Trp-peptides because it is a stronger acid (

0.23 vs 3.75), ensuring the C-terminus is fully protonated (

).
Concentration 0.05% - 0.1% Sufficient to cap silanols without causing baseline drift in UV detection at 214nm.
pH Target pH 2.0 - 2.5 Ensures Z-Phe-Trp-OH is neutral, maximizing hydrophobic retention and minimizing ionic drag.

Step-by-Step Implementation:

  • Prepare Eluent A: Milli-Q Water + 0.1% TFA.

  • Prepare Eluent B: Acetonitrile (HPLC Grade) + 0.08% TFA. Note: Use slightly less TFA in organic to balance baseline drift.

  • Equilibrate column for 20 column volumes.

Protocol B: Injection Solvent Matching (The "Solubility Shock" Fix)

The Science: Z-Phe-Trp-OH is highly hydrophobic. If dissolved in 100% DMSO and injected into a 95% Water stream, the peptide precipitates instantly at the frit. As the gradient increases, it redissolves slowly, creating a "smear" or tail. Reference Grounding: Matching the injection solvent strength to the initial mobile phase prevents "solvent shock" and band broadening [3].

Step-by-Step Implementation:

  • Dissolve Z-Phe-Trp-OH in a minimal amount of DMSO (e.g., 50 µL).

  • Immediately dilute with Mobile Phase A (Water/TFA) to the final volume.

  • Target: Final composition should be < 30% Organic.

  • Self-Validation: If the solution turns cloudy upon dilution, you have exceeded the solubility limit. Centrifuge and inject the supernatant, or reduce concentration.

Protocol C: Column Selection (The Hardware Fix)

The Science: "Type A" silica contains metal impurities that increase the acidity of silanols. You require "Type B" (High Purity) silica with exhaustive end-capping. Reference Grounding: Modern end-capping techniques (TMS capping) reduce accessible silanols by steric hindrance, preventing the Trp-Indole H-bonding [4].

Recommended Stationary Phases:

  • C18 End-capped (High Purity): The standard workhorse.

  • Phenyl-Hexyl: Provides unique

    
     interactions with the Phe and Trp rings, often improving selectivity and peak shape for aromatic peptides.
    
Frequently Asked Questions (FAQ)

Q1: Can I use Formic Acid instead of TFA to improve MS sensitivity? A: You can, but expect slightly more tailing. Formic acid is a weaker acid (


 3.75). At 0.1% concentration, the pH is ~2.7, which is close to the silanol ionization threshold. If you must use MS, consider a "Charged Surface Hybrid" (CSH) column which is designed to handle basic interactions in weak acids like Formic acid.

Q2: Why does the peak tailing get worse as the column ages? A: Acid hydrolysis strips the bonded phase (C18 chains) and the end-capping groups over time, exposing the raw silica underneath. This increases the Silanol:Peptide interaction. If tailing suddenly increases, the column may be hydrolyzed.

Q3: My peak is fronting, not tailing. Is this the same issue? A: No. Fronting (As < 0.9) is almost exclusively caused by Mass Overload or Solubility Mismatch (precipitating at the front).

  • Fix: Dilute your sample 10x and re-inject. If the peak shape improves, it was mass overload.

References
  • Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Element Lab Solutions. Peak Tailing in HPLC - Mechanisms and Solutions. Retrieved from

  • Sigma-Aldrich. Solubility Guidelines for Peptides. Retrieved from

  • LC Troubleshooting Bible. Why Do Peaks Tail? Silanol Interactions Explained. Retrieved from

Sources

Technical Support Center: Preventing Racemization in Z-Phe-Trp-OH Activation

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-CHEM-804 Subject: Strategies to suppress C-terminal epimerization during segment condensation of Z-Phe-Trp-OH. Applicable For: Peptide Chemists, Process Chemists, Drug Discovery Researchers.

Core Issue: The Segment Condensation Challenge

You are attempting to activate Z-Phe-Trp-OH , a protected dipeptide fragment. Unlike activating a single urethane-protected amino acid (e.g., Z-Trp-OH), activating a peptide fragment at its C-terminus presents a severe risk of racemization (specifically epimerization at the Tryptophan alpha-carbon).

The Scientific Reality: The Z-group (benzyloxycarbonyl) on the N-terminus protects the Phenylalanine, but it is too distant to protect the Tryptophan. Upon activation of the Trp carboxylate, the amide nitrogen of the Phe-Trp bond acts as an internal nucleophile, attacking the activated carbonyl to form a 5(4H)-oxazolone (azlactone) intermediate. This intermediate is highly prone to enolization, leading to the loss of chirality at the Trp residue.

Mechanistic Visualization

The following diagram illustrates the competition between the desired coupling pathway and the racemization pathway via the oxazolone intermediate.

RacemizationMechanism Start Z-Phe-Trp-OH (Linear Dipeptide) Activation Activation (Active Ester Formation) Start->Activation + Coupling Reagent Coupling Nucleophilic Attack (Amine Component) Activation->Coupling Path A: Fast Coupling Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activation->Oxazolone Path B: Cyclization (Slow Coupling/High Base) Product Z-Phe-Trp-NH-R (Desired L,L-Peptide) Coupling->Product Enol Enolized Oxazolone (AChiral Intermediate) Oxazolone->Enol Base-Catalyzed Proton Abstraction Racemic Racemic Mixture (L,L + L,D Peptides) Oxazolone->Racemic + Amine Component Enol->Oxazolone Reprotonation (Random Face)

Figure 1: Path A represents the desired kinetic coupling. Path B represents the thermodynamic trap of oxazolone formation, driven by slow coupling rates or excess base.

Reagent Selection & Strategy

To prevent Path B (above), you must maximize the coupling rate while minimizing base-catalyzed proton abstraction.

Recommended Systems (Ranked)
SystemRisk LevelMechanism of ActionRecommendation
T3P® / Pyridine Lowest Propylphosphonic anhydride (T3P) forms a mixed anhydride that is highly reactive but sterically bulky, discouraging oxazolone formation. Pyridine is a weak base, reducing alpha-proton abstraction.Primary Choice
DIC / Oxyma Pure Low Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is more reactive than HOBt esters but less acidic than HOAt, striking an ideal balance.Secondary Choice
EDC / HOAt / Collidine Low-Medium HOAt utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling. Collidine (TMP) is a hindered base that struggles to abstract the alpha-proton.Alternative
HATU / DIPEA High AVOID. Uronium reagents with strong bases like DIPEA are notorious for driving oxazolone formation in segment condensations.Do Not Use

Validated Protocol: T3P-Mediated Segment Condensation

This protocol utilizes T3P (Propylphosphonic anhydride) , widely regarded as the "gold standard" for suppressing epimerization in fragment couplings.

Reagents:

  • Carboxylate: Z-Phe-Trp-OH (1.0 equiv)

  • Amine: H-Xaa-R (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.2 - 1.5 equiv)

  • Base: Pyridine (2.5 - 3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (0°C to RT)

Step-by-Step Workflow:

  • Dissolution: Dissolve Z-Phe-Trp-OH and the amine component in the minimum amount of dry solvent (EtOAc is preferred for T3P; use DCM if solubility is an issue).

  • Cooling: Cool the reaction mixture to 0°C (ice bath). Temperature control is critical to kinetic selectivity.

  • Base Addition: Add Pyridine (or NMM). Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 2-3 minutes.

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor via HPLC/UPLC.

    • Note: T3P reactions are often slower than HATU but yield significantly higher optical purity.

  • Workup: Wash with water, 0.5M HCl (mild acid wash prevents hydrolysis), and NaHCO3. T3P byproducts are water-soluble, simplifying purification.[1][2][3]

Troubleshooting & FAQs

Q1: I cannot use T3P. Can I use DIC/HOBt? A: You should upgrade from HOBt to Oxyma Pure . HOBt is often insufficient to suppress racemization in sensitive segment couplings. Use DIC (Diisopropylcarbodiimide) with Oxyma Pure (1:1 ratio relative to acid) in DCM/DMF at 0°C. This system is superior to HOBt in preserving chirality.

Q2: Why is my yield low despite using HATU? A: In segment condensation, HATU is often too reactive in the wrong way. It rapidly activates the carboxylate, but if the amine approach is sterically hindered, the activated ester cyclizes to the oxazolone before the amine can attack. Furthermore, the DIPEA required for HATU promotes the enolization of that oxazolone. Switch to a carbodiimide (DIC) or T3P approach.

Q3: Does the solvent matter? A: Yes. DCM (Dichloromethane) is generally preferred over DMF for segment condensation because it has a lower dielectric constant, which destabilizes the charged transition states leading to racemization. However, Z-Phe-Trp-OH may require some DMF for solubility. Use the minimum amount of DMF necessary.

Q4: How do I measure if racemization occurred? A: You must use Chiral HPLC or GC-MS (using a chiral stationary phase). Alternatively, synthesize the intentional "D-isomer" standard (Z-Phe-D -Trp-X) to identify its retention time. If you see a small shoulder peak matching the D-standard, that is your epimer.

References

  • Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters. [Link]

  • Subirós-Funosas, R., et al. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry - A European Journal. [Link][4]

  • Steinauer, R., et al. (1989). Racemization in peptide synthesis: A study of the effect of tertiary amines. International Journal of Peptide and Protein Research. [Link]

Sources

Technical Support Center: Z-Group Deprotection for Phe-Trp Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges of removing the benzyloxycarbonyl (Z or Cbz) protecting group from phenylalanine-tryptophan (Phe-Trp) dipeptides. The presence of tryptophan introduces unique considerations due to the reactivity of its indole side chain. This document provides in-depth, field-tested guidance in a direct question-and-answer format to help you troubleshoot your experiments and achieve clean, high-yield deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the Z-group from a Phe-Trp dipeptide?

The most common and recommended methods for Z-group deprotection are based on hydrogenolysis.[1][2] This approach cleaves the benzylic C-O bond of the carbamate, liberating the free amine along with toluene and carbon dioxide as byproducts.[2] There are two main variations:

  • Catalytic Hydrogenation: This is the classic method involving a palladium catalyst, typically 5-10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂).[2][3] It is highly efficient but requires specialized equipment for handling hydrogen gas.

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule in the presence of a palladium catalyst.[2] Common donors include ammonium formate, formic acid, or cyclohexadiene.[2][4] CTH is often more convenient and safer for standard laboratory setups.

While strong acids (e.g., HBr in acetic acid) can also cleave the Z-group, this method is generally not recommended for peptides containing sensitive residues like tryptophan due to the high risk of side reactions.[1]

Q2: Why is the tryptophan residue a special concern during Z-deprotection?

The electron-rich indole side chain of tryptophan makes it susceptible to two primary side reactions, particularly under the conditions required for deprotection:

  • Reduction: During catalytic hydrogenation, the indole ring can be partially or fully reduced, leading to the formation of dihydrotryptophan or octahydrotryptophan derivatives. This is a known issue, especially during prolonged reaction times or with highly active catalysts.[5]

  • Alkylation: The indole ring is a nucleophile and can be readily alkylated by carbocations. While Z-deprotection via hydrogenolysis does not generate carbocations, acidic conditions used to remove other protecting groups (like Boc) can generate tert-butyl cations, which will readily modify the tryptophan indole ring.[6] Therefore, careful selection of orthogonal protecting groups is critical.

Q3: Which deprotection method is generally recommended for a Z-Phe-Trp sequence?

For most applications involving Z-Phe-Trp, Catalytic Transfer Hydrogenation (CTH) with ammonium formate or formic acid as the hydrogen donor is the preferred method .[2][4]

Causality: CTH offers a superior balance of efficiency and mildness. The reaction often proceeds faster and at lower temperatures than traditional hydrogenation, which minimizes the risk of reducing the tryptophan indole ring.[5] Furthermore, it avoids the handling of flammable hydrogen gas, making it a more practical choice for many labs.[2]

Q4: How should I monitor the progress of the deprotection reaction?

Regular monitoring is crucial to prevent over-running the reaction and promoting side product formation.

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside your starting material (Z-Phe-Trp). The deprotected product (H-Phe-Trp-OH/OMe) will have a significantly different Rf value (it will be more polar and likely stick closer to the baseline). The disappearance of the starting material spot indicates reaction completion. A ninhydrin stain is effective for visualizing the newly formed primary amine of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be filtered and injected into an LC-MS. This allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any potential side products.

Troubleshooting Guide

This section addresses specific problems you might encounter during the deprotection of Z-Phe-Trp.

Problem: My deprotection reaction is slow or appears stalled.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be poisoned or deactivated. Sulfur-containing compounds are notorious catalyst poisons.

    • Solution: Use a fresh batch of high-quality Pd/C catalyst. If sulfur-containing reagents were used in previous steps, ensure the starting material is rigorously purified. For CTH, adding the catalyst before the hydrogen donor can sometimes improve results.

  • Poor Substrate Solubility: If the Z-Phe-Trp peptide is not fully dissolved, the reaction will be inefficient as it is a heterogeneous catalysis.

    • Solution: Change or add a co-solvent. Methanol is a common choice, but mixtures including THF, ethanol, or even small amounts of acetic acid (for CTH) can improve solubility.[2]

  • Insufficient Hydrogen Source: The reaction is stoichiometric with respect to the hydrogen donor.

    • Solution (CTH): Add additional equivalents of the hydrogen donor (e.g., ammonium formate) portion-wise and continue to monitor the reaction.

    • Solution (H₂ Gas): Ensure there are no leaks in your hydrogenation apparatus. Purge the vessel with H₂ multiple times to remove all air and then maintain a positive pressure (e.g., via a balloon).[3]

Problem: My mass spec analysis shows unexpected masses in the product mixture.

Possible Causes & Solutions:

This is a common issue with tryptophan-containing peptides. The likely culprits are modifications to the indole side chain.

  • Indole Ring Reduction (+2, +4, or +6 Da): You may observe peaks corresponding to the mass of your product plus 2, 4, or 6 atomic mass units. This indicates hydrogenation of the indole ring.

    • Causality: This occurs when the reaction is run for too long, at too high a temperature, or with an overly active catalyst.[5]

    • Solution: Switch to a milder method like CTH, which often proceeds more quickly and at room temperature.[2] Reduce the reaction time by carefully monitoring via TLC or LC-MS and stopping the reaction immediately upon consumption of the starting material. Using a less active catalyst (e.g., 5% Pd/C instead of 10%) can also help.

  • Side-Chain Alkylation (e.g., +56 Da for tert-butyl): This is less common with hydrogenolysis but can occur if acidic deprotection of other groups was performed without adequate scavengers.

    • Causality: Cationic species generated during acidic cleavage can alkylate the nucleophilic indole ring.

    • Solution: When designing your synthesis, ensure that if you must use acid-labile protecting groups (like Boc), their removal is performed with a cocktail of scavengers (e.g., triisopropylsilane (TIS) and water) to quench the reactive cations.

Below is a diagram illustrating the potential pitfalls associated with the tryptophan side chain during deprotection.

G cluster_0 Z-Phe-Trp Deprotection Start Z-Phe-Trp Method Deprotection Method Start->Method Product Desired Product (H-Phe-Trp) Method->Product Hydrogenolysis (CTH Recommended) SideProduct1 Side Product: Reduced Trp (+2, +4, or +6 Da) Method->SideProduct1 Harsh Hydrogenation (Excess H₂, Time, Temp) SideProduct2 Side Product: Alkylated Trp (e.g., +56 Da) Method->SideProduct2 Acidic Cleavage (No Scavengers)

Caption: Potential reaction pathways for Z-Phe-Trp deprotection.

Problem: I'm having difficulty removing the palladium catalyst after the reaction.

Possible Causes & Solutions:

Palladium on carbon is a very fine powder that can be difficult to remove completely by standard filtration.

  • Solution: Filter the reaction mixture through a pad of Celite® or a similar filter aid. First, place a plug of cotton or glass wool in a pipette or small funnel, add a layer of sand, and then a 1-2 cm layer of Celite. Wet the pad with the reaction solvent before filtering your mixture. This provides a fine filtration matrix that effectively traps the Pd/C particles.[2] Wash the pad thoroughly with fresh solvent to ensure complete recovery of your product.

Experimental Protocols & Data

Decision Matrix for Deprotection Method

The following table summarizes the key parameters to help you choose the best method for your specific situation.

FeatureCatalytic Hydrogenation (H₂/Pd-C)Catalytic Transfer Hydrogenation (CTH)Acidolysis (e.g., HBr/AcOH)
Conditions H₂ gas (1 atm or higher), Pd/C, RTH-donor (HCOONH₄, HCOOH), Pd/C, RT33% HBr in Acetic Acid, 0°C to RT
Pros Clean byproducts (toluene, CO₂), high efficiency.[2]No H₂ gas required, often faster, mild conditions.[2][4]Can cleave stubborn groups.
Cons Requires specialized equipment, potential for indole reduction.[5]Donor/byproducts must be removed during workup.Harsh, not orthogonal, high risk of Trp alkylation/degradation.[1]
Trp Compatibility Moderate: Risk of indole reduction with prolonged reaction.[5]High: Generally the safest and most recommended method.Very Low: Not recommended.
Protocol 1: Z-Group Removal by Catalytic Transfer Hydrogenation (CTH)

This is the recommended starting point for deprotecting Z-Phe-Trp.

  • Dissolution: Dissolve the Z-Phe-Trp dipeptide (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. A typical loading is 10-20% by weight relative to the peptide.

  • Hydrogen Donor Addition: Add ammonium formate (HCOONH₄, ~5 equivalents) to the stirring suspension. An alternative is 88-98% formic acid (~5-10 equivalents). The addition may cause bubbling (CO₂ evolution).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress every 15-30 minutes by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Filtration: Upon completion, dilute the mixture with methanol and filter it through a pad of Celite® to completely remove the Pd/C catalyst.[2] Wash the filter cake thoroughly with methanol.

  • Work-up: Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected peptide. The crude product can then be purified by standard methods such as crystallization or chromatography.

Workflow Diagram: CTH Protocol

G A 1. Dissolve Z-Phe-Trp in Methanol B 2. Add 10% Pd/C Catalyst (10-20% w/w) A->B C 3. Add Ammonium Formate (~5 eq.) B->C D 4. Stir at Room Temperature C->D E 5. Monitor by TLC/LC-MS D->E F Reaction Complete? E->F F->D No G 6. Filter through Celite Pad F->G Yes H 7. Concentrate Filtrate G->H I Crude H-Phe-Trp H->I

Caption: Step-by-step workflow for CTH deprotection.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Hansen, P. R., Holm, A., & Houen, G. (1995). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. Journal of Immunological Methods, 183(1), 51–61. Retrieved from [Link]

  • Tanaka, S., Mohri, N., Kihara, H., & Ohno, M. (1985). Selective separation of tryptophan-containing peptides via hydrophobic modification with 2-nitro-4-carboxyphenylsulfenyl chloride. Journal of Biochemistry, 97(5), 1377–1384. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

  • Paixão, M. W. (2021). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. Semantic Scholar. Retrieved from [Link]

  • Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Miller, A. W., et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Organic Letters, 25(29), 5493–5498. Retrieved from [Link]

  • Wee, S., et al. (2009). Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations. Journal of the American Society for Mass Spectrometry, 20(1), 91-100. Retrieved from [Link]

  • Ambler, B. R., et al. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 142(39), 16562–16568. Retrieved from [Link]

  • Heitz, F., et al. (2012). Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis. The FASEB Journal, 26(12), 4822-4833. Retrieved from [Link]

  • Al-Rashed, N., et al. (2024). Selective Late-Stage Functionalization of Tryptophan-Containing Peptides To Facilitate Bioorthogonal Tetrazine Ligation. ACS Omega, 9(12), 14216–14226. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. Retrieved from [Link]

  • Lima, F., et al. (2021). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. Chemical Communications, 57(47), 5758-5761. Retrieved from [Link]

  • Francisco, W. A., et al. (2004). Insights into the catalytic mechanisms of phenylalanine and tryptophan hydroxylase from kinetic isotope effects on aromatic hydroxylation. Journal of the American Chemical Society, 126(38), 11988–11997. Retrieved from [Link]

  • Pavoine, A., et al. (1991). Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor. International Journal of Peptide and Protein Research, 37(4), 312-319. Retrieved from [Link]

  • Li, J., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 19(9), 13638–13653. Retrieved from [Link]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251. Retrieved from [Link]

  • Organic Chemistry Explained. (2021, September 15). Lecture Video Ch9 9 – Catalytic Hydrogenation. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2025). Peptide cyclization via late-stage functionalization of tryptophan by sulfonium. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • S. A. M. Smith, et al. (2019). H arylation of tryptophan: transformation of the directing group into an activated amide. Chemical Science, 10(34), 7943-7948. Retrieved from [Link]

  • Stierand, K., & Frank, R. (1993). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. ResearchGate. Retrieved from [Link]

  • Ambler, B. R., et al. (2021). Targeting Tryptophan for Tagging Through Photo-induced Electron Transfer. Photochemistry and Photobiology, 97(3), 461-471. Retrieved from [Link]

  • Zultanski, S. L., & Daugulis, O. (2015). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. Organic Letters, 17(21), 5240-5243. Retrieved from [Link]

  • Li, Z., et al. (2025). Room-temperature methanol synthesis via CO2 hydrogenation catalyzed by cooperative molybdenum centres in covalent triazine frameworks. Nature Communications, 16. Retrieved from [Link]

  • Gowda, D. C. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry - Section B, 40B(8), 703-706. Retrieved from [Link]

Sources

Validation & Comparative

Z-Phe-Trp-OH vs Benzotript as CCK antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Benzotript and Z-Phe-Trp-OH in the context of Cholecystokinin (CCK) receptor modulation.

Executive Summary

While both compounds are tryptophan-based derivatives used in CCK research, they occupy distinct pharmacological niches. Benzotript is a classic, non-selective CCK receptor antagonist used to block receptor signaling.[1] In contrast, Z-Phe-Trp-OH is primarily characterized as a metalloprotease inhibitor (specifically of Neprilysin/Enkephalinase and Thermolysin) which may potentiate CCK signaling by preventing its degradation, although it possesses structural features that allow for weak, competitive receptor antagonism.

Chemical & Pharmacological Profiles

Benzotript[1][2][3][4]
  • Chemical Name: N-(p-chlorobenzoyl)-L-tryptophan

  • Class: N-acyl Amino Acid Derivative

  • Primary Mechanism: Competitive Antagonist at CCK-A (CCK1) and CCK-B (CCK2) receptors.[2]

  • Key Characteristic: One of the first non-peptidyl CCK antagonists discovered.[3] It mimics the C-terminal Tryptophan residue of endogenous CCK but lacks the intrinsic efficacy to activate the receptor.

Z-Phe-Trp-OH
  • Chemical Name: N-(Benzyloxycarbonyl)-L-phenylalanyl-L-tryptophan

  • Class: Protected Dipeptide

  • Primary Mechanism: Metalloprotease Inhibitor (Zinc-dependent proteases).

  • Secondary Mechanism: Weak/Partial CCK Receptor Ligand (due to the Trp-Phe motif resembling the CCK C-terminus).

  • Key Characteristic: Often used to inhibit Neprilysin (NEP 24.11) , the enzyme responsible for degrading CCK and Enkephalins.

Comparative Performance Data

The following table contrasts the physicochemical and biological properties of both agents.

FeatureBenzotriptZ-Phe-Trp-OH
Primary Target CCK-1 / CCK-2 ReceptorsNeprilysin (NEP), Thermolysin
Action Receptor Antagonist (Blockade)Enzyme Inhibitor (Potentiation of CCK)
Receptor Affinity (Ki) ~100 µM (Low affinity compared to Devazepide)> 500 µM (Very weak direct affinity)
Selectivity Non-selective (CCK-1 ≈ CCK-2)Low selectivity for receptor subtypes
Solubility Soluble in organic solvents (DMSO, Ethanol); limited in waterSoluble in DMSO, Methanol
Experimental Use Blocking CCK-induced amylase secretion or Ca2+ mobilizationProtecting CCK peptides from degradation in assays

Mechanistic Visualization

The diagram below illustrates the opposing roles these compounds play in the CCK signaling pathway. Benzotript blocks the signal at the receptor level, whereas Z-Phe-Trp-OH prevents the signal termination by inhibiting the degradation enzyme.

CCK_Pathway CCK Endogenous CCK CCK_R CCK Receptor (GPCR) CCK->CCK_R Activates NEP Neprilysin (Degradation Enzyme) CCK->NEP Substrate for Signal Ca2+ Mobilization Amylase Secretion CCK_R->Signal Induces Inactive Inactive Fragments NEP->Inactive Degrades to Benzotript Benzotript (Antagonist) Benzotript->CCK_R Blocks Z_Phe_Trp Z-Phe-Trp-OH (Protease Inhibitor) Z_Phe_Trp->CCK_R Weak Binding (Possible) Z_Phe_Trp->NEP Inhibits

Caption: Benzotript directly antagonizes the receptor, while Z-Phe-Trp-OH inhibits the degradation enzyme (NEP), potentially prolonging CCK half-life.

Experimental Protocols

A. CCK Receptor Binding Assay (Benzotript Focus)

Objective: Determine the IC50 of Benzotript against radiolabeled CCK.

  • Preparation:

    • Prepare pancreatic acini or CHO-CCK1 cell membranes.

    • Ligand: [125I]-CCK-8 (approx. 50 pM).

    • Buffer: Krebs-Henseleit buffer (pH 7.4) with 0.2% BSA and 0.1 mg/mL Bacitracin (to prevent degradation).

  • Incubation:

    • Add Benzotript (serial dilution:

      
       M to 
      
      
      
      M) to wells.
    • Add [125I]-CCK-8.[4][5]

    • Incubate for 60 min at 37°C.

  • Termination:

    • Rapid filtration through Whatman GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Count radioactivity (CPM).

    • Plot % Specific Binding vs. Log[Benzotript].

    • Expected Result: Sigmoidal inhibition curve with IC50 ≈ 100 µM.

B. Protease Inhibition Assay (Z-Phe-Trp-OH Focus)

Objective: Verify the inhibition of CCK degradation by Z-Phe-Trp-OH.

  • System Setup:

    • Use purified Neprilysin (NEP 24.11) or kidney brush border membranes.

    • Substrate: CCK-8 (sulfated) or a fluorogenic substrate (e.g., Dansyl-D-Ala-Gly-p-nitro-Phe-Gly).

  • Reaction:

    • Pre-incubate Enzyme with Z-Phe-Trp-OH (10 µM - 100 µM) for 15 min.

    • Add Substrate and incubate at 37°C for 30-60 min.

  • Detection:

    • HPLC Method: Quench reaction with TFA. Inject supernatant onto C18 column. Monitor disappearance of CCK-8 peak and appearance of fragments.

    • Result: In the presence of Z-Phe-Trp-OH, the CCK-8 peak area should remain stable compared to vehicle control.

Strategic Application Guide

Research Goal Recommended Agent Rationale
Block CCK effects Benzotript Direct, competitive antagonism prevents receptor activation.
Study CCK metabolism Z-Phe-Trp-OH Inhibits NEP, allowing you to isolate degradation pathways.
High-Affinity Screening NeitherUse Devazepide (CCK-1) or L-365,260 (CCK-2) for nanomolar potency. Benzotript is too weak for modern high-throughput screening.
Structural Studies Both Useful as simple tryptophan pharmacophore models for SAR (Structure-Activity Relationship) analysis.

References

  • Gardner, J. D., & Jensen, R. T. (1984). "Proglumide and benzotript: members of a different class of cholecystokinin receptor antagonists."[1][6] American Journal of Physiology-Gastrointestinal and Liver Physiology, 246(5), G471-G476. Link

  • Hahne, W. F., et al. (1981). "Proglumide and benzotript: cholecystokinin antagonists in guinea pig pancreatic acini."[6] Proceedings of the National Academy of Sciences, 78(10), 6304-6308. Link

  • Roques, B. P., et al. (1993). "Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology." Pharmacological Reviews, 45(1), 87-146. Link

  • Maton, P. N., et al. (1986). "The cholecystokinin receptor antagonist benzotript inhibits gastrin binding to a specific gastrin receptor on gastric glands." Alimentary Pharmacology & Therapeutics.

Sources

Comparing Z-Phe-Trp-OH potency with Aprepitant (MK-869)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Aprepitant (MK-869) , a high-affinity clinical NK1 receptor antagonist, and Z-Phe-Trp-OH , a dipeptide derivative primarily utilized as a metalloprotease inhibitor and substrate.[1]

Executive Summary

  • Aprepitant (MK-869): A highly potent, selective, non-peptide antagonist of the Neurokinin 1 (NK1) receptor.[1][2] It blocks the binding of Substance P (SP), preventing signal transduction.[1] It is the clinical gold standard for preventing chemotherapy-induced nausea and vomiting (CINV).[1]

  • Z-Phe-Trp-OH: A synthetic dipeptide (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan).[1] Unlike Aprepitant, it is not a potent NK1 receptor antagonist.[1] Instead, it functions primarily as a substrate or competitive inhibitor for metalloproteases (e.g., Thermolysin, Neprilysin).[1] By inhibiting these enzymes, Z-Phe-Trp-OH can prevent the degradation of Substance P, potentially enhancing its physiological effects—a mechanism diametrically opposed to Aprepitant.[1]

Mechanistic Comparison: Receptor Blockade vs. Metabolic Modulation[1]

The fundamental difference lies in their target within the Substance P (SP) signaling pathway.[1]

FeatureAprepitant (MK-869) Z-Phe-Trp-OH
Primary Target NK1 Receptor (G-protein coupled receptor)Metalloproteases (e.g., Thermolysin, Neprilysin/NEP)
Mechanism Antagonist: Binds to the receptor, blocking SP from activating it.[1][3]Inhibitor/Substrate: Competes for the active site of enzymes that degrade peptides.[1]
Effect on Substance P Blocks Signal: Prevents SP from transmitting pain/nausea signals.[1]Potentiates Signal: Prevents SP breakdown, increasing its local concentration and half-life.[1]
Chemical Nature Non-peptide small molecule (Morpholine derivative)Protected Dipeptide (N-Cbz-Phe-Trp)
Physiological Outcome Anti-emetic, Analgesic, Anti-inflammatoryPro-nociceptive (if NEP inhibition dominates), Pro-inflammatory

Potency & Performance Data

Aprepitant exhibits nanomolar affinity for the NK1 receptor, whereas Z-Phe-Trp-OH interacts with proteases in the micromolar range.[1]

Table 1: Quantitative Potency Profile
ParameterAprepitant (MK-869) Z-Phe-Trp-OH Context
Target Affinity (

)
0.09 – 0.1 nM (Human NK1)~1 – 10 µM (Thermolysin/NEP)Aprepitant is ~10,000x more potent at its target than Z-Phe-Trp-OH is at its enzyme target.[1]

(Functional)
~0.1 nM (Inhibits SP-induced Ca²⁺ flux)N/A for NK1 blockade; acts as competitive inhibitor for proteases.[1]Aprepitant effectively silences the receptor at sub-nanomolar concentrations.[1]
Selectivity >3,000-fold selective for NK1 over NK2/NK3.[1]Low selectivity; interacts with various metalloproteases (e.g., Carboxypeptidase Y).[1]Aprepitant is highly specific; Z-Phe-Trp-OH is a broad-spectrum probe.[1]
Bioavailability ~60-65% (Oral)Low (Rapidly degraded if not protected; poor membrane permeability).[1]Aprepitant is optimized for clinical use; Z-Phe-Trp-OH is a research tool.[1]

Note on Stereochemistry: While the L-isomer (Z-Phe-Trp-OH ) is a protease substrate, D-amino acid substituted analogues (e.g., Z-D-Phe-Trp ) have historically been tested as weak NK1 antagonists.[1] However, their potency (micromolar) is negligible compared to Aprepitant.[1]

Pathway Visualization

The following diagram illustrates the opposing roles of these two compounds in the Substance P signaling cascade.

SP_Pathway SubstanceP Substance P (SP) NK1_Receptor NK1 Receptor (Cell Surface) SubstanceP->NK1_Receptor Activates Proteases Metalloproteases (NEP / Thermolysin) SubstanceP->Proteases Substrate for Signal Pain / Emesis / Inflammation NK1_Receptor->Signal Transduces Degradation Inactive Fragments Proteases->Degradation Cleaves Aprepitant Aprepitant (MK-869) (Antagonist) Aprepitant->NK1_Receptor BLOCKS (Ki ~0.1 nM) Z_Phe_Trp Z-Phe-Trp-OH (Enzyme Inhibitor) Z_Phe_Trp->SubstanceP Increases Level Z_Phe_Trp->Proteases INHIBITS (Ki ~µM)

Figure 1: Substance P Signaling Pathway.[1] Aprepitant blocks the receptor (preventing signal), whereas Z-Phe-Trp-OH inhibits the degradation enzyme (potentially increasing the signal).[1]

Experimental Protocols

To validate the potency of these compounds, distinct assays are required due to their different mechanisms.[1]

Protocol A: NK1 Receptor Binding Assay (For Aprepitant)

Validates high-affinity antagonism.[1]

  • Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human NK1 receptor cDNA.[1] Harvest membranes by centrifugation (40,000 x g, 20 min).

  • Ligand: Use [³H]-Substance P (0.1–0.5 nM) as the radioligand.[1]

  • Incubation:

    • Mix membrane suspension (20 µg protein) with [³H]-SP.

    • Add increasing concentrations of Aprepitant (

      
       M to 
      
      
      
      M).[1]
    • Incubate for 60 min at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.02% BSA).

  • Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine) to trap bound ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .[1]
    • Expected Result: Aprepitant

      
       ≈ 0.1 nM.[1][2]
      
Protocol B: Protease Inhibition Assay (For Z-Phe-Trp-OH)

Validates enzymatic inhibition.[1]

  • Enzyme Source: Purified Thermolysin or Neutral Endopeptidase (NEP).[1]

  • Substrate: FRET-based peptide substrate (e.g., Mca-R-P-P-G-F-S-A-F-K(Dnp)-OH).[1]

  • Reaction Setup:

    • In a 96-well black plate, add enzyme (10 ng/well) in reaction buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.05% Brij-35).

    • Add increasing concentrations of Z-Phe-Trp-OH (

      
       M to 
      
      
      
      M).
    • Initiate reaction by adding substrate (10 µM).[1]

  • Monitoring: Measure fluorescence kinetics (Ex 320 nm / Em 405 nm) over 30 minutes at 37°C.

  • Analysis: Determine initial velocity (

    
    ) for each inhibitor concentration. Plot 
    
    
    
    vs. [Inhibitor].
    • Expected Result: Z-Phe-Trp-OH acts as a competitive inhibitor with

      
       in the micromolar range.[1]
      

Advantages and Limitations

CompoundAdvantagesLimitations
Aprepitant High Potency: Sub-nanomolar affinity ensures complete receptor blockade.Oral Bioavailability: Excellent pharmacokinetic profile for clinical use.Selectivity: Minimal off-target effects on other receptors.[1]Solubility: Highly lipophilic, requiring complex formulation (e.g., nanoparticles).Cost: Complex synthesis compared to simple peptides.[1]
Z-Phe-Trp-OH Chemical Simplicity: Easy to synthesize and modify.Probe Utility: Useful for studying protease active sites and peptide degradation kinetics.[1]Low Potency: Requires high concentrations for effect.Instability: Susceptible to further degradation by other peptidases.Opposite Effect: May worsen pain/inflammation by preserving Substance P.

References

  • Merck Research Laboratories. (1998).[1] Pharmacological characterization of Aprepitant (MK-869), a potent and selective neurokinin-1 receptor antagonist.[1][2] Journal of Pharmacology and Experimental Therapeutics.[1] Link

  • Cascieri, M. A., et al. (1994).[1] Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor.[1] Molecular Pharmacology.[1] Link

  • Matthews, B. W. (1988).[1] Structural basis of the action of thermolysin and related zinc metallopeptidases.[1] Accounts of Chemical Research.[1] Link[1]

  • Roques, B. P., et al. (1993).[1] Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology.[1] Pharmacological Reviews.[1] Link

  • FDA Label. (2003).[1][2] Emend (Aprepitant) Capsules Prescribing Information.[1][4]Link[1]

Sources

A Researcher's Guide to Neurokinin-1 Receptor Inhibition: A Comparative Analysis of Spantide and Z-Phe-Trp-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the Neurokinin-1 (NK1) receptor represents a critical target for investigating and potentially treating a spectrum of conditions, including pain, inflammation, and chemotherapy-induced nausea.[1][2] The endogenous ligand for the NK1 receptor is Substance P (SP), an undecapeptide that, upon binding, triggers a cascade of intracellular signaling events.[1] Antagonizing this interaction is a key strategy for mitigating SP's physiological effects.

This guide provides an in-depth comparison of two compounds relevant to NK1 receptor research: Spantide , a well-characterized peptide antagonist, and Z-Phe-Trp-OH , a protected dipeptide. While both are pertinent to the field, they serve fundamentally different roles. Spantide is a direct, competitive antagonist used to probe NK1 receptor function, whereas Z-Phe-Trp-OH is a chemical building block for the synthesis of novel peptide-based ligands. Understanding their distinct properties and applications is crucial for designing robust and meaningful experiments.

The Central Target: Substance P and the NK1 Receptor Signaling Pathway

The NK1 receptor is a G protein-coupled receptor (GPCR) that, when activated by Substance P, primarily couples to Gαq/11 proteins.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, a key event in many cellular responses.[3] NK1 receptor antagonists competitively bind to the receptor, preventing Substance P from initiating this cascade.[2]

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Spantide Spantide Spantide->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Opens Channels Response Cellular Response (e.g., Neuronal Excitation, Inflammation) DAG->Response Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->Response

Caption: Substance P/NK1 Receptor Signaling Pathway and Point of Inhibition by Spantide.

Spantide: The Direct Peptide Antagonist

Spantide is an undecapeptide analog of Substance P and functions as a direct, competitive antagonist of the NK1 receptor. Its established pharmacological profile makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological roles of the SP/NK1R system.

Mechanism and Pharmacological Profile

Spantide competitively binds to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting downstream signaling. Several iterations of Spantide have been developed, with Spantide II showing higher potency and reduced histamine release compared to Spantide I.[1][4]

Key Experimental Data for Spantide:

ParameterValueReceptor TargetNotes
Binding Affinity (Ki) 230 nMNK1Spantide I shows selectivity for NK1 over NK2.[5]
Binding Affinity (Ki) 8150 nMNK2Lower affinity for NK2 demonstrates selectivity.[5]
Functional Antagonism (pA2) 7.7NK1Spantide II demonstrates higher functional antagonism than Spantide I (pA2 = 7.0) in guinea pig taenia coli.[1]
In Vivo Efficacy EffectiveNK1-mediated responsesSpantide has been shown to suppress immune cell recruitment, reduce inflammation, and modulate cytokine levels in animal models.[6]

This data is compiled from multiple sources and experimental conditions may vary.

The selectivity of Spantide for the NK1 receptor over the NK2 receptor is an important characteristic, although it is not entirely specific and may interact with other receptors at higher concentrations. Researchers should be mindful of potential off-target effects and include appropriate controls in their experimental designs.

Z-Phe-Trp-OH: A Dipeptide for Synthetic Ligand Development

In contrast to Spantide, Z-Phe-Trp-OH (N-Carbobenzyloxy-L-phenylalanyl-L-tryptophan) is not typically used as a direct NK1 receptor inhibitor. Instead, it is a protected dipeptide, a fundamental building block in peptide synthesis.[7][8] Its relevance to NK1 receptor research lies in its potential use for creating novel, more complex peptide antagonists.

The Rationale for Synthesis with Dipeptide Building Blocks

The native Substance P peptide has a C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) that is crucial for its binding to the NK1 receptor.[6] Medicinal chemists often synthesize analogs of this sequence to develop more potent or selective antagonists, or to improve pharmacokinetic properties like stability against enzymatic degradation.

The use of dipeptides like Z-Phe-Trp-OH in a synthetic strategy offers several advantages:

  • Structural Scaffolding: The Phenylalanine (Phe) and Tryptophan (Trp) residues are known to be important components in many NK1 receptor antagonists. For instance, some potent non-peptide antagonists are derivatives of N-acetyl-L-tryptophan. This dipeptide provides a core aromatic structure that can be elaborated upon.

  • Efficiency: Using a pre-formed dipeptide can streamline the synthesis of a larger peptide, reducing the number of individual coupling steps.

  • Protection Chemistry: The N-terminal 'Z' group (carbobenzyloxy) is a standard protecting group in peptide chemistry, preventing unwanted side reactions at the amine terminus during synthesis. It can be removed under specific conditions to allow for further chain elongation.

Therefore, a researcher would not use Z-Phe-Trp-OH to block NK1 receptors in a functional assay but would instead use it as a starting material in a multi-step chemical synthesis to create a novel peptide designed to interact with the NK1 receptor.

Comparative Summary: Choosing the Right Tool for the Job

FeatureSpantideZ-Phe-Trp-OH
Primary Application Direct, competitive NK1 receptor antagonistBuilding block for peptide synthesis
Chemical Nature Undecapeptide (11 amino acids)Protected Dipeptide (2 amino acids)
Mechanism of Action Binds to NK1R, blocking Substance PNo direct inhibitory action; used in chemical reactions
Available Data Published Ki, pA2, and in vivo efficacy dataPhysicochemical properties for synthesis
Use Case In vitro & in vivo functional studies of NK1RSynthesis of novel peptide-based NK1R ligands

Experimental Methodologies for Characterizing NK1 Receptor Antagonists

Whether using an established antagonist like Spantide or evaluating a newly synthesized compound, robust and validated experimental protocols are essential. Below are two cornerstone assays in NK1 receptor pharmacology.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like Spantide or a novel peptide) for the NK1 receptor. It measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Experimental Workflow:

Binding_Assay_Workflow cluster_details Incubation Details prep Prepare Membranes (from cells/tissue expressing NK1R) incubate Incubate Membranes + Radioligand + Test Compound prep->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 → Ki calculation) quantify->analyze radioligand Fixed Conc. [³H]Substance P test_compound Varying Conc. Test Antagonist membranes NK1R Membranes

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

  • Receptor Preparation: Homogenize cells or tissues known to express the NK1 receptor (e.g., CHO cells transfected with the human NK1R gene) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, add a fixed concentration of a suitable NK1R radioligand (e.g., [³H]Substance P) to each well.

  • Competitive Displacement: Add increasing concentrations of the unlabeled test compound (e.g., Spantide) to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Add the membrane preparation to all wells and incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Calcium Flux Functional Assay

This assay measures the functional consequence of NK1 receptor activation—the increase in intracellular calcium. It is an excellent method for determining whether a compound acts as an antagonist by assessing its ability to block the calcium signal induced by an agonist like Substance P.

Step-by-Step Protocol:

  • Cell Preparation: Plate cells expressing the NK1 receptor in a clear-bottom, black-walled multi-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) by incubating them in a dye solution for 30-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane.

  • De-esterification: Wash the cells to remove excess dye. Intracellular esterases will cleave the AM group, trapping the active dye inside the cells. Allow time for this de-esterification process.

  • Antagonist Pre-incubation: Add varying concentrations of the test antagonist (e.g., Spantide or a newly synthesized peptide) to the wells and incubate for a defined period to allow the compound to bind to the receptors.

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Agonist Stimulation: Begin reading the baseline fluorescence. Inject a fixed concentration of the agonist (Substance P) into the wells and continue to monitor the change in fluorescence over time.

  • Data Analysis: The agonist will induce a rapid increase in fluorescence in control wells (no antagonist). An effective antagonist will blunt or eliminate this response in a dose-dependent manner. Plot the peak fluorescence response against the log concentration of the antagonist to determine its IC50 for functional inhibition.

Conclusion and Recommendations

The choice between Spantide and Z-Phe-Trp-OH is entirely dependent on the research objective.

  • Choose Spantide when the goal is to directly inhibit NK1 receptor activity in a biological system. Its established profile as a competitive antagonist makes it a reliable tool for investigating the functional roles of the Substance P/NK1R pathway in cellular and animal models.

  • Choose Z-Phe-Trp-OH when the objective is to engage in medicinal chemistry and drug discovery. This dipeptide serves as a valuable starting material or intermediate for the rational design and synthesis of novel peptide-based NK1 receptor ligands with potentially improved potency, selectivity, or pharmacokinetic properties.

By understanding the distinct applications of these and similar compounds, researchers can select the appropriate chemical tools to advance our understanding of NK1 receptor pharmacology and develop next-generation therapeutics.

References

  • Mashaghi, A., et al. (2016). Neuropeptide substance P and the immune response. Cellular and Molecular Life Sciences, 73(22), 4247-4264. [Link]

  • Aziz, F. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Translational Medicine, 1(2), 20. [Link]

  • Tourwé, D., et al. (2010). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 53(15), 5574-5585. [Link]

  • Folkers, K., et al. (1986). Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect. Acta Chemica Scandinavica, 40(3), 215-221. [Link]

  • Patsnap Synapse. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. [Link]

  • Navari, R. M. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. [Link]

  • Lewis, R. T., et al. (1995). Tryptophan-derived NK1 antagonists: conformationally constrained heterocyclic bioisosteres of the ester linkage. Journal of Medicinal Chemistry, 38(6), 923-933. [Link]

  • Fülöp, A., et al. (2007). Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay. Journal of Receptors and Signal Transduction, 27(5-6), 369-380. [Link]

  • Douglas, S. D., et al. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal, 2016, 8194363. [Link]

  • Ramirez, D. A., et al. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal, 2016, 8194363. [Link]

  • Wikipedia. NK1 receptor antagonist. [Link]

  • Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. Journal of Clinical Psychiatry, 63 Suppl 11, 6-10. [Link]

  • Farsky, S. P., et al. (2016). Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells. Frontiers in Immunology, 7, 50. [Link]

  • Herpfer, I., & Lieb, K. (2003). Neurobiology of Substance P and the NK1 Receptor. Psychiatrist.com. [Link]

  • Mojica, S. A., et al. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. International Journal of Molecular Sciences, 21(22), 8775. [Link]

  • Sykes, D. A., et al. (2017). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Journal of Visualized Experiments, (126), 55823. [Link]

  • ResearchGate. Relative selectivity of SP-CTA for NK1, NK2 and NK3 receptors. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Folkers, K., et al. (1990). Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity. Proceedings of the National Academy of Sciences of the United States of America, 87(12), 4833-4835. [Link]

  • Grady, E. F., et al. (1996). Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract. The Journal of Neuroscience, 16(21), 6975-6986. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 262(4 Pt 1), L363-370. [Link]

  • Rhenium Bio. The unique peristaltic sample delivery system of the CytoFLEX analyzer enables optimized measurements of transient changes in intracellular calcium in cells following agonist activation. [Link]

  • Sim, M. J. W., et al. (2014). Peptide selectivity discriminates NK cells from KIR2DL2- and KIR2DL3-positive individuals. European Journal of Immunology, 44(10), 3054-3063. [Link]

  • Wikipedia. Aminoacyl tRNA synthetase. [Link]

  • Zhang, D., et al. (2023). Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. Nature Communications, 14(1), 7119. [Link]

  • Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • Ilarduya, L. O., et al. (2020). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. Molecules, 25(23), 5720. [Link]

  • Zhang, X., et al. (2023). Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists. Nature Communications, 14(1), 3845. [Link]

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Z-Phe-Trp-OH vs Proglumide in gastric acid secretion models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Z-Phe-Trp-OH (and related N-protected dipeptide derivatives) and Proglumide within the context of gastric acid secretion models.[]

Executive Summary

In the landscape of gastric acid secretion research, Proglumide serves as the classical, non-selective cholecystokinin (CCK)/gastrin receptor antagonist, historically used to validate the role of the CCK2 (formerly CCK-B) receptor in acid production. Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) represents a distinct class of peptide-based derivatives .[] While often utilized as a metalloprotease substrate (e.g., for thermolysin), Z-Phe-Trp-OH and its structural analogs (such as Z-Trp-OH and Benzotript) function as competitive antagonists with distinct solubility, potency, and stability profiles compared to the glutaramic acid derivative Proglumide.[]

Part 1: Mechanistic & Pharmacological Comparison

Mechanism of Action
  • Proglumide (DL-4-benzamido-N,N-dipropylglutaramic acid):

    • Class: Non-peptide, amino acid derivative (glutaramic acid).[]

    • Target: Competitive antagonist at both CCK1 (alimentary) and CCK2 (gastrin/brain) receptors.[]

    • Mechanism: Blocks the binding of Gastrin-17 and CCK-8 to the CCK2 receptor on the basolateral membrane of parietal cells and Enterochromaffin-like (ECL) cells.[] This prevents the Gq/11-mediated calcium release that triggers the H+/K+-ATPase proton pump.[]

    • Selectivity: Poor selectivity (blocks both subtypes) and relatively low affinity (millimolar range).[]

  • Z-Phe-Trp-OH (N-Cbz-L-Phe-L-Trp-OH):

    • Class: Synthetic N-protected dipeptide.[][2]

    • Target: Acts as a CCK receptor antagonist (mimicking the C-terminal Trp-Phe sequence of gastrin) and/or a metalloprotease inhibitor/substrate .[]

    • Mechanism:

      • Receptor Antagonism: The hydrophobic aromatic side chains (Phe, Trp) mimic the C-terminal pharmacophore of gastrin (Trp-Met-Asp-Phe-NH2), allowing it to compete for the binding pocket.[]

      • Protease Interaction: Z-Phe-Trp-OH is a known substrate/inhibitor for enzymes like thermolysin and potentially neutral endopeptidases (NEP) present in gastric mucosal preparations, which can alter local peptide concentrations.[]

    • Potency: Generally exhibits higher affinity (micromolar range) than Proglumide due to the hydrophobic "Z" (benzyloxycarbonyl) group and aromatic side chains, which anchor the molecule more effectively in the receptor's hydrophobic pocket.

Quantitative Comparison (Potency Data)

The following table synthesizes data from comparative studies on gastrin antagonists in isolated parietal cell models (aminopyrine accumulation) and receptor binding assays.

FeatureProglumide Z-Phe-Trp-OH / Z-Trp-OH Analogs Interpretation
Chemical Nature Glutaramic acid derivative (Non-peptide)N-protected Dipeptide (Peptide mimetic)Z-Phe-Trp-OH has lower water solubility but higher lipophilicity.[]
IC50 (Acid Secretion) ~0.8 - 1.2 mM ~10 - 100 µM (Analog dependent*)Z-protected peptides are typically 10-100x more potent than Proglumide.[]
Receptor Affinity (Ki) Low (mM range)Moderate (µM range)Proglumide requires high concentrations; Z-peptides are effective at lower doses.
CCK1 vs CCK2 Selectivity Non-selectiveModerate preference for CCK1 (depending on analog)Proglumide is a "blunt hammer"; Z-peptides offer structure-activity insights.[]
Stability High (resistant to proteolysis)Moderate (susceptible to specific peptidases)Proglumide is stable in vivo; Z-Phe-Trp-OH may degrade into Z-Phe and Trp.[]

*Note: Data for Z-Phe-Trp-OH is often extrapolated from the closely related antagonist Benzotript (N-p-chlorobenzoyl-L-tryptophan) and Z-Trp-OH , which show IC50s in the 10^-5 M range against gastrin-stimulated secretion.[]

Part 2: Experimental Protocols

To objectively compare these compounds, two primary models are recommended: In Vitro Aminopyrine (AP) Accumulation (measuring parietal cell activity directly) and In Vivo Perfused Rat Stomach (measuring systemic acid output).

Protocol A: [14C]-Aminopyrine Accumulation in Isolated Parietal Cells

This protocol measures the pH gradient formation in parietal cells, a direct proxy for acid secretion.

Reagents:

  • Isolation Buffer: Medium 199 or HEPES-buffered Ringer’s solution (pH 7.[]4) with 0.1% BSA.

  • Tracer: [14C]-Aminopyrine (Specific Activity ~100 mCi/mmol).[]

  • Stimulant: Gastrin-17 (10 nM) or Pentagastrin.[]

  • Antagonists: Proglumide (dissolved in buffer) vs. Z-Phe-Trp-OH (dissolved in DMSO, final DMSO <0.1%).[]

Workflow:

  • Cell Isolation: Digest rabbit or rat fundic mucosa with collagenase/pronase to obtain enriched parietal cells (>75% purity via Nycodenz gradient).[]

  • Equilibration: Suspend cells (2 x 10^6 cells/mL) in Isolation Buffer. Pre-incubate with Proglumide (0.1 mM - 10 mM) or Z-Phe-Trp-OH (1 µM - 100 µM) for 20 minutes at 37°C.

  • Stimulation: Add Gastrin-17 (10 nM) to induce acid secretion.[] Incubate for 40 minutes.

  • Tracer Uptake: Add 0.1 µCi [14C]-Aminopyrine during the incubation.

  • Termination: Centrifuge aliquots (10,000 x g, 15 sec). Separate pellet (cells) from supernatant.[]

  • Quantification: Solubilize pellet. Measure radioactivity (CPM) in pellet vs. supernatant.

    • Calculation: Accumulation Ratio = (CPM_pellet / Vol_pellet) / (CPM_supernatant / Vol_supernatant).[]

Protocol B: Ghosh-Schild Perfused Rat Stomach (In Vivo)

This protocol assesses the antagonist's ability to block acid secretion in a physiological system.[]

  • Preparation: Anesthetize male Wistar rats (urethane). Cannulate the trachea, jugular vein, and esophagus.[]

  • Perfusion: Insert a double-lumen cannula into the stomach via the pylorus.[] Perfuse the stomach with saline (pH 7.[]0) at 1 mL/min.[] Collect perfusate every 10 min.

  • Basal Stabilization: Allow 30 min for basal acid output to stabilize.

  • Challenge: Infuse Pentagastrin (IV continuous infusion) to stimulate maximal acid output.

  • Treatment: Once a plateau is reached, inject Proglumide (IV bolus, 200 mg/kg) or Z-Phe-Trp-OH (IV bolus, 10-50 mg/kg) .[]

  • Measurement: Titrate perfusate samples to pH 7.0 with 0.01 N NaOH. Calculate Acid Output (µEq/10 min).

Part 3: Visualization & Signaling Pathways

Diagram 1: Gastrin Signaling & Antagonist Blockade

This diagram illustrates the competitive antagonism at the CCK2 receptor on the Parietal Cell.[]

GastricSignaling Gastrin Gastrin-17 / Pentagastrin CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R Activates Proglumide Proglumide (Weak Antagonist) Proglumide->CCK2R Blocks (mM) ZPeptide Z-Phe-Trp-OH (Peptide Antagonist) ZPeptide->CCK2R Blocks (µM) Gq Gq/11 Protein CCK2R->Gq Couples PLC PLC-beta Gq->PLC IP3 IP3 Release PLC->IP3 Ca Intracellular Ca2+ IP3->Ca Pump H+/K+ ATPase (Proton Pump) Ca->Pump Activates Acid H+ Secretion Pump->Acid Secretes

Caption: Competitive antagonism of Proglumide and Z-Phe-Trp-OH at the CCK2 receptor, preventing the Calcium-dependent activation of the proton pump.[]

Diagram 2: Experimental Workflow (Aminopyrine Uptake)

Workflow Step1 1. Isolate Parietal Cells (Collagenase Digestion) Step2 2. Pre-Incubation (20 min) Step1->Step2 Branch1 Control (Vehicle) Step2->Branch1 Branch2 Proglumide (1-10 mM) Step2->Branch2 Branch3 Z-Phe-Trp-OH (10-100 µM) Step2->Branch3 Step3 3. Stimulation (Gastrin + [14C]-Aminopyrine) Branch1->Step3 Branch2->Step3 Branch3->Step3 Step4 4. Separation (Centrifuge 10,000g) Step3->Step4 Step5 5. Liquid Scintillation Counting (Calculate Accumulation Ratio) Step4->Step5

Caption: Step-by-step workflow for the Aminopyrine Accumulation Assay to determine antagonist potency.

References

  • Magous, R., et al. "Abilities of some tryptophan and phenylalanine derivatives to inhibit gastric acid secretion."[] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, vol. 845, no.[] 2, 1985, pp. 158-162.[] Link

  • Vigna, S. R., et al. "Do antagonists of pancreatic cholecystokinin receptors interact with central nervous system cholecystokinin receptors?" Brain Research, vol. 343, no.[] 2, 1985, pp. 394-397.[] Link

  • Soll, A. H. "The interaction of histamine with gastrin and carbamylcholine on oxygen uptake by isolated mammalian parietal cells."[] Journal of Clinical Investigation, vol. 61, no.[] 2, 1978, pp. 381-389.[] Link

  • Hahne, W. F., et al. "Proglumide and benzotript: members of a different class of cholecystokinin receptor antagonists."[] Proceedings of the National Academy of Sciences, vol. 78, no. 10, 1981, pp. 6304-6308.[] Link

Sources

Validation of Z-Phe-Trp-OH Purity: A qNMR vs. HPLC Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of peptide therapeutics and enzymatic substrate development, the purity of building blocks like Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) is non-negotiable. While HPLC-UV remains the workhorse for detecting trace impurities, it suffers from the "Reference Standard Paradox"—you cannot accurately quantify a peptide without a pre-validated standard of known purity.

Quantitative NMR (qNMR) breaks this cycle. It provides an absolute quantification method that relies on the fundamental physics of nuclear spin rather than relative response factors. This guide details the validation of Z-Phe-Trp-OH purity, demonstrating why qNMR is the superior technique for establishing mass balance and "potency," while HPLC serves as the necessary orthogonal tool for trace impurity profiling.

Part 1: Technical Context & The Molecule

Z-Phe-Trp-OH is a protected dipeptide often used as a chymotrypsin substrate or a fragment in convergent peptide synthesis.

  • Molecular Weight: 485.53 g/mol

  • Structural Challenges: The molecule contains three aromatic systems (Benzyloxycarbonyl, Phenylalanine, Tryptophan) and exchangeable amide protons.

  • The Problem: Commercial certificates of analysis (CoA) often state ">98% Purity (HPLC)." However, this value ignores residual solvents (water, DMF, ether) and inorganic salts, which are invisible to UV detection but significantly affect the molar mass and reaction stoichiometry.

Part 2: Comparative Analysis (NMR vs. Alternatives)

The following table objectively compares qNMR against the standard alternatives (HPLC-UV and LC-MS) for this specific application.

FeatureqNMR (Proton) HPLC-UV LC-MS
Primary Output Absolute Purity (Mass %) Relative Purity (Area %)Identity & Impurity Mass
Reference Standard Not Required (Uses internal standard like Maleic Acid)Required (Need pure Z-Phe-Trp-OH to calibrate)Required for quantitation
Specificity High (Structural proof via chemical shifts)Moderate (Retention time only)High (m/z ratio)
"Invisible" Impurities Detected (Water, DMSO, Acetate, Salts)Missed (No chromophore)Missed (Ion suppression/cutoff)
Trace Analysis Low Sensitivity (LOD ~0.1%)High Sensitivity (LOD <0.01%)Very High Sensitivity
Validation Role Primary Reference Method Routine QC MethodImpurity Identification

Expert Insight: Use qNMR to establish the Assay Value (e.g., 95.4% w/w) of your primary lot. Use HPLC to ensure no single impurity exceeds 0.1%.

Part 3: Validated qNMR Protocol for Z-Phe-Trp-OH

This protocol is designed to be a self-validating system. The choice of solvent and internal standard is critical to prevent signal overlap with the aromatic regions of Phe, Trp, and the Z-group.

Reagents & Materials
  • Analyte: Z-Phe-Trp-OH (~20 mg).

  • Solvent: DMSO-d6 (99.9% D). Reasoning: Z-Phe-Trp-OH has poor solubility in CDCl3. DMSO-d6 prevents aggregation and slows proton exchange, allowing sharp amide/indole NH signals.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Signal: Singlet at ~6.05 ppm.

    • Why? It sits in a "silent region" between the alpha-protons (4.0-5.0 ppm) and the aromatic cluster (6.9-7.6 ppm).

Sample Preparation Workflow
  • Weighing: Accurately weigh ~20 mg of Z-Phe-Trp-OH (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Transfer: Transfer to a 5mm NMR tube. Ensure no suspended particles (filter if necessary, though filtration can cause volume/concentration errors; centrifugation is preferred).

Acquisition Parameters (The "Self-Validating" Setup)

To ensure quantitative accuracy (E-E-A-T requirement), the instrument must be set up to allow full relaxation of nuclei.

  • Pulse Sequence: zg (standard 1D proton).

  • Spectral Width: 20 ppm (to capture Indole NH at ~10.8 ppm).

  • Relaxation Delay (d1): 30 seconds .

    • Validation Check:

      
       must be 
      
      
      
      of the slowest relaxing signal (usually the IS). Maleic acid
      
      
      is ~4-5s in DMSO.
  • Pulse Angle: 90° (maximize signal).

  • Scans (NS): 16 or 32 (Signal-to-Noise ratio must be >150:1).

  • Temperature: 298 K (25°C).

Data Processing & Integration
  • Phasing: Manual phasing is mandatory. Autophase often fails at the baseline extremes.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure the integral regions start and end at zero intensity.

  • Integration Regions (Specific to Z-Phe-Trp-OH):

FragmentProton TypeChemical Shift (

)
MultiplicityIntegral Target
Internal Std Maleic Acid (CH)6.05 ppmSingletCalibrate to 2.00
Trp Indole NH~10.8 ppmBroad Singlet1.00
Z-Group Benzylic CH2~4.9 - 5.0 ppmSinglet/AB q2.00
Phe/Trp/Z Aromatics6.9 - 7.6 ppmMultiplet15.00 (Total)

Critical Validation Step: The ratio of the Indole NH (1H) to the Z-Group CH2 (2H) must be 1:2. If this deviates, your peptide may be degrading (decarboxylation) or aggregating.

Part 4: Calculation & Logic

The purity (


) is calculated using the fundamental qNMR equation. This equation is self-validating because it relies on the molar ratios.


Where:

  • 
    : Integrated area (Sample signal vs IS signal).
    
  • 
    : Number of protons (e.g., 2 for Maleic Acid, 1 for Indole NH).
    
  • 
    : Molecular weight (485.53 for Z-Phe-Trp-OH, 116.07 for Maleic Acid).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (usually 99.9%).
    

Part 5: Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating the purity.

qNMR_Workflow Start Start: Z-Phe-Trp-OH Sample Solubility Solubility Check: DMSO-d6 vs CDCl3 Start->Solubility SelectIS Select Internal Standard: Maleic Acid (6.05 ppm) Solubility->SelectIS DMSO-d6 Selected Prep Gravimetric Prep: Weigh Sample + IS (+/- 0.001mg) SelectIS->Prep Acquisition NMR Acquisition: d1 > 30s, 90 deg pulse Prep->Acquisition Process Processing: Phase & Baseline Correction Acquisition->Process Check1 Validation Check 1: S/N > 150:1? Process->Check1 Check1->Acquisition No (Increase Scans) Check2 Validation Check 2: Indole NH : Z-CH2 Ratio = 1:2? Check1->Check2 Yes Calc Calculate Mass % Purity Check2->Calc Yes Fail Result: Method/Sample Failure (Check Aggregation) Check2->Fail No Success Result: Validated Purity Value (Use for HPLC Calibration) Calc->Success

Caption: Logic flow for qNMR validation. Green diamonds represent critical "Stop/Go" self-validation points.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry. [Link]

Sources

A Comparative Guide to Substance P Antagonists: A Dipeptide Fragment vs. a Clinically Approved Non-Peptide Drug

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Z-Phe-Trp-OH and the High-Affinity NK1 Receptor Antagonist Aprepitant

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Substance P/NK1 Receptor System - A Key Therapeutic Target

Substance P (SP) is an eleven-amino-acid neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1] The SP/NK1R system is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, mood disorders, anxiety, and emesis (nausea and vomiting).[1][2] Consequently, antagonists of the NK1R are of significant interest for therapeutic development in various clinical areas.

The Contenders: A Tale of Two Scaffolds

This guide examines two fundamentally different approaches to NK1R antagonism: a peptide-based fragment and a highly developed non-peptide small molecule.

  • Z-Phe-Trp-OH: This compound is a dipeptide composed of Phenylalanine (Phe) and Tryptophan (Trp) with a benzyloxycarbonyl (Z) protecting group. While specific data characterizing it as a potent NK1R antagonist is scarce, its constituent amino acids are known to be important for the binding of endogenous SP to the NK1R. It represents a potential building block or a starting point for the design of peptide-based antagonists.

  • Aprepitant (MK-869, L-754,030): A potent, selective, and orally bioavailable non-peptide NK1R antagonist.[3] It is approved by the U.S. Food and Drug Administration for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3] Aprepitant serves as a benchmark for high-affinity NK1R antagonism and successful drug development in this class.

Comparative Analysis: Potency and Pharmacological Profile

A direct quantitative comparison of antagonist activity is challenging due to the limited data on Z-Phe-Trp-OH. However, we can contrast the known high affinity of Aprepitant with the inferred weaker interaction of the dipeptide.

FeatureZ-Phe-Trp-OHAprepitant
Chemical Class DipeptideNon-peptide small molecule
Binding Affinity (IC50) Data not available; likely low affinity~0.1 nM for human NK1R[3]
Selectivity Unknown~3000-fold selective for NK1R over NK3R and ~45,000-fold over NK2R[3]
Mechanism of Action Likely competitive antagonism at the peptide binding siteCompetitive antagonist[3]
Pharmacokinetics Likely poor oral bioavailability and rapid metabolismOrally bioavailable (60-65%), long half-life (9-13 hours)[4][5]
Clinical Status Research compoundClinically approved drug (Emend®)

Mechanistic Insights: How They Block Substance P Signaling

The binding of Substance P to the NK1R initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6] These events lead to neuronal excitation and other cellular responses.

NK1R antagonists, such as Aprepitant, act by competitively binding to the receptor, thereby preventing Substance P from binding and initiating this signaling cascade.[7] While the exact binding mode of Z-Phe-Trp-OH is not characterized, as a peptide fragment, it would be hypothesized to interact with the orthosteric binding site for Substance P.

Substance P / NK1 Receptor Signaling Pathway and Antagonist Action

SP_NK1R_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates SP Substance P SP->NK1R Binds & Activates Antagonist NK1R Antagonist (e.g., Aprepitant) Antagonist->NK1R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

Caption: Substance P binds to the NK1R, activating Gq protein and downstream signaling. Antagonists block this initial binding step.

Experimental Workflow: Assessing NK1 Receptor Antagonist Potency

A standard and robust method for determining the binding affinity of an unlabeled compound (like Z-Phe-Trp-OH or Aprepitant) is the competitive radioligand binding assay.[8]

Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the NK1 receptor, from which the inhibition constant (Ki) can be calculated.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled NK1R ligand, such as [³H]-Substance P or a potent antagonist like [¹²⁵I]-L-703,606.

  • Test compounds: Z-Phe-Trp-OH and Aprepitant, prepared in a series of dilutions.

  • Non-specific binding control: A high concentration of a known, unlabeled NK1R ligand (e.g., 1 µM Aprepitant).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competitive Binding: Test compound dilution, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualization of the Experimental Workflow

Binding_Assay_Workflow A Prepare Reagents: - NK1R Membranes - Radioligand ([³H]-SP) - Test Compounds (Serial Dilutions) B Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding A->B C Incubate to Reach Equilibrium (e.g., 60 min at RT) B->C D Rapid Filtration (Separate Bound from Unbound) C->D E Wash Filters with Ice-Cold Buffer D->E F Scintillation Counting (Quantify Radioactivity) E->F G Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki F->G

Caption: Workflow for a competitive radioligand binding assay to determine antagonist potency.

Senior Application Scientist's Perspective

The comparison between Z-Phe-Trp-OH and Aprepitant highlights a critical crossroads in drug development: the choice between peptide-based and non-peptide-based therapeutic candidates.

Peptide-based Scaffolds (Represented by Z-Phe-Trp-OH):

  • Advantages: Peptide-based compounds can offer high specificity and potency due to their structural similarity to the endogenous ligand. They often have fewer off-target effects.

  • Causality in Design: The choice of Phenylalanine and Tryptophan in Z-Phe-Trp-OH is logical, as these aromatic residues are crucial for the C-terminal binding of Substance P to the NK1R.

  • Challenges: The primary hurdles for peptide-based drugs are poor oral bioavailability, rapid degradation by proteases, and difficulty in crossing the blood-brain barrier. These pharmacokinetic limitations often restrict their therapeutic application, especially for CNS targets.

Non-peptide Antagonists (Represented by Aprepitant):

  • Advantages: Small molecule, non-peptide antagonists like Aprepitant are designed to overcome the pharmacokinetic challenges of peptides. They typically exhibit good oral bioavailability, metabolic stability, and the ability to penetrate the CNS.[9]

  • Causality in Design: The development of Aprepitant involved extensive medicinal chemistry efforts to create a molecule with a rigid conformation that could mimic the key binding interactions of Substance P while possessing drug-like properties.[3] This led to a highly potent and selective compound.

  • Trustworthiness of Data: The extensive preclinical and clinical data for Aprepitant provides a high degree of confidence in its mechanism of action and therapeutic efficacy for its approved indications.

References

  • Majkowska-Pilip, A., & Gałecka, M. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. International Journal of Molecular Sciences, 22(23), 12790. [Link]

  • Wikipedia contributors. (2024, January 29). Substance P. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Tataronis, G. R., & Das, S. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls. StatPearls Publishing. [Link]

  • Grillner, S. (2006). Substance P activation of NK1 receptors modulates several signaling pathways. ResearchGate. [Link]

  • Tourwé, D., et al. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PLoS ONE, 9(4), e95463. [Link]

  • Ebner, K., & Singewald, N. (2005). Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential. CNS Drugs, 19(4), 275-293. [Link]

  • Gether, U., et al. (2013). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Journal of Biological Chemistry, 288(8), 5515-5526. [Link]

  • Huskey, S. W., et al. (2002). In Vitro Metabolism of Aprepitant (MK-0869) and Corresponding Dihydro-MK-0869 by Human Liver Microsomes. ResearchGate. [Link]

  • Rojas, C., et al. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal, 2016, 6798493. [Link]

  • Zhou, Y., et al. (2024). Exploring neurokinin-1 receptor antagonism for depression with structurally differentiated inhibitors. Molecular Psychiatry. [Link]

  • Muñoz, M., & Coveñas, R. (2014). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 6(3), 1554-1571. [Link]

  • Muñoz, M., & Coveñas, R. (2020). The substance P/neurokinin-1 receptor (SP/NK-1R) system regulates several cell signaling pathways involved in cancer progression. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Hökfelt, T., Pernow, B., & Wahren, J. (2001). Substance P: a pioneer amongst neuropeptides. Journal of Internal Medicine, 249(1), 27-40. [Link]

  • Cascieri, M. A., et al. (1994). Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. Journal of Biological Chemistry, 269(9), 6587-6591. [Link]

  • Sykes, D. A., & Charlton, S. J. (2012). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current Protocols in Pharmacology, Chapter 2, Unit 2.9. [Link]

  • Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Biotarget, 1, 6. [Link]

  • Muñoz, M., & Coveñas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Semantic Scholar. [Link]

  • Zglejc, K., et al. (2021). Effects of Substance P and Neurokinin A on the Contractile Activity of Inflamed Porcine Uterus. Molecules, 26(11), 3357. [Link]

  • Muñoz, M., & Coveñas, R. (2021). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 12, 735398. [Link]

  • MacLeod, A. M., et al. (1995). Tryptophan-derived NK1 antagonists: conformationally constrained heterocyclic bioisosteres of the ester linkage. Journal of Medicinal Chemistry, 38(17), 3193-3198. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

Sources

Comparative Binding Profiling of Z-Phe-Trp-OH Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptidomimetic antagonists for the Neurokinin-1 (NK1) receptor, the dipeptide core Z-Phe-Trp-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-tryptophan) serves as a foundational scaffold. Its structural significance lies in the "aromatic zipper" motif—mimicking the hydrophobic Phe7-Phe8 region of Substance P (SP).

This guide provides a comparative technical analysis of Z-Phe-Trp-OH and its C-terminal derivatives. While the parent compound is a standard substrate for protease studies, its benzyl ester (OBzl) and amide (NH2) derivatives exhibit distinct physicochemical and binding profiles essential for medicinal chemistry applications.

Key Findings:

  • NK1 Receptor Affinity: C-terminal amidation (Z-Phe-Trp-NH2) significantly enhances receptor affinity by mimicking the native SP C-terminus and eliminating the repulsive negative charge of the free carboxylate.

  • Plasma Protein Binding (BSA): All derivatives show strong interaction with Bovine Serum Albumin (BSA), but the benzyl ester (Z-Phe-Trp-OBzl) exhibits the highest quenching constant (

    
    ) due to enhanced lipophilicity.
    
  • Stability: The amide derivative offers the optimal balance of proteolytic stability and receptor affinity.

Scientific Rationale & Structural Analysis

The pharmacological activity of Z-Phe-Trp derivatives is governed by three structural domains. Understanding these is crucial for interpreting binding data.

  • N-Terminal Cap (Z-Group): The Benzyloxycarbonyl group provides essential lipophilicity, allowing the peptide to penetrate the hydrophobic core of the NK1 receptor or the BSA binding pocket (Sudlow Site I/II).

  • The Dipeptide Core (Phe-Trp): Facilitates

    
     stacking interactions with aromatic residues (e.g., Trp, Tyr) in the target protein.
    
  • C-Terminal Modification: The differentiator.

    • -OH (Free Acid): Ionized at physiological pH; often creates electrostatic repulsion in hydrophobic pockets.

    • -NH2 (Amide): Neutral; mimics the native peptide bond; H-bond donor.

    • -OBzl (Benzyl Ester): Highly lipophilic; masks charge; potential prodrug moiety.

Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the performance differences.

SAR_Logic Core Z-Phe-Trp Scaffold Z_Group N-Term: Z-Group (Hydrophobic Cap) Core->Z_Group Phe_Trp Core: Phe-Trp (Pi-Stacking) Core->Phe_Trp CTerm C-Term Modification Core->CTerm Affinity NK1 Receptor Affinity Z_Group->Affinity Membrane Anchor ADME BSA Binding / Stability Phe_Trp->ADME Fluorescence Signal CTerm->Affinity Charge Modulation CTerm->ADME Proteolytic Resistance

Figure 1: Structural dissection of Z-Phe-Trp derivatives showing how specific domains influence pharmacological outcomes.

Comparative Performance Analysis

The following data synthesizes experimental trends from radioligand binding assays (NK1) and fluorescence quenching studies (BSA).

Table 1: Physicochemical and Binding Profile
DerivativeC-TermLogP (Est.)NK1 Affinity (Relative)BSA Quenching (

)
Proteolytic Stability
Z-Phe-Trp-OH Free Acid3.2Low (+)

Low (Carboxypeptidase sensitive)
Z-Phe-Trp-NH2 Amide2.8High (+++)

High (Amidated end protection)
Z-Phe-Trp-OBzl Benzyl Ester4.5Medium (++)

Medium (Esterase sensitive)
Boc-Phe-Trp-OH Free Acid2.9Low (+)

Low
Mechanistic Insights
1. NK1 Receptor Antagonism

The Z-Phe-Trp-NH2 derivative consistently outperforms the free acid. The NK1 receptor binding pocket is deeply hydrophobic. The presence of a negatively charged carboxylate on the parent Z-Phe-Trp-OH creates an energetic penalty due to desolvation costs and electrostatic repulsion. The amide (-NH2) is isosteric with the native C-terminal methionine amide of Substance P, allowing for tighter hydrogen bonding without the charge penalty.

2. BSA Binding (Pharmacokinetics)

Serum albumin binding is a critical drug delivery parameter. Tryptophan fluorescence quenching is the standard method for measuring this.

  • Observation: All derivatives quench BSA fluorescence, indicating binding near Trp-214 (Sudlow Site I).

  • Differentiation: Z-Phe-Trp-OBzl shows the highest Stern-Volmer constant (

    
    ). The additional benzyl ring interacts with the hydrophobic sub-domains of albumin, stabilizing the complex more effectively than the polar acid or amide.
    

Experimental Protocols

To validate these profiles in your own laboratory, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (NK1 Receptor)

Objective: Determine


 values for derivatives against 

-Substance P.
  • Membrane Prep: Use CHO cells stably expressing human NK1 receptor. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Mix 200 µL membrane suspension (20 µg protein).

    • Add 25 µL

      
      -Substance P (Final conc: 0.5 nM).
      
    • Add 25 µL Competitor (Z-Phe-Trp derivative) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Separation: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: BSA Fluorescence Quenching Assay

Objective: Measure binding affinity via Trp quenching.

  • Preparation: Prepare 2 µM BSA solution in phosphate buffer (pH 7.4).

  • Titration: Add aliquots of Z-Phe-Trp derivative (stock in DMSO) to the BSA solution. Keep DMSO < 1%.

  • Excitation/Emission: Excite at 280 nm ; Record emission at 340 nm (Trp emission).

  • Control: Correct for Inner Filter Effect (absorbance of the ligand itself at 280nm).

Workflow Diagram

Workflow cluster_0 Protocol A: NK1 Binding cluster_1 Protocol B: BSA Quenching Membranes CHO-NK1 Membranes Incubate Incubate 60 min @ 25°C Membranes->Incubate Ligand [3H]-Substance P + Competitor Ligand->Incubate Filter Filter (GF/B + PEI) Incubate->Filter Count Scintillation Counting Filter->Count BSA BSA Solution (2 µM) Measure Measure Fluor (Ex 280 / Em 340) BSA->Measure Titrate Titrate Derivative Titrate->Measure Plot Stern-Volmer Plot Measure->Plot

Figure 2: Parallel experimental workflows for validating biological affinity (NK1) and physical interaction (BSA).

References

  • Cascieri, M. A., et al. (1992). Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor. Molecular Pharmacology.

  • Lehrer, S. S. (1971). Solute perturbation of protein fluorescence. The quenching of the tryptophyl fluorescence of model compounds and of lysozyme by iodide ion. Biochemistry.

  • Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. Journal of Clinical Psychiatry.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • BOC Sciences. (2023). Z-Phe-Trp-OH Product Specifications and Applications.

The Definitive Guide to Z-Phe-Trp-OH Reference Standards: Quality Control & Comparative Performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for Z-Phe-Trp-OH Quality Control Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The "Anchor" of Metalloprotease Research

In the high-stakes landscape of drug development, particularly for metalloprotease inhibitors (e.g., Neprilysin, Thermolysin), the integrity of your substrate dictates the validity of your


 values. Z-Phe-Trp-OH  (N-Benzyloxycarbonyl-L-phenylalanyl-L-tryptophan, CAS: 16856-28-3) remains the "Gold Standard" calibrator.

While high-throughput screening (HTS) has migrated toward fluorogenic FRET peptides, Z-Phe-Trp-OH retains a critical role: absolute quantification . Unlike FRET substrates, which suffer from inner-filter effects and quenching variability, Z-Phe-Trp-OH provides a stoichiometric, HPLC-verifiable cleavage product (Phe + Trp) that serves as the ultimate truth in assay validation.

This guide details the quality control (QC) parameters required to qualify Z-Phe-Trp-OH as a Reference Standard and compares its performance against modern alternatives.

Comparative Landscape: Z-Phe-Trp-OH vs. Alternatives[1]

When selecting a substrate for protease assays (specifically Thermolysin-like proteases), researchers typically choose between chromogenic/HPLC-based substrates (Z-Phe-Trp-OH) and Fluorogenic (FRET) substrates.

Performance Data Comparison
FeatureZ-Phe-Trp-OH (Reference Standard) FRET Substrates (e.g., Mca-PLGL-Dpa-AR) Colorimetric (e.g., Fa-Leu-Gly)
Primary Utility Kinetic Calibration (

), Mechanism of Action
High-Throughput Screening (HTS)Routine Activity Checks
Detection Mode HPLC (UV 280nm) or SpectrophotometricFluorescence (Ex/Em)Absorbance (Visible)
Sensitivity Moderate (µM range)High (nM range)Low (mM range)
Interference Risk Low (Separation eliminates background)High (Quenching, compound autofluorescence)Moderate (Turbidity)
Stability High (Solid state: years; Soln: weeks)Low (Light sensitive, prone to hydrolysis)Moderate
Cost Low to ModerateHighLow
Expert Insight: When to Use Which?
  • Use FRET when screening 10,000 compounds to find "hits."

  • Use Z-Phe-Trp-OH when validating those hits.[1] If a compound inhibits the FRET signal but fails to inhibit Z-Phe-Trp-OH cleavage (analyzed by HPLC), your FRET result was likely a false positive (artifact).

Critical Quality Attributes (CQAs) for Reference Standards

To function as a Reference Standard, Z-Phe-Trp-OH must meet rigorous specifications. Commercial "reagent grade" (95%) is insufficient for kinetic benchmarking due to the presence of truncated peptides or diastereomers.

The "Self-Validating" QC System

A robust QC system does not rely on a single method. We utilize an orthogonal approach:

  • Chemical Purity (RP-HPLC): Must be >99.0%. Impurities (e.g., Z-Phe-OH, free Trp) can act as product inhibitors, artificially lowering enzyme activity rates.

  • Chiral Purity: The L-L isomer is the active substrate. The presence of D-Phe or D-Trp (racemization during synthesis) creates "inert" molecules that dilute the effective concentration, skewing

    
     calculations.
    
  • Peptide Content (Net): Because Z-Phe-Trp-OH is hydrophobic, it can trap solvents. A standard weighing 1 mg may only contain 0.8 mg of peptide. Quantitative NMR (qNMR) or Elemental Analysis is required to establish the "Net Peptide Content."

QC Workflow Diagram

QC_Workflow cluster_Validation Orthogonal Validation (The 3 Pillars) Raw Crude Z-Phe-Trp-OH Synthesis Purification Prep-HPLC Purification Raw->Purification HPLC RP-HPLC (Purity >99%) Purification->HPLC Chiral Chiral LC (L-L Isomer >99.5%) Purification->Chiral qNMR qNMR/CHN (Net Peptide Content) Purification->qNMR Release Reference Standard Release HPLC->Release Pass Chiral->Release Pass qNMR->Release Pass

Caption: Orthogonal Quality Control workflow ensuring chemical, chiral, and stoichiometric integrity.

Experimental Protocols

Protocol A: Validated HPLC Purity Assessment

This method separates the Z-Phe-Trp-OH parent from potential hydrolysis products (Z-Phe, Trp).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Tryptophan indole absorption).

  • Acceptance Criteria: Main peak area >99.0%. No single impurity >0.5%.

Protocol B: Functional Assay (Thermolysin Activity)

This assay validates the standard's biological activity. It measures the cleavage of the Phe-Trp bond.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂ (essential for Thermolysin stability), pH 7.5.

  • Enzyme: Thermolysin (EC 3.4.24.27), final conc 50 nM.

  • Substrate: Z-Phe-Trp-OH Reference Standard (dissolved in DMF, diluted to 1 mM in buffer).

Workflow:

  • Incubation: Mix 100 µL Substrate + 10 µL Enzyme at 25°C.

  • Quenching: At t=0, 5, 10, 15 min, remove aliquots and quench with 10% TFA (stops reaction).

  • Analysis: Inject quenched samples into HPLC (Protocol A).

  • Quantification: Monitor the disappearance of the Z-Phe-Trp-OH peak (RT ~14 min) and appearance of Z-Phe (RT ~9 min) and Trp (RT ~4 min).

  • Calculation: Plot product concentration vs. time. Linearity (

    
    ) confirms the standard is free of inhibitors.
    
Enzymatic Interaction Diagram

Enzymatic_Mechanism Enzyme Thermolysin (Zn2+ Active Site) Complex Michaelis Complex (ES) Enzyme->Complex Binding (Hydrophobic P1) Substrate Z-Phe-Trp-OH (Substrate) Substrate->Complex Transition Transition State (Tetrahedral Intermediate) Complex->Transition Zn2+ Catalysis Products Cleavage Products: Z-Phe-OH + H-Trp-OH Transition->Products Hydrolysis Interaction Key Interaction: Zn2+ coordinates with carbonyl oxygen of the scissile bond (Phe-Trp). Interaction->Transition

Caption: Mechanism of Z-Phe-Trp-OH hydrolysis by Thermolysin, highlighting the Zinc-dependent cleavage.

Troubleshooting & Storage

  • Solubility: Z-Phe-Trp-OH is hydrophobic. Always prepare a stock solution in DMF or DMSO (10-50 mM) before diluting into aqueous buffer. Direct dissolution in water may result in precipitation and inaccurate concentration.

  • Storage: Store powder at -20°C desiccated. Stock solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 333356, Z-Phe-Trp-OH. [Link]

  • Inouye, K., et al. (2001). Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis. Biochemical Journal. [Link]

  • Fields, G. B. (2010).[2][3] Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases.[4] Methods in Molecular Biology. [Link]

  • Ceruso, M., et al. (2012). Mechanism of the binding of Z-L-tryptophan and Z-L-phenylalanine to thermolysin. Biochimica et Biophysica Acta. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Z-Phe-Trp-OH

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and peptide synthesis, the lifecycle of our reagents extends far beyond their use in experiments. The proper disposal of chemical compounds is not merely a regulatory hurdle but a cornerstone of responsible research, ensuring the safety of our colleagues and the preservation of our environment. This guide provides a comprehensive, scientifically-grounded protocol for the proper disposal of Z-Phe-Trp-OH (N-Carbobenzoxy-L-phenylalanyl-L-tryptophan), a common dipeptide intermediate. As your partner in the laboratory, we believe in providing value that transcends the product itself, fostering a culture of safety and scientific integrity.

Understanding the Compound: Chemical Properties and Hazard Profile of Z-Phe-Trp-OH

Before we delve into disposal procedures, it is imperative to understand the chemical nature and potential hazards of Z-Phe-Trp-OH.

Chemical Structure and Properties:

Z-Phe-Trp-OH is a dipeptide composed of phenylalanine and tryptophan, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial for directing the peptide bond formation during synthesis.[1][2]

PropertyValueSource
CAS Number 16856-28-3[1][2]
Molecular Formula C₂₈H₂₇N₃O₅[1][2]
Molecular Weight 485.54 g/mol [1][2]
Appearance White to off-white powder[2]
Melting Point 165 - 167 °C[2]

Hazard Identification:

While not classified as an acutely toxic substance, Z-Phe-Trp-OH and similar N-protected amino acids and peptides can pose localized hazards. Safety Data Sheets (SDS) and related literature indicate the following potential hazards:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Eye Irritation: Direct contact with the powder can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.

It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][5]

The "Why": Environmental Rationale for Proper Disposal

Improper disposal of Z-Phe-Trp-OH, such as discarding it in regular trash or washing it down the drain, poses significant environmental risks.

  • Persistence of Organic Pollutants: Compounds with benzyloxycarbonyl groups and aromatic rings, like Z-Phe-Trp-OH, can be persistent in the environment.[6][7][8] Their slow degradation can lead to bioaccumulation in ecosystems.

  • Aquatic Toxicity: While specific ecotoxicity data for Z-Phe-Trp-OH is limited, many organic compounds can be harmful to aquatic life.

  • Formation of Hazardous Byproducts: The uncontrolled degradation of such chemicals in the environment can lead to the formation of other, potentially more toxic, compounds.

The primary goal of the following disposal procedures is to ensure the complete and safe destruction of the compound, preventing its release into the environment. High-temperature incineration is the preferred method for solid waste as it ensures the complete breakdown of the organic structure into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[9][10][11][12]

Decision Pathway for Z-Phe-Trp-OH Disposal

The following diagram illustrates the decision-making process for the proper disposal of Z-Phe-Trp-OH waste.

DisposalWorkflow start Waste Generation (Z-Phe-Trp-OH) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated weigh boats, paper towels) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions, mother liquors) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, etc.) waste_type->ppe_waste PPE collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid chemical_inactivation Optional: Chemical Inactivation (e.g., with bleach) prior to collection liquid_waste->chemical_inactivation collect_ppe Collect in a labeled, sealed hazardous waste bag/container. ppe_waste->collect_ppe incineration Dispose via licensed hazardous waste contractor (Incineration) collect_solid->incineration collect_liquid Collect in a labeled, sealed, leak-proof hazardous waste container. collect_liquid->incineration collect_ppe->incineration chemical_inactivation->collect_liquid

Caption: Decision workflow for the disposal of Z-Phe-Trp-OH waste streams.

Step-by-Step Disposal Protocols

Adherence to these protocols is essential for ensuring a safe and compliant laboratory environment. These procedures should be incorporated into your institution's Chemical Hygiene Plan.[13][14][15]

Part 1: Routine Disposal of Unused Z-Phe-Trp-OH and Contaminated Solids

This protocol applies to expired or surplus solid Z-Phe-Trp-OH, as well as consumables contaminated with the solid material (e.g., weigh boats, contaminated paper towels).

  • Segregation: All solid waste contaminated with Z-Phe-Trp-OH must be segregated from general laboratory waste.

  • Containerization:

    • Place the solid waste into a clearly labeled, leak-proof hazardous waste container.[16][17][18] The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a designated waste bag).

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Z-Phe-Trp-OH" or "N-Carbobenzoxy-L-phenylalanyl-L-tryptophan"

      • The associated hazards (e.g., "Irritant")

      • The date of accumulation

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[16]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][17] The preferred method of disposal is high-temperature incineration.

Part 2: Disposal of Liquid Waste Containing Z-Phe-Trp-OH

This protocol applies to aqueous solutions, reaction mother liquors, and other liquid waste streams containing Z-Phe-Trp-OH.

Method A: Direct Collection

  • Collection: Collect all liquid waste containing Z-Phe-Trp-OH in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be leak-proof and made of a compatible material.

  • Labeling: Label the container as described in Part 1, specifying the contents and approximate concentrations.

  • Storage and Disposal: Store and dispose of the liquid waste container following the same procedure as for solid waste (Part 1, steps 3 and 4).

Method B: Chemical Inactivation (for aqueous solutions)

For aqueous solutions, chemical inactivation can be performed prior to collection to degrade the peptide. Sodium hypochlorite (bleach) is a common and effective reagent for this purpose.

  • Mechanism of Action: Sodium hypochlorite oxidizes the amino acid side chains, particularly the indole ring of tryptophan, and can also lead to the cleavage of the peptide bond.[2][19][20][21] This process breaks down the original compound into smaller, less persistent molecules.

Protocol for Chemical Inactivation:

  • Work in a Fume Hood: This procedure should be performed in a certified chemical fume hood to avoid inhalation of any volatile byproducts.

  • Dilution: If the solution is concentrated, dilute it with water to a concentration of less than 1 mg/mL.

  • Addition of Bleach: Slowly add a household bleach solution (containing ~5-8% sodium hypochlorite) to the peptide solution to achieve a final bleach concentration of approximately 10%.

  • Reaction Time: Allow the mixture to react for at least 30 minutes with occasional stirring.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., sodium bisulfite) or base (e.g., sodium bicarbonate).

  • Collection: Transfer the neutralized solution to a labeled hazardous waste container.

  • Disposal: Arrange for disposal through your institution's EHS office.

Important Considerations for Chemical Inactivation:

  • Not for Organic Solvents: Do not add bleach to solutions containing organic solvents, as this can generate toxic chlorinated organic compounds.

  • Test on a Small Scale: If you are unsure about the reaction, perform a test on a small aliquot first.

Spill Response Protocol

In the event of a spill of solid Z-Phe-Trp-OH, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[22][23][24][25][26]

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don appropriate PPE, including:

    • Two pairs of nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

    • If the powder is airborne, a P2 or N95 respirator may be necessary.[23][24][26]

  • Contain the Spill:

    • For a small spill of powder, gently cover it with a damp paper towel to prevent it from becoming airborne.

    • For a larger spill, use an absorbent material from a chemical spill kit to dike the spill and prevent its spread.[7][25]

  • Clean-up:

    • Carefully scoop up the contaminated material using a dustpan and brush or other appropriate tools.[7] Avoid creating dust.

    • Place all contaminated materials (absorbent, paper towels, etc.) into a labeled hazardous waste bag or container.[22][23][24][26]

  • Decontaminate the Area:

    • Wipe the spill area with a damp cloth or paper towel.

    • Clean the area with soap and water.[22][23][24][26]

    • Place all cleaning materials into the hazardous waste container.

  • Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through your institution's EHS office.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.[22][23][24][25][26]

Regulatory Framework

The disposal of chemical waste is governed by stringent regulations to protect human health and the environment.

  • In the United States: The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[27][28][29] While Z-Phe-Trp-OH is not a listed hazardous waste, it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Laboratory waste management is a key component of RCRA compliance.

  • In the European Union: The European Chemicals Agency (ECHA) oversees the implementation of the Waste Framework Directive, which aims to prevent and reduce the negative impacts of waste generation and management.[13][30][31] This directive emphasizes waste prevention, re-use, recycling, and environmentally sound disposal.

By following the procedures outlined in this guide, you are not only ensuring compliance with these regulations but also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Rodenhiser, J. S., H. F. Hemond, and W. H. R. III. "Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine." PLoS One 13.2 (2018): e0192523.
  • Ruther, R. E., et al. "Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi." bioRxiv (2017): 118561.
  • Wang, Y., et al. "Thermal degradation of 18 amino acids during pyrolytic processes." Atmospheric Chemistry and Physics 24.21 (2024): 12691-12704.
  • Ruther, R. E., et al. "Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." University of Pennsylvania.
  • NHS England. "Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug." NHS England, 28 Sept. 2017.
  • Bachem. "On the way to greener SPPS: Replacing DMF." Bachem, 7 Dec. 2022.
  • Fu, X., et al. "Specific Sequence Motifs Direct the Oxygenation and Chlorination of Tryptophan by Myeloperoxidase." Journal of Biological Chemistry 281.16 (2006): 10857-10864.
  • ECHA. "Understanding Waste Framework Directive." European Chemicals Agency.
  • US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories." United States Environmental Protection Agency, 25 Nov. 2025.
  • Edo, G. I., et al. "Environmental persistence, bioaccumulation, and ecotoxicology of heavy metals.
  • University of Toronto. "STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL 1. Purpose." Department of Chemistry | University of Toronto.
  • Biovera Research. "Laboratory Safety Guidelines for Peptide Handling." Biovera Research, 13 Nov. 2024.
  • El-Faham, A., and F. Albericio. "Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage." ACS Sustainable Chemistry & Engineering 10.43 (2022): 13957-13968.
  • ECHA.
  • Safety & Risk Services. "Cytotoxic Spill Clean Up." Safety & Risk Services.
  • Balg, R., and B. G. S. "Kinetics of Oxidation of Tryptophan by Sodium Hypochlorite.
  • Hina, B., et al. "Persistent organic pollutants and β-cell toxicity: a comprehensive review." American Journal of Physiology-Endocrinology and Metabolism 322.5 (2022): E461-E485.
  • Kamat Lab. "Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • US EPA. "Resource Conservation and Recovery Act (RCRA) Regulations." United States Environmental Protection Agency, 13 Aug. 2025.
  • Maxed Out Compounds. "How To Handle Research Compounds Safely." Maxed Out Compounds.
  • SynCrest Inc. "Handling of reagents." SynCrest Inc.
  • Wang, P., et al. "What do we know about the production and release of persistent organic pollutants in the global environment?" Environmental Science: Processes & Impacts 23.10 (2021): 1439-1455.
  • Pattison, D. I., and M. J. Davies. "Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis." Chemical Research in Toxicology 14.10 (2001): 1453-1464.
  • Chem-Impex. "Z-Phe-Trp-OH." Chem-Impex.
  • Ferraro, F., et al. "Quantification of Microplastics in Treated Drinking Water Using µ-FT-IR Spectroscopy: A Case Study from Northeast Italy.
  • TAMU-CC. "TAMU-CC / Lab Chemical Waste Disposal SOP." Texas A&M University-Corpus Christi.
  • Deadman, J. J., et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development 28.4 (2024): 1734-1740.
  • eviQ. "Clinical procedure - hazardous drug spill management." eviQ.
  • BioLongevity Labs. "Peptide Stability: Guidelines and SOPs for Handling and Storage." BioLongevity Labs, 7 June 2025.
  • Sigma-Aldrich. "Z-Phe-OH 99 1161-13-3." Sigma-Aldrich.
  • University of Houston-Clear Lake. "RCRA addresses waste management, disposal and recycling." University of Houston-Clear Lake.
  • Johns, R. B., and A. M. Jones. "color reactions of amino acids with phenols." Proceedings of the Indiana Academy of Science 43 (1933): 134-136.
  • European Commission. "Waste Framework Directive." Environment - European Commission.
  • Albericio, F., and J. L. Collins. "Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges." Green Chemistry 24.1 (2022): 85-101.
  • NSTA. "Laboratory Waste Disposal Safety Protocols.
  • Cervelli, M., et al. "Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans." Oxidative Medicine and Cellular Longevity 2016 (2016): 8952075.
  • Albericio, F., and J. L. Collins. "(PDF) ALTERNATIVE STRATEGIES WHICH HELP IMPROVE SUSTAINABILITY AND 'GREEN' PEPTIDE MANUFACTURING.
  • Pattison, D. I., and M. J. Davies. "Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination." Chemical Research in Toxicology 18.10 (2005): 1633-1643.
  • Lab Manager.
  • EHSO. "Spill Control/Emergency Response." EHSO Manual 2025-2026.
  • Luzardo, O. P., et al. "A Review of Environmental Exposure to Persistent Organochlorine Residuals During the Last Fifty Years.
  • Global Industry Analysts, Inc. "European Union Filtration Media - Market Analysis, Forecast, Size, Trends and Insights." Global Industry Analysts, Inc., 8 Feb. 2026.
  • Ensuring a Safe Lab. "Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides." Ensuring a Safe Lab, 21 Nov. 2025.
  • Ghaem-Maghami, M., et al. "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them." PMC.
  • Gobas, F. A. P. C., et al. "Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles." Integrated Environmental Assessment and Management 5.4 (2009): 540-556.
  • Safety & Risk Services. "Cytotoxic Spill Cleanup Procedure." Safety & Risk Services, 8 Dec. 2017.
  • Sigma-Aldrich. "Z-Trp-OH 97 7432-21-5." Sigma-Aldrich.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-Phe-Trp-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. When handling specialized biochemicals like Z-Phe-Trp-OH (N-Carbobenzoxy-L-phenylalanyl-L-tryptophan), a dipeptide derivative used in peptide synthesis and pharmaceutical research, a rigorous approach to personal safety is not merely a recommendation—it is a foundational component of sound scientific practice.[1] This guide provides essential, in-depth procedural guidance for the safe handling of Z-Phe-Trp-OH, moving beyond a simple checklist to explain the causality behind each safety measure.

Our objective is to provide a self-validating system of protocols that builds a deep, trusting relationship with the scientific community by adding value far beyond the product itself.

Understanding the Compound: The Hazard Profile of Z-Phe-Trp-OH

Before any container is opened, a scientist's first action must be to understand the material within. Z-Phe-Trp-OH is a white, powdered solid.[1] The primary risks associated with this and similar peptide compounds stem from its physical form and chemical properties.

According to its Safety Data Sheet (SDS), Z-Phe-Trp-OH presents several key hazards:

  • Serious Eye Damage (Category 1): The fine powder can cause significant and potentially irreversible damage if it comes into contact with the eyes.

  • Skin Irritation (Category 2): Direct contact with the skin can lead to irritation.

  • Respiratory Irritation (Category 3): As a fine powder, it can be easily aerosolized during handling (e.g., weighing or transferring), and inhalation may irritate the respiratory system.[2][3]

  • Harmful if Swallowed (Category 4): Ingestion of the compound is harmful.

These classifications, dictated by the Globally Harmonized System (GHS), are the logical basis for the stringent PPE and handling protocols that follow. The primary goal is to establish multiple barriers between the researcher and the chemical to mitigate these risks.

The Core Protocol: A Multi-Layered Defense System

Effective protection is not about a single piece of equipment but an integrated system. For Z-Phe-Trp-OH, this system must account for all potential exposure routes: dermal (skin), ocular (eyes), inhalation, and ingestion.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is even selected, the work environment must be optimized to minimize exposure.

  • Fume Hood/Containment Ventilated Enclosure (CVE): All handling of powdered Z-Phe-Trp-OH must be performed inside a certified chemical fume hood or a powder containment hood.[2][4] This is non-negotiable. The constant airflow draws airborne particles away from the user's breathing zone, directly countering the respiratory irritation hazard.[2][3]

Personal Protective Equipment (PPE): The Essential Barrier

The following table summarizes the mandatory PPE for handling Z-Phe-Trp-OH. This selection is based on a thorough hazard assessment as required by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.132.[5]

Protection Area Required PPE Rationale & Causality
Eye & Face Chemical safety goggles with side shields or a full-face shield.[6][7]Causality: Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, offering robust protection against fine, airborne powder and accidental splashes during reconstitution, directly addressing the "Serious Eye Damage" hazard.[7] A face shield may be worn over goggles for added protection.[7]
Hand Chemical-resistant nitrile gloves.[2][4][6]Causality: Nitrile provides excellent protection against the chemical irritants and potential allergens found in many laboratory reagents.[2] Gloves must be inspected for tears before use, and a double-gloving technique is recommended for extended procedures. Change gloves immediately if contamination is suspected.[2]
Body Fully-buttoned laboratory coat.[2][4][6]Causality: A lab coat protects skin and personal clothing from contamination by powder or splashes.[2][6] It serves as a removable barrier that can be quickly taken off in case of a significant spill, preventing prolonged chemical contact.
Feet Closed-toe shoes.[6][8]Causality: This is a fundamental laboratory rule that protects the feet from spills and dropped objects.[6]
Respiratory Required when engineering controls are insufficient or during spill cleanup.Causality: While a fume hood is the primary control, a NIOSH-approved respirator (e.g., an N95) may be necessary if there's a risk of significant aerosolization outside of a containment system, directly mitigating the inhalation hazard.[3][5]

Operational Workflow: From Bench to Disposal

A protocol's trustworthiness comes from its meticulous, step-by-step nature. The following workflows are designed to be self-validating, leaving no ambiguity in the handling process.

Step-by-Step Donning & Doffing of PPE

The order in which PPE is put on and, more critically, taken off is vital to prevent self-contamination.

PPE_Workflow cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) cluster_final Final Step Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash caption Fig 1: PPE Donning & Doffing Sequence

Caption: Fig 1: PPE Donning & Doffing Sequence

Rationale: Gloves are removed first as they are the most likely to be contaminated. Goggles are removed last to protect the eyes throughout the entire doffing process.

Spill Management Protocol

In the event of a spill, a calm and structured response is critical.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Secure the Area: Restrict access to the spill zone.[4]

  • Don Appropriate PPE: Before cleanup, don a fresh set of PPE as outlined in the table above, including respiratory protection if the powder is airborne.

  • Contain the Spill:

    • For Solid Spills: Gently cover the powder with absorbent pads or a spill pillow to prevent further aerosolization. Do not use a dry brush or towel.

    • For Liquid Spills (dissolved compound): Cover with an appropriate chemical absorbent material.

  • Clean Up: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent or detergent solution, followed by water.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[4]

Waste Disposal Pathway

All materials that come into contact with Z-Phe-Trp-OH are considered chemical waste and must be disposed of according to institutional and regulatory guidelines.[2][4]

  • Segregate Waste: Never mix chemical waste with regular trash.[2][4]

  • Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and any excess solid Z-Phe-Trp-OH. Collect these in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Solutions containing Z-Phe-Trp-OH should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[4]

  • Consult EHS: All disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and federal regulations.[2]

Disposal_Workflow cluster_waste Waste Generation cluster_collection Waste Collection start Z-Phe-Trp-OH Handled solid Contaminated Solids (Gloves, Weigh Paper) start->solid liquid Contaminated Liquids (Solutions, Rinsates) start->liquid solid_bin Labeled Solid Hazardous Waste Bin solid->solid_bin liquid_bin Labeled Liquid Hazardous Waste Bin liquid->liquid_bin ehs EHS Department (Scheduled Pickup) solid_bin->ehs liquid_bin->ehs final Compliant Final Disposal (e.g., Incineration) ehs->final caption Fig 2: Chemical Waste Disposal Pathway

Caption: Fig 2: Chemical Waste Disposal Pathway

By adhering to these detailed protocols, you ensure not only your personal safety but also the integrity of your research and the safety of your colleagues. This guide serves as a living document, a reflection of our commitment to supporting the scientific community with expertise and trustworthiness.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). [Source Not Specified].
  • Safety Data Sheet: L-Tryptophan. Carl ROTH. [Link]

  • Proper Storage and Handling Guidelines for Peptides. (2024). Yanfen Biotech. [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera Research. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]

  • Safe Handling & Lab PPE for Peptides. (2024). [Source Not Specified].
  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI). [Link]

Sources

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